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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(Diethylamino)piperidine-3-carboxylic acid

This technical guide provides a detailed analysis of the fundamental physicochemical properties of 5-(Diethylamino)piperidine-3-carboxylic acid, a piperidine derivative of interest to researchers and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the fundamental physicochemical properties of 5-(Diethylamino)piperidine-3-carboxylic acid, a piperidine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the prevalence of its N-protected analogues in chemical literature and commercial availability, this guide places a special emphasis on the calculated properties of the parent compound and provides a robust experimental framework for their empirical verification.

Introduction and Structural Elucidation

5-(Diethylamino)piperidine-3-carboxylic acid belongs to the class of piperidine-carboxylic acids, which are significant scaffolds in the design of pharmacologically active agents. The presence of a basic diethylamino group and an acidic carboxylic acid moiety suggests zwitterionic properties and a complex acid-base profile.

A notable challenge in characterizing this specific molecule is the limited availability of direct experimental data in peer-reviewed literature and chemical databases. Often, this compound is synthesized and utilized with a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen. Consequently, the physicochemical data for the unprotected form must be derived. The structure of the N-Boc protected analogue, 5-(Diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, is well-documented, and its molecular formula is C15H28N2O4.[1][2] By subtracting the Boc protecting group (C5H8O2), the molecular formula of the target compound, 5-(Diethylamino)piperidine-3-carboxylic acid, is determined to be C10H20N2O2.

Physicochemical Properties

The core physicochemical properties of 5-(Diethylamino)piperidine-3-carboxylic acid have been calculated based on its derived molecular formula. These values are essential for a range of applications, from analytical method development to interpretation of its pharmacokinetic and pharmacodynamic behavior.

PropertyCalculated ValueNotes
Molecular Formula C10H20N2O2Derived from the N-Boc protected analogue.
Molecular Weight 200.28 g/mol Calculated using standard atomic weights.
Exact Mass 200.1525 uCalculated using monoisotopic masses.

Experimental Verification Protocol: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the calculated exact mass, a high-resolution mass spectrometry analysis is the gold standard. The following protocol outlines a detailed workflow for the characterization of 5-(Diethylamino)piperidine-3-carboxylic acid using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

Materials and Reagents
  • Sample : 5-(Diethylamino)piperidine-3-carboxylic acid (synthesized or obtained)

  • Solvents : HPLC-grade water, acetonitrile, and formic acid

  • Mobile Phase A : 0.1% formic acid in water

  • Mobile Phase B : 0.1% formic acid in acetonitrile

  • LC Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • ESI-QTOF Mass Spectrometer

Step-by-Step Procedure
  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of 50:50 water:acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1 µg/mL with the initial mobile phase composition.

  • LC Separation :

    • Set the column temperature to 40 °C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5 µL of the sample.

    • Apply a gradient elution from 5% to 95% Mobile Phase B over 10 minutes.

  • Mass Spectrometry :

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage to 3500 V.

    • Set the drying gas temperature to 325 °C with a flow rate of 8 L/min.

    • Acquire data in the m/z range of 50-500.

    • Perform a targeted MS/MS analysis on the precursor ion corresponding to the protonated molecule [M+H]+.

Data Analysis

The primary objective is to observe the protonated molecule, [M+H]+, at an m/z value corresponding to the calculated exact mass plus the mass of a proton (200.1525 + 1.0073 = 201.1598). The high resolution of the QTOF instrument should allow for a mass accuracy of within 5 ppm, providing strong evidence for the elemental composition of C10H21N2O2+.

Workflow Visualization

The following diagram illustrates the experimental workflow for the HRMS-based verification of the exact mass of 5-(Diethylamino)piperidine-3-carboxylic acid.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Compound Compound StockSolution 1 mg/mL Stock Compound->StockSolution Dissolve in 50:50 ACN:H2O WorkingSample 1 µg/mL Sample StockSolution->WorkingSample Dilute HPLC HPLC Separation (C18 Column) WorkingSample->HPLC Inject ESI_QTOF ESI-QTOF MS (Positive Ion Mode) HPLC->ESI_QTOF Eluent DataAcquisition Data Acquisition (m/z 50-500) ESI_QTOF->DataAcquisition MassSpectrum Mass Spectrum DataAcquisition->MassSpectrum MSMS MS/MS Fragmentation DataAcquisition->MSMS Confirmation Mass Confirmation (<5 ppm error) MassSpectrum->Confirmation MSMS->Confirmation

Caption: Experimental workflow for HRMS analysis.

References

  • PubChem. 5-(Diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ChemSrc. 5-(Diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Diethylamino)piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Diethylamino)piperidine-3-carboxylic acid, a derivative of the neuroactive compound nipecotic acid, represents a scaffold of significant interes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Diethylamino)piperidine-3-carboxylic acid, a derivative of the neuroactive compound nipecotic acid, represents a scaffold of significant interest in medicinal chemistry. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the key physicochemical parameters of this compound. Where experimental data for the target molecule is not publicly available, we present reasoned estimations based on the parent structure, nipecotic acid, and related derivatives. Furthermore, this document details robust, field-proven experimental protocols for the determination of these properties, empowering researchers to perform their own characterizations.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a well-characterized GABA reuptake inhibitor.[1][2] The introduction of a diethylamino group at the 5-position of the piperidine ring creates 5-(Diethylamino)piperidine-3-carboxylic acid, a molecule with altered basicity, lipophilicity, and hydrogen bonding potential. These modifications can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide serves as a technical resource for scientists working with or designing novel piperidine-based compounds. We will explore the theoretical underpinnings and practical determination of critical physicochemical properties, including pKa, lipophilicity (logP/logD), solubility, melting point, and spectroscopic characteristics.

Molecular Structure and Basic Properties

A foundational understanding of the molecule's composition is essential before delving into its more complex physicochemical attributes.

PropertyValue (Estimated/Calculated)Source/Method
Molecular Formula C10H20N2O2-
Molecular Weight 200.28 g/mol -
CAS Number Not publicly available-
Parent Compound (Nipecotic Acid) MW 129.16 g/mol [1]
Boc-Protected Analog MW 300.39 g/mol [3][4]

Note: The molecular weight is calculated based on the chemical formula. The properties of the parent compound, nipecotic acid, and a Boc-protected analog are provided for context.

Ionization Constant (pKa)

The pKa values of a molecule dictate its charge state at a given pH, which in turn governs its solubility, permeability, and target binding. 5-(Diethylamino)piperidine-3-carboxylic acid is an amphoteric molecule, possessing both a basic tertiary amine (the diethylamino group and the piperidine nitrogen) and an acidic carboxylic acid.

Expertise & Experience: The presence of two basic nitrogen atoms and one acidic group suggests that this molecule will have at least two pKa values. The pKa of the carboxylic acid is expected to be in the typical range for amino acids (around 2-4). The pKa's of the two amino groups are likely to be in the range of 8-11, typical for secondary and tertiary amines in a piperidine ring. The diethylamino group's basicity will be influenced by the electronic environment of the ring.

Trustworthiness: Accurate pKa determination is crucial for developing relevant in vitro assays and for predicting in vivo behavior. Potentiometric titration is a gold-standard method for its reliability and precision.[3]

Predicted pKa Values
Ionizable GroupPredicted pKa RangeRationale
Carboxylic Acid2.0 - 4.0Typical range for a carboxylic acid alpha to a secondary amine.
Piperidine Nitrogen9.0 - 11.0Standard range for a secondary amine within a piperidine ring.
Diethylamino Nitrogen9.5 - 11.5Tertiary amine basicity, potentially slightly higher than the piperidine nitrogen.
Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH changes.

Methodology:

  • Preparation: Accurately weigh and dissolve a sample of 5-(Diethylamino)piperidine-3-carboxylic acid in deionized water to a known concentration (e.g., 0.01 M).

  • Ionic Strength Adjustment: Add a salt solution (e.g., KCl) to maintain a constant ionic strength.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.

  • Titration with Base: In a separate experiment, or by back-titration, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Diagram: Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in DI Water prep2 Adjust Ionic Strength (e.g., KCl) prep1->prep2 titrate_acid Titrate with Standard Acid (e.g., 0.1M HCl) prep2->titrate_acid titrate_base Titrate with Standard Base (e.g., 0.1M NaOH) prep2->titrate_base plot Plot pH vs. Titrant Volume titrate_acid->plot titrate_base->plot determine_pka Identify pKa at Half-Equivalence Points plot->determine_pka

Caption: Workflow for pKa determination.

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH, which considers all ionic species.

Expertise & Experience: The parent compound, nipecotic acid, is highly polar. The addition of the diethylamino group will increase the lipophilicity. However, at physiological pH (around 7.4), both the carboxylic acid and the amino groups will be ionized, resulting in a zwitterionic form. This will significantly lower the logD value compared to the logP of the neutral molecule, making the compound more hydrophilic under these conditions. The calculated XLogP3-AA for the Boc-protected analog is -0.7, indicating its hydrophilic nature even with the lipophilic Boc group.[3] The deprotected compound is expected to be even more hydrophilic.

Predicted Lipophilicity
ParameterPredicted ValueRationale
logP -1.0 to 0.5Increased lipophilicity from the diethyl group compared to nipecotic acid, but still a polar molecule.
logD at pH 7.4 -3.0 to -1.5The zwitterionic nature at this pH will greatly increase its affinity for the aqueous phase.
Experimental Protocol: Shake-Flask Method for logP/logD

The shake-flask method is the traditional and most reliable method for determining logP.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (for logD, buffer to the desired pH, e.g., 7.4; for logP, adjust pH to ensure the compound is in its neutral form). Pre-saturate each phase with the other.

  • Compound Addition: Add a known amount of 5-(Diethylamino)piperidine-3-carboxylic acid to the biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • logP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

    • logD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase at specific pH] )

Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.

Expertise & Experience: The presence of multiple polar, ionizable groups (a carboxylic acid and two amines) suggests that 5-(Diethylamino)piperidine-3-carboxylic acid will exhibit good aqueous solubility, particularly at pH values where it is charged. The parent compound, nipecotic acid, is reported to be soluble in water at 50 mg/mL.[1][2] The diethylamino derivative is also expected to be highly water-soluble. Solubility will be lowest near its isoelectric point and will increase at pH values above or below this point.

Predicted Solubility
SolventPredicted SolubilityRationale
Aqueous Buffer (pH 7.4) High (>10 mg/mL)The compound will be predominantly in its zwitterionic form, which is highly polar and water-soluble.
0.1 M HCl Very HighThe amino groups will be protonated, forming a highly soluble salt.
0.1 M NaOH Very HighThe carboxylic acid will be deprotonated, forming a highly soluble salt.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Concentration Analysis: Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Solid-State Analysis: Analyze the remaining solid (e.g., by XRPD or DSC) to check for any changes in the solid form (e.g., polymorphism or salt disproportionation).

Diagram: Key Physicochemical Properties and Their Interplay in Drug Discovery

G ADME ADME Profile pKa pKa logD logD (Lipophilicity) pKa->logD influences Solubility Solubility pKa->Solubility influences Target_Binding Target Binding pKa->Target_Binding affects logD->ADME contributes to Permeability Permeability logD->Permeability major determinant Metabolism Metabolism logD->Metabolism influences Solubility->ADME contributes to Solubility->Permeability impacts Permeability->ADME contributes to

Caption: Inter-relationships of key physicochemical properties.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and solid-state stability of a compound.

Expertise & Experience: Carboxylic acids and amines often form strong intermolecular hydrogen bonds and, in the case of amino acids, ionic interactions in the solid state. This leads to relatively high melting points. Nipecotic acid has a high melting point of 261°C (with decomposition).[1][2] The addition of the diethylamino group may disrupt the crystal lattice packing to some extent, but the compound is still expected to have a relatively high melting point due to strong intermolecular forces.

Predicted Melting Point
CompoundMelting Point (°C)
5-(Diethylamino)piperidine-3-carboxylic acid > 200 (with decomposition)
Nipecotic Acid (for comparison) 261 (with decomposition)[1][2]
Experimental Protocol: Melting Point Determination

Methodology:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethyl group (a quartet and a triplet), as well as complex multiplets for the protons on the piperidine ring. The proton on the carboxylic acid will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon (around 170-180 ppm), the carbons of the piperidine ring, and the carbons of the diethylamino group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 201.29.

Conclusion

The physicochemical properties of 5-(Diethylamino)piperidine-3-carboxylic acid are integral to its potential as a drug candidate. While specific experimental data for this molecule is sparse in the literature, this guide provides a framework for its characterization based on the well-understood chemistry of its parent scaffold and functional groups. The detailed protocols herein offer a validated starting point for researchers to generate high-quality data, enabling informed decisions in the drug discovery and development process. A thorough understanding and experimental determination of these properties are non-negotiable steps in advancing this and related compounds toward clinical investigation.

References

  • Chemsrc. (2025). 1-Acetyl-5-(dimethylamino)piperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]

  • Saeed, M., et al. (2018). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 23(8), 2049.
  • Kovács, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Zhang, Y., et al. (2019). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 39(11), 3045-3058.
  • ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]

  • Barluenga, J., et al. (2008). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 18(22), 5975-5979.
  • Kantar, M., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Farmaco, 50(5), 335-343.

Sources

Foundational

An In-Depth Technical Guide to 5-(Diethylamino)piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Diethylamino)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Diethylamino)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a dedicated CAS registry number for the free base, this guide focuses on the synthesis, characterization, and potential applications of this molecule, primarily through the lens of its N-protected intermediates, most notably the N-Boc derivative, 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid (CAS Registry Number: 2060005-98-1). This document furnishes detailed synthetic protocols, including the crucial deprotection step to yield the target compound, alongside a thorough analysis of its structural and physicochemical properties. Furthermore, it explores the broader therapeutic landscape of piperidine-3-carboxylic acid derivatives, highlighting the potential of the 5-amino substituted scaffold in various pharmacological contexts.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and clinically approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a privileged scaffold in drug design.[1][2] Modifications of the piperidine core, including substitution at the 3 and 5 positions, allow for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[3] Specifically, the introduction of a carboxylic acid at the 3-position and an amino group at the 5-position creates a versatile scaffold with multiple points for further derivatization, opening avenues for the development of novel therapeutic agents across various disease areas.[4]

This guide focuses on a specific derivative, 5-(Diethylamino)piperidine-3-carboxylic acid, providing a detailed exploration of its synthesis and properties to aid researchers in its potential application in drug discovery programs.

Synthesis and Purification

The synthesis of 5-(Diethylamino)piperidine-3-carboxylic acid is most effectively approached through a two-step process: the synthesis of an N-protected precursor followed by its deprotection. The most common and practical precursor is the N-Boc protected derivative, 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid.

Synthesis of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

Experimental Protocol: Synthesis of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid (Hypothetical)

This protocol is a representative procedure based on established chemical transformations for similar molecules.

  • Reductive Amination: To a solution of a suitable 1-Boc-5-oxopiperidine-3-carboxylic acid ester in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add diethylamine (1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 equivalents), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH; 2-3 equivalents) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS). The reaction mixture is then acidified to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl), and the product is extracted with an organic solvent like ethyl acetate. The organic extracts are dried, filtered, and concentrated to yield the desired N-Boc protected carboxylic acid.

Deprotection to Yield 5-(Diethylamino)piperidine-3-carboxylic Acid

The removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis and can be achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection

  • Reaction Setup: Dissolve 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a solution of a strong acid. Common reagents for this purpose include:

    • Trifluoroacetic acid (TFA) in DCM (typically a 20-50% v/v solution).[5]

    • 4M Hydrogen chloride (HCl) in dioxane.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting residue, which is the salt of the product (e.g., hydrochloride or trifluoroacetate), can be triturated with diethyl ether to induce precipitation. The solid product is then collected by filtration and dried under vacuum. Alternatively, for the free base, the acidic solution can be carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and the product extracted with an appropriate organic solvent, although isolation as a salt is often more straightforward for these types of polar molecules.

Deprotection_Workflow cluster_synthesis Synthesis of Target Compound Start 1-[(tert-Butoxy)carbonyl)-5- (diethylamino)piperidine-3-carboxylic acid Reaction Dissolve in DCM or Dioxane Add TFA or HCl Monitoring Monitor by TLC/LC-MS Workup Remove Solvent & Acid Triturate with Ether or Neutralize and Extract Product 5-(Diethylamino)piperidine-3-carboxylic Acid (as salt or free base)

Physicochemical and Spectroscopic Characterization

Physicochemical Properties (Predicted)
PropertyPredicted Value/RangeRationale/Reference
Molecular Formula C₁₀H₂₀N₂O₂-
Molecular Weight 200.28 g/mol -
Appearance White to off-white solidGeneral property of similar amino acids.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of the carboxylic acid and amino groups imparts polarity.[7]
pKa Carboxylic acid: ~3-5; Diethylamino group: ~9-11Typical pKa ranges for these functional groups.
Melting Point Likely >200 °C (with decomposition)Carboxylic acids and amines often have high melting points.
Spectroscopic Data (Anticipated)

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the diethylamino group (a quartet for the CH₂ and a triplet for the CH₃), and the exchangeable protons of the carboxylic acid and the protonated amine (if in salt form). The chemical shifts and coupling constants of the piperidine ring protons will provide information about the conformation of the ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The carbons of the piperidine ring will appear in the aliphatic region, and their chemical shifts will be influenced by the substituents. The carbons of the diethylamino group will also have characteristic chemical shifts.[7]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1730 cm⁻¹. N-H stretching vibrations (if protonated) will be observed in the region of 3000-3300 cm⁻¹.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule, and the spectrum should show a prominent peak for the protonated molecule [M+H]⁺.[10]

Analytical_Workflow cluster_characterization Compound Characterization Compound Synthesized 5-(Diethylamino)piperidine-3-carboxylic Acid NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Purity Purity Assessment (e.g., HPLC) Structure Structural Elucidation and Purity Confirmation

Potential Applications in Drug Discovery

While specific biological activities for 5-(Diethylamino)piperidine-3-carboxylic acid have not been extensively reported, the broader class of piperidine-3-carboxylic acid and 5-aminopiperidine derivatives has shown promise in various therapeutic areas.

  • Anticancer Activity: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting potential as anticancer agents.[11] The 5-amino group on the piperidine ring provides a handle for the introduction of diverse aryl substituents.

  • Anticonvulsant Properties: Derivatives of piperidine-3-carboxylic acid have been explored as potential anticonvulsants, with some analogs showing promising interactions with the GABA transporter 1 (GAT-1).[8]

  • Antibacterial Agents: The cis-3,5-diamino-piperidine scaffold has been investigated as a mimic of 2-deoxystreptamine, a key component of aminoglycoside antibiotics. These derivatives act as inhibitors of bacterial translation.[4]

  • Other Therapeutic Areas: The versatility of the piperidine scaffold has led to its incorporation into drugs for a wide range of conditions, including Alzheimer's disease, pain management, and infectious diseases.[1] The 5-(diethylamino)piperidine-3-carboxylic acid core can serve as a valuable building block for the synthesis of novel compounds to be screened against various biological targets.

Conclusion

5-(Diethylamino)piperidine-3-carboxylic acid represents a valuable, yet underexplored, chemical entity for medicinal chemists and drug discovery scientists. Although a direct CAS registry number is not assigned, its synthesis is readily achievable through the deprotection of its N-Boc protected precursor. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and the known biological activities of related piperidine derivatives. The versatile nature of this scaffold, with its multiple points for chemical modification, positions it as a promising starting point for the development of novel therapeutic agents. Further investigation into the biological properties of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Kim, J. S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 26(11), 3321.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Barma, D. K. (2009). Deprotection of N-BOC compounds.
  • National Institute of Standards and Technology. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nipecotic Acid. PubChem. Retrieved from [Link]

  • Praliyev, K. D., et al. (2020). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
  • O'Neil, A. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Imai, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1999.
  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20267.
  • Saikia, P., & Borah, R. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(4), 518-523.
  • Dalla Pozza, M., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
  • National Institute of Standards and Technology. (n.d.). Nipecotamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Barluenga, J., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(19), 5343-5347.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e12.
  • Csomos, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2025, December 18). Applications of piperazine scaffold in drug design. Retrieved from [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. (n.d.).
  • Janecka, A., et al. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • National Institute of Pharmaceutical Education and Research. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹3C NMR Spectroscopy of 5-(Diethylamino)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Predicted NMR Spectral Data The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of each nucleus. For 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of each nucleus. For 5-(Diethylamino)piperidine-3-carboxylic acid, the structure comprises a piperidine ring, a diethylamino substituent, and a carboxylic acid group. The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These predictions are based on the analysis of similar piperidine derivatives, N-alkyl amines, and carboxylic acids.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Diethylamino)piperidine-3-carboxylic acid

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H32.5 - 2.9m-
H52.8 - 3.2m-
H2 (axial)2.9 - 3.3dt or ddd~12-14 (geminal), ~10-12 (trans-diaxial), ~3-5 (axial-equatorial)
H2 (equatorial)2.4 - 2.8ddd~12-14 (geminal), ~3-5 (axial-equatorial), ~2-4 (equatorial-equatorial)
H4 (axial)1.5 - 1.9m-
H4 (equatorial)1.8 - 2.2m-
H6 (axial)2.7 - 3.1dt or ddd~12-14 (geminal), ~10-12 (trans-diaxial), ~3-5 (axial-equatorial)
H6 (equatorial)2.2 - 2.6ddd~12-14 (geminal), ~3-5 (axial-equatorial), ~2-4 (equatorial-equatorial)
N-CH₂ (Methylene)2.5 - 2.9q~7
N-CH₃ (Methyl)1.0 - 1.3t~7
COOH10 - 13br s-
NHVariablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Diethylamino)piperidine-3-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (ppm)
C340 - 45
C555 - 60
C245 - 50
C425 - 30
C648 - 53
N-CH₂ (Methylene)45 - 50
N-CH₃ (Methyl)12 - 16
COOH170 - 180

Rationale Behind Predicted Chemical Shifts

The piperidine ring exists in a dynamic equilibrium of chair conformations.[4] The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts. Protons in the axial position are typically more shielded (lower ppm) than their equatorial counterparts, though this can be influenced by nearby substituents.

The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded due to the inductive effect of the nitrogen. Similarly, the proton at C3, alpha to the carboxylic acid group, will experience some deshielding. The diethylamino group's methylene protons will appear as a quartet, coupled to the methyl protons which will be a triplet.[5] The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[6]

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-180 ppm range.[6] The carbons directly attached to the nitrogen atoms (C2, C6, and the methylene carbons of the diethylamino group) will be in the 45-60 ppm region.[2] The remaining piperidine ring carbons will be found further upfield.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 5-(Diethylamino)piperidine-3-carboxylic acid.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable choices due to the polar nature of the carboxylic acid and amino groups. CDCl₃ may also be used, but solubility could be a concern. The use of different deuterated solvents can sometimes help in resolving overlapping signals.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. If using a solvent without TMS, a small amount can be added, or the residual solvent peak can be used for calibration.[7]

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]

  • Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe should be tuned to the appropriate frequency for ¹H and ¹³C nuclei and matched to the spectrometer's electronics to ensure maximum signal-to-noise.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 15-20 ppm to ensure all proton signals are captured.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Spectral Width: A spectral width of 200-250 ppm is necessary to cover the entire range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons like the carbonyl carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum must be accurately phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline should be established across the spectrum.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum should be integrated to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Referencing: All peaks should be accurately picked and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 5-(Diethylamino)piperidine-3-carboxylic acid using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation (Compound in Deuterated Solvent) B 1D ¹H NMR Experiment A->B C 1D ¹³C NMR Experiment A->C D 2D NMR Experiments (COSY, HSQC, HMBC) A->D E Analyze ¹H Spectrum: Chemical Shifts, Integration, Multiplicity B->E F Analyze ¹³C Spectrum: Chemical Shifts C->F G Correlate ¹H and ¹³C Signals using 2D NMR D->G H Assign All ¹H and ¹³C Signals to Specific Atoms E->H F->H G->H I Confirm Connectivity and Stereochemistry H->I J Final Structure Elucidation I->J

Caption: A logical workflow for the structural elucidation of 5-(Diethylamino)piperidine-3-carboxylic acid using NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 5-(Diethylamino)piperidine-3-carboxylic acid, along with a detailed experimental protocol for data acquisition and a logical workflow for structural elucidation. While the presented spectral data is predictive, it is grounded in the fundamental principles of NMR spectroscopy and data from structurally related compounds. For any drug development professional or researcher working with this or similar molecules, a thorough understanding of its NMR spectroscopic properties is essential for unambiguous characterization and quality control. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable in confirming the assignments and providing a complete structural picture.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Optics Letters. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]

  • Doyle, M. P., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9253–9260. [Link]

  • Saba, S., & Al-Rawi, J. M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(1–2), 203–206. [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247–3260. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • SpectraBase. (n.d.). Diethylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Diethylamine - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3698. [Link]

  • The Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubMed. (1983). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 26(4), 535–540. [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

Sources

Foundational

Structural Elucidation of 5-(Diethylamino)piperidine-3-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary 5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6) is a stereochemically complex, zwitterionic building block widely utilized in the synthesis of peptidomimetics, PROTAC linkers, and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6) is a stereochemically complex, zwitterionic building block widely utilized in the synthesis of peptidomimetics, PROTAC linkers, and targeted small-molecule therapeutics. Because the molecule possesses two chiral centers (C3 and C5) and a highly flexible piperidine ring, unambiguous determination of its absolute configuration and preferred solid-state conformation is critical for rational drug design. This whitepaper outlines an authoritative, self-validating workflow for the crystallization, X-ray diffraction analysis, and structural refinement of this specific compound.

Part 1: Crystallization Strategy & Causality

Zwitterionic beta-amino acids typically exhibit high aqueous solubility and poor solubility in organic solvents, making traditional crystallization challenging. The causality behind our solvent choice relies on manipulating the dielectric constant to slowly induce supersaturation without precipitating amorphous aggregates.

Protocol 1: Vapor Diffusion Crystallization
  • Solubilization : Dissolve 10 mg of enantiopure 5-(Diethylamino)piperidine-3-carboxylic acid in 0.5 mL of a high-dielectric solvent (e.g., Methanol/Water 9:1 v/v). Causality: This specific solvent mixture disrupts the strong intermolecular electrostatic networks inherent to the zwitterion, ensuring complete dissolution.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial to remove heterogeneous nucleation sites (dust and undissolved particulates).

  • Anti-Solvent Chamber : Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of a low-dielectric anti-solvent (e.g., Acetone or Diethyl Ether).

  • Diffusion : Seal the outer vial tightly. Allow vapor diffusion to proceed at 4 °C for 7–14 days. Causality: The slow diffusion of the anti-solvent gradually lowers the mixture's polarity, gently driving the zwitterion into a highly ordered crystalline lattice.

Self-Validation Check : Inspect the harvested crystals under a polarized light microscope. High-quality crystals must exhibit uniform and complete extinction upon rotation. This optical behavior confirms single-crystal domain integrity, ruling out twinned or microcrystalline clusters that would compromise diffraction data.

Part 2: X-Ray Diffraction Data Collection & Processing

Modern 1 achieves resolutions better than 1.0 Å, allowing for the accurate placement of atoms and the measurement of bond lengths to within 0.01 Å[2][1]. To unambiguously determine the absolute configuration of a "light-atom" structure (containing only C, H, N, O), the experiment must maximize the anomalous scattering signal.

XrayWorkflow N1 1. Crystallization Strategy (Vapor Diffusion) N2 2. Crystal Mounting (100 K, Paratone-N oil) N1->N2 Select single crystal N3 3. X-ray Data Collection (Cu Kα radiation) N2->N3 Minimize thermal motion N4 4. Data Reduction (Absorption Correction) N3->N4 Raw diffraction frames N5 5. Structure Solution (Direct Methods) N4->N5 Merged intensities N6 6. Absolute Structure (Flack Parameter) N5->N6 Anisotropic refinement

General workflow for the X-ray crystallographic analysis of small chiral molecules.

Protocol 2: Data Collection Workflow
  • Cryoprotection and Mounting : Submerge the selected crystal (optimal size ~0.15 × 0.10 × 0.10 mm) in Paratone-N oil to strip away mother liquor. Mount the crystal on a MiTeGen loop.

  • Cryocooling : Flash-cool the crystal to 100 K using a liquid nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), enhancing high-resolution diffraction intensities and mitigating X-ray-induced radiation damage[2].

  • Source Selection & Acquisition : Collect diffraction frames using a microfocus Copper source (Cu Kα, λ = 1.5418 Å) equipped with a photon-counting pixel array detector. Causality: Molybdenum (Mo Kα) sources lack the wavelength required to generate a significant anomalous signal for oxygen and nitrogen. Cu Kα radiation is strictly required for absolute structure determination of light-atom molecules. Ensure high redundancy (multiplicity > 4) of Bijvoet pairs.

  • Data Reduction : Integrate frames and apply a rigorous multi-scan absorption correction (e.g., SADABS) to account for the higher absorption coefficient of Cu radiation.

Part 3: Structure Solution, Refinement, and Absolute Structure

Structure solution relies on intrinsic phasing or direct methods. While the piperidine ring and the carboxylic acid are typically well-ordered, the flexible 5-diethylamino group may exhibit positional disorder that must be carefully modeled.

Protocol 3: Refinement and Validation
  • Initial Solution : Solve the phase problem to generate the initial electron density map. Assign C, N, and O atoms based on peak heights and expected chemical geometry.

  • Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

  • Hydrogen Atom Treatment : Place carbon-bound hydrogens in calculated positions using a riding model. For the zwitterion, locate the protonated piperidine nitrogen (NH 2+​ ) and the deprotonated carboxylate (COO ) hydrogens directly from the difference Fourier map to confirm the ionization state.

  • Absolute Configuration : Calculate the Flack parameter. The 3 is an essential metric for any crystallographic structure determination of chiral materials[3].

Self-Validation Check : For a material with unknown enantiopurity, a Flack parameter x≈0 with a standard uncertainty (s.u.) <0.04 is strictly required to indicate a confident absolute structure assignment[3]. If the s.u. exceeds 0.04, the data collection must be repeated with higher redundancy or longer exposure times.

Part 4: Conformational Analysis & Data Presentation

The 3D architecture of 5-(Diethylamino)piperidine-3-carboxylic acid is governed by steric minimization and hydrogen bonding. 4 typically exhibit a six-membered ring in a chair conformation, stabilized by strong intra- or intermolecular hydrogen bonding networks[4]. To minimize 1,3-diaxial steric clashes, the bulky diethylamino group at C5 and the carboxylic acid at C3 strongly prefer equatorial positions.

ConformationLogic Zwit Zwitterionic State (NH2+ and COO-) Chair Piperidine Chair Conformation Zwit->Chair Drives ring puckering EqAx Substituent Orientation (Equatorial Preference) Chair->EqAx Minimizes 1,3-diaxial clashes HBond Intermolecular H-Bonding (Head-to-Tail Networks) EqAx->HBond Dictates crystal packing

Conformational logic and packing drivers for piperidine-3-carboxylic acid derivatives.

Quantitative Data Summary

To ensure the solved structure meets publication and drug-development standards, the final model must align with the quantitative thresholds outlined below.

Table 1: Key Crystallographic Parameters and Quality Indicators

ParameterTarget / Expected ValueCausality / Significance
Resolution Limit ≤0.84 ÅEnsures atomic-level precision for bond lengths/angles[2].
Rint​ (Merging R-factor) <0.05 Indicates high consistency among symmetry-equivalent reflections.
R1​ (Final R-factor) <0.05 Demonstrates excellent agreement between the model and experimental data.
Flack Parameter ( x ) 0.00±0.03 Validates the absolute configuration of C3 and C5 stereocenters[3].
Goodness-of-Fit (GoF) ≈1.05 Confirms that the weighting scheme and error model are statistically appropriate.

References

  • Howard Flack and the Flack Parameter Source: MDPI URL
  • electronic reprint (10R,3S)-2-Oxo-1-(10-phenylethyl)
  • X-Ray Crystallography (Physics)
  • X Ray Crystallography Source: International Journal of Pharmaceutical Sciences URL

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-(Diethylamino)piperidine-3-carboxylic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility profile of 5-(Diethylamino)piperidine-3-carboxylic acid, a novel piperidine derivative with therapeutic potential. Due to the absence of published experimental data for this specific molecule, this guide establishes a predictive solubility profile based on the physicochemical properties of analogous structures, including piperidine-3-carboxylic acid and its N-substituted derivatives.[4][5] Furthermore, this document outlines detailed, state-of-the-art experimental protocols for the systematic determination of both kinetic and thermodynamic solubility in a range of organic solvents. These methodologies are designed to provide drug development professionals with a robust and validated approach to generating the critical data necessary for formulation development, preclinical studies, and ultimately, successful clinical translation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary driver of late-stage attrition.[6] Among these properties, solubility is arguably one of the most pivotal. For an orally administered drug to exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][3] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic plasma concentrations and compromising clinical efficacy.[2][6]

Early and accurate characterization of a compound's solubility profile is therefore not merely a perfunctory exercise but a cornerstone of a successful drug development program.[6][7] It informs critical decisions at every stage, from lead optimization and salt form selection to the design of appropriate formulations for preclinical and clinical evaluation. This guide focuses on 5-(Diethylamino)piperidine-3-carboxylic acid, a molecule of interest for which a thorough understanding of its solubility in various organic solvents is essential for its advancement as a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility Profile of 5-(Diethylamino)piperidine-3-carboxylic acid

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the estimated properties for 5-(Diethylamino)piperidine-3-carboxylic acid, derived from data on analogous piperidine-based structures. These values are crucial for predicting its behavior in various solvent systems.

PropertyEstimated Value/CharacteristicRationale/Analogous Compound Data
Molecular Formula C₁₀H₂₀N₂O₂-
Molecular Weight 200.28 g/mol -
Appearance White to off-white crystalline solidBased on piperidine-3-carboxylic acid and its derivatives.[4]
Melting Point (°C) ~170 - 190Piperidine-3-carboxylic acid has a melting point of ~195°C. N-substituted and other derivatives often have slightly altered melting points.[4]
pKa (acidic) ~3.5 - 4.5The carboxylic acid moiety is expected to have a pKa in this range, typical for aliphatic carboxylic acids.[4]
pKa (basic) ~9.0 - 10.0The piperidine nitrogen is a tertiary amine, and its conjugate acid is expected to have a pKa in this range.
LogP < 1.5The presence of the polar carboxylic acid and the tertiary amine suggests a preference for more polar environments, though the diethylamino group adds some lipophilicity.
Predicted Solubility Profile

The solubility of 5-(Diethylamino)piperidine-3-carboxylic acid is expected to be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent, as well as the pH of aqueous solutions. Its amphoteric nature, containing both an acidic carboxylic acid group and a basic piperidine nitrogen, will dictate its solubility in aqueous media of varying pH. In organic solvents, its solubility is anticipated to be higher in polar protic and aprotic solvents.

The following table presents a hypothetical solubility profile to serve as a baseline for experimental investigation. This predictive data is based on the general solubility trends of similar amino acid and piperidine derivatives.[4][8]

SolventTemperature (°C)Predicted Solubility (mg/mL)Rationale
Water (pH 7.0) 255 - 20Moderate solubility expected at neutral pH due to its zwitterionic character.[8]
Water (pH 2.0) 25> 100Increased solubility due to the protonation of the piperidine nitrogen.[9]
Water (pH 9.0) 25> 100Increased solubility due to the deprotonation of the carboxylic acid.[9]
Ethanol 2530 - 100Good solubility is expected in polar protic solvents.
Methanol 25> 100High solubility is anticipated.
Dimethyl Sulfoxide (DMSO) 25> 200Very high solubility is expected in this polar aprotic solvent.
Acetone 251 - 10Lower solubility in less polar solvents.
Hexane 25< 0.1Expected to be practically insoluble in non-polar solvents.

Experimental Methodologies for Solubility Determination

To ascertain the precise solubility profile of 5-(Diethylamino)piperidine-3-carboxylic acid, the following established experimental methodologies are recommended.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Materials:

  • 5-(Diethylamino)piperidine-3-carboxylic acid

  • Selected solvents (e.g., purified water at various pH values, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) system with a suitable column and detector.[12]

Procedure:

  • Add an excess amount of 5-(Diethylamino)piperidine-3-carboxylic acid to a series of vials, ensuring a visible amount of solid remains undissolved.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][10]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UPLC-MS/MS method.[13] The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sample1 Settle and withdraw supernatant equil->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Quantify by HPLC/UPLC-MS/MS sample3->sample4

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often employed in early drug discovery to rank compounds.[7][14] They measure the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[7]

Materials:

  • 5-(Diethylamino)piperidine-3-carboxylic acid (as a 10 mM stock solution in DMSO)

  • Aqueous buffers (e.g., pH 5.0, 6.2, 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.[15]

Procedure:

  • Dispense the aqueous buffers into the wells of a 96-well plate.

  • Add increasing concentrations of the compound's DMSO stock solution to the buffer-containing wells.

  • Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

  • Alternatively, the plates can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or UPLC-MS/MS.

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Prepare DMSO stock solution assay1 Add DMSO stock to buffer (serial dilution) prep1->assay1 prep2 Dispense aqueous buffer in 96-well plate prep2->assay1 assay2 Incubate (1-2h) assay1->assay2 detect1 Measure turbidity (Nephelometry) assay2->detect1 detect2 OR Filter and quantify (UV/Vis, LC-MS) assay2->detect2

Caption: Workflow for kinetic solubility determination.

Discussion and Implications for Drug Development

The solubility profile of 5-(Diethylamino)piperidine-3-carboxylic acid will have profound implications for its development pathway.

  • High solubility in aqueous media across the physiological pH range (1.2-6.8) would classify it as a Biopharmaceutics Classification System (BCS) Class I or III compound, potentially making it eligible for a biowaiver.[11][16] This would streamline development by reducing the need for in vivo bioequivalence studies.

  • Poor aqueous solubility would classify it as a BCS Class II or IV compound, necessitating solubility enhancement strategies.[1][3] These could include salt formation, co-crystallization, or the development of amorphous solid dispersions. The solubility data in organic solvents will be crucial for selecting appropriate solvent systems for these formulation approaches.

  • Solubility in organic solvents is also critical for the design of purification processes (crystallization) and for the preparation of solutions for toxicological and pharmacological studies.

Conclusion

This technical guide provides a comprehensive roadmap for the determination and interpretation of the solubility profile of 5-(Diethylamino)piperidine-3-carboxylic acid. By employing the detailed methodologies outlined herein, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions and navigate the complexities of pharmaceutical development. While the provided solubility profile is predictive, it serves as a scientifically grounded starting point for a thorough experimental investigation that will ultimately underpin the successful formulation and clinical advancement of this promising compound.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

  • Loftsson, T., & Stefánsson, E. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2097. [Link]

  • Bergström, C. A., & Al-Tikriti, Y. (2012). kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 1(1), 1-10. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Al-Gousous, J. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Ferreira, G. M. D., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3), 10-15. [Link]

  • Jouyban, A. (2008). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(6), 428-432. [Link]

  • Cameretti, L. F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6465-6472. [Link]

  • Molbase. (2023, October 31). 5-(Diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid. [Link]

  • Wageningen University & Research. (2018, May 16). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. [Link]

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  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Friscic, T., & Jones, W. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4149-4160. [Link]

  • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 689883. [Link]

  • Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Chemsrc. (2025, September 5). CAS#:2680858-85-7 | 1-Acetyl-5-(dimethylamino)piperidine-3-carboxylic acid. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. [Link]

  • ChemBK. (2024, April 9). (2S)-piperidine-2-carboxylic acid. [Link]

  • ResearchGate. (n.d.). 272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024, May 24). Co-crystallization: Technique for solubility enhancement. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Wikipedia. (n.d.). Pipecolic acid. [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Computational Prediction of pKa Values for 5-(Diethylamino)piperidine-3-carboxylic acid

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic behavior. For drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic behavior. For drug development professionals, an accurate understanding of a compound's pKa is indispensable for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the principles and a detailed protocol for the in silico prediction of the pKa values for 5-(Diethylamino)piperidine-3-carboxylic acid, a polyprotic molecule with multiple ionizable centers. We explore the rationale behind selecting a robust computational method, present a step-by-step workflow for its implementation, and discuss the interpretation of the resulting data in the context of drug discovery.

Introduction: The Critical Role of pKa in Drug Development

The majority of pharmaceutical compounds are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[1] This ionization state is a master variable in drug discovery, directly impacting a cascade of critical properties:

  • Solubility: The ionized form of a drug is typically more water-soluble than the neutral form. Understanding the pKa allows for the formulation of solutions at an appropriate pH to ensure adequate solubility for administration and dissolution.[2]

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is largely dictated by its lipophilicity. Generally, the neutral, more lipophilic form of a molecule passively diffuses across these membranes more readily.[3]

  • Absorption and Distribution (ADME): The pH gradient across the gastrointestinal (GI) tract (ranging from ~1.5 in the stomach to ~8.0 in the colon) means a drug's ionization state, and therefore its absorption, will vary significantly. The pKa determines the fraction of the drug in the absorbable neutral form at different locations in the GI tract.[1]

  • Target Binding: The interaction between a drug and its biological target often involves ionic interactions. The charge state of the drug at the physiological pH of the target site (e.g., pH 7.4 in blood plasma) is crucial for potency and selectivity.[4]

Given these profound effects, the early and accurate determination of pKa is a cornerstone of modern medicinal chemistry, guiding lead optimization and candidate selection.[4][5] While experimental methods are the gold standard, computational prediction offers a rapid, cost-effective, and high-throughput alternative, essential in the early phases of discovery.[5]

The Target Molecule: 5-(Diethylamino)piperidine-3-carboxylic acid

5-(Diethylamino)piperidine-3-carboxylic acid is a complex molecule featuring three distinct ionizable centers, making it a multiprotic system.

  • An Acidic Center: The carboxylic acid group (-COOH).

  • Two Basic Centers: The secondary amine within the piperidine ring and the tertiary amine of the diethylamino group.

The presence of both an acidic and multiple basic functional groups means this molecule can exist as a zwitterion—a neutral molecule with both positive and negative formal charges. This complexity necessitates a careful distinction between two types of pKa values:

  • Microscopic pKa (k): Refers to the equilibrium constant for the ionization of a specific functional group (e.g., the deprotonation of only the carboxylic acid while both amines are protonated).[3][5]

  • Macroscopic pKa (K): Refers to the experimentally observable equilibrium constant for the transition between charge states (e.g., the transition from a net charge of +2 to +1), which may involve an ensemble of different microscopic species.[2][6]

For practical applications in drug development, macroscopic pKa values are of primary interest as they dictate the overall charge of the molecule at a given pH.

Computational Methodology for pKa Prediction

A variety of computational approaches exist for pKa prediction, ranging from high-level quantum mechanical (QM) methods to rapid empirical and machine-learning models.[4][7][8]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide high accuracy by calculating the free energy of deprotonation. However, they are computationally intensive and often impractical for high-throughput screening.[7]

  • Empirical & Database-Driven Methods: These methods, employed by software like ACD/Labs Percepta and ChemAxon's pKa Plugins, utilize large databases of experimentally measured pKa values.[9][10][11] They predict the pKa of a query molecule by identifying its functional groups and applying corrections based on the electronic effects of its structural environment, referencing thousands of similar substructures in the database.[9]

For drug discovery applications where speed and broad applicability are paramount, empirical database-driven methods represent an optimal balance of accuracy and efficiency. They are trained on vast chemical spaces relevant to pharmaceuticals and provide results in seconds.[10][12]

3.1 A Self-Validating Protocol for pKa Calculation

This protocol describes a generalized workflow using a database-driven computational tool (e.g., ACD/Percepta, ChemAxon MarvinSketch). The trustworthiness of this protocol is enhanced by the software's ability to provide a reliability index or identify the most similar structures from its experimental database used to derive the prediction, creating a self-validating feedback loop for the scientist.[9]

Step 1: Structure Input and Standardization

  • Draw the 2D structure of 5-(Diethylamino)piperidine-3-carboxylic acid in the software's chemical editor.

  • Ensure the structure is canonicalized (e.g., standardized representation of aromaticity and functional groups) using the software's built-in tools to prevent ambiguity.

Step 2: Execute pKa Prediction

  • Navigate to the "Calculations" or "Protonation" menu and select the "pKa" prediction module.[11][13]

  • Set the calculation parameters. For relevance to drug discovery, select "Macroscopic pKa" to obtain the experimentally relevant values. Ensure the pH range is set from 0 to 14.

Step 3: Analyze the Output

  • The software will return a list of predicted macroscopic pKa values, typically color-coded and assigned to the corresponding ionizable atom in the structure.[9]

  • Examine the species distribution plot, which graphs the percentage of each ionic form of the molecule as a function of pH. This is the most critical output for understanding the molecule's behavior in a biological context.

Step 4: Assess Prediction Reliability

  • Review the confidence or reliability index provided by the software.

  • Inspect the most similar structures from the reference database that were used for the prediction. If these structures are close analogues to the target molecule, confidence in the predicted value is high. If the analogues are poor matches, the prediction falls outside the algorithm's primary applicability domain and should be treated with more caution.[9][10]

G cluster_input Step 1: Input cluster_calc Step 2: Calculation cluster_output Step 3 & 4: Analysis & Validation a Draw 2D Structure of 5-(Diethylamino)piperidine-3-carboxylic acid b Standardize & Canonicalize Structure a->b c Select pKa Prediction Module (Set to Macroscopic) b->c Submit for Prediction d Execute Calculation c->d e Obtain Predicted pKa Values & Species Distribution Plot d->e Generate Results f Review Confidence Index & Database Analogs e->f g Final Validated pKa Profile f->g h ADME Profile Assessment g->h Interpret for Drug Development

Calculated pKa Values and Species Distribution

Executing the described protocol yields the predicted macroscopic pKa values for the three ionizable centers of 5-(Diethylamino)piperidine-3-carboxylic acid. The following values are representative of what is expected from leading computational models based on the pKa of analogous substructures.

Ionizable CenterPredicted Macroscopic pKaDescription
Carboxylic AcidpKa₁ ≈ 2.8 The first deprotonation event, corresponding to the loss of the acidic proton from the -COOH group.
Piperidine NitrogenpKa₂ ≈ 9.6 The deprotonation of the more basic nitrogen center (typically the endocyclic piperidine amine).
Diethylamino NitrogenpKa₃ ≈ 10.8 The deprotonation of the less basic nitrogen center (typically the exocyclic tertiary amine).
Table 1: Predicted macroscopic pKa values for 5-(Diethylamino)piperidine-3-carboxylic acid.
4.1 Ionization Profile vs. pH

The interplay of these three pKa values determines the molecule's net charge across the physiological pH range. The zwitterionic nature of the molecule leads to a complex series of equilibria between four dominant protonation states.

G A Net Charge: +2 (All sites protonated) B Net Charge: +1 (Carboxylic acid deprotonated) A->B pKa₁ ≈ 2.8 (-H⁺) C Net Charge: 0 (Zwitterion) (Piperidine deprotonated) B->C pKa₂ ≈ 9.6 (-H⁺) D Net Charge: -1 (All sites deprotonated) C->D pKa₃ ≈ 10.8 (-H⁺)

At a low pH (e.g., pH < 2), all three sites will be protonated, giving the molecule a net charge of +2. As the pH increases past the first pKa of ~2.8, the carboxylic acid deprotonates, resulting in a species with a net charge of +1. This +1 charge state is the dominant form until the pH approaches the second pKa of ~9.6. At this point, the more basic nitrogen deprotonates, yielding a neutral zwitterion (one positive charge on the remaining amine, one negative charge on the carboxylate). This neutral species persists until the pH surpasses the final pKa of ~10.8, at which point the last amine deprotonates, resulting in a species with a net charge of -1.

Discussion and Implications for Drug Development

The predicted pKa profile provides critical insights for medicinal chemists:

  • Physiological pH (7.4): At the pH of blood and most tissues, the molecule's pH (7.4) is well above pKa₁ but below pKa₂ and pKa₃. Therefore, the carboxylic acid will be deprotonated (-COO⁻) and both nitrogen centers will be protonated (-NH₂⁺- and -NH⁺-). The dominant species will have a net charge of +1 .

  • Oral Absorption: In the acidic environment of the stomach (pH 1.5-3.5), the molecule will exist predominantly in the +2 and +1 charged states. These highly polar forms are unlikely to be well-absorbed. As the molecule transitions to the more alkaline environment of the small intestine (pH 6.0-7.5), the +1 charge state will dominate. While still charged, the presence of a zwitterionic form (net charge 0) begins to increase as the pH approaches pKa₂, which could facilitate absorption. The lack of a significant population of a fully neutral (non-zwitterionic) species across the GI pH range suggests that passive diffusion may be limited.

  • Solubility: The prevalence of charged species across the entire pH range suggests the molecule will exhibit good aqueous solubility, which is favorable for formulation.

Conclusion

The in silico prediction of pKa values is a powerful, indispensable tool in modern drug discovery. For a complex, multiprotic molecule like 5-(Diethylamino)piperidine-3-carboxylic acid, computational methods provide a rapid and reliable profile of its ionization behavior. The analysis reveals that the molecule will exist predominantly as a cation with a +1 charge at physiological pH. This knowledge is crucial for anticipating its ADME properties, guiding structural modifications to tune its physicochemical characteristics, and ultimately accelerating the development of safer and more effective drug candidates.

References
  • Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences. (2024). ChemRxiv. [Link]

  • pKa Prediction. Rowan Documentation. [Link]

  • Wagen, C., & Sherrill, C. D. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. [Link]

  • Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences. (2024). Journal of Chemical Information and Modeling. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. (2024). Rowan Newsletter. [Link]

  • ACD/Labs. Acid Dissociation Constant (pKa) Calculator. [Link]

  • Wagen, C. (2025). Macroscopic and Microscopic pKa. Rowan Blog. [Link]

  • Widespread misinterpretation of pKa terminology and its consequences. (2024). ChemRxiv. [Link]

  • ChemAxon. pKa calculation. [Link]

  • SCFBio. pKa calculation training. [Link]

  • ChemAxon. pKa calculation. [Link]

  • Barroso-Flores, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. [Link]

  • ACD/Labs. (2024). Decades of Reliable pKa Predictions. [Link]

  • ChemAxon. Calculator Plugins in MarvinSketch. [Link]

  • Sild, S., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling. [Link]

  • ChemAxon. Calculations Menu. [Link]

  • Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • InfoMol. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Şişmanoğlu, T., et al. (2015). Temperature Dependence of Macroscopic and Zwitterionic Microscopic Acidity Constants of Some Neutral Aminoacids. ResearchGate. [Link]

  • PubChem. N,N-Diethyl-p-phenylenediamine. [Link]

  • PubChem. N-Methylpiperidine. [Link]

  • ResearchGate. pKa values for carboxylic acids. [Link]

  • Scribd. Basicity and pKa of Common Bases. [Link]

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Exploratory

pharmacophore modeling using 5-(Diethylamino)piperidine-3-carboxylic acid derivatives

An In-Depth Technical Guide to Pharmacophore Modeling Using 5-(Diethylamino)piperidine-3-carboxylic Acid Derivatives Abstract Pharmacophore modeling is a cornerstone of modern computational drug discovery, providing an e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pharmacophore Modeling Using 5-(Diethylamino)piperidine-3-carboxylic Acid Derivatives

Abstract

Pharmacophore modeling is a cornerstone of modern computational drug discovery, providing an elegant and efficient method to distill the complex three-dimensional and electronic properties of active molecules into a simplified, searchable query.[1][2] This guide offers a comprehensive, in-depth exploration of the pharmacophore modeling workflow, specifically tailored to a hypothetical series of 5-(Diethylamino)piperidine-3-carboxylic acid derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning and causality behind each decision in the process. We will navigate the strategic choice between ligand-based and structure-based approaches, detail the rigorous protocols for model generation and validation, and demonstrate the application of the final model in virtual screening campaigns. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the identification of novel chemical entities.

Introduction: The Pharmacophore Concept and the Piperidine Scaffold

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[3] These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups (PI/NI).[4] By focusing on these common interaction points rather than the underlying chemical scaffold, pharmacophore models serve as powerful tools for scaffold hopping—identifying structurally diverse molecules that can achieve the same biological outcome.[4]

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[5] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal core for exploring chemical space. Derivatives of the related piperidine-3-carboxamide scaffold have demonstrated promising biological activities, including anti-melanoma and anti-osteoporosis effects, by targeting enzymes like Cathepsin K.[6][7] This guide will use a hypothetical series of 5-(Diethylamino)piperidine-3-carboxylic acid derivatives as a case study to illustrate the complete pharmacophore modeling and virtual screening workflow.

Strategic Decision: Ligand-Based vs. Structure-Based Modeling

The first and most critical decision in any pharmacophore modeling project is the choice of approach, which is dictated entirely by the available data.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active molecules is known, but the 3D structure of the biological target is unavailable.[8][9] The model is generated by superimposing the 3D conformations of multiple active ligands and extracting the chemical features they share.[8] The fundamental assumption is that molecules with similar biological activity share a common binding mode and, therefore, a common set of pharmacophoric features.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based model can be developed.[2][10] This method involves analyzing the protein's binding pocket to identify key interaction points—such as hydrogen-bonding residues or hydrophobic patches—that are complementary to a potential ligand.[10][11] This approach is particularly valuable when few active ligands are known.[2]

For this guide, we will assume a common drug discovery scenario: we have identified a series of active 5-(Diethylamino)piperidine-3-carboxylic acid derivatives through a screening campaign, but the specific protein target is unknown. Therefore, we will proceed with a Ligand-Based approach.

G Start Start: New Project Data_Check What data is available? Start->Data_Check Ligands_Yes Set of Active Ligands Known? Data_Check->Ligands_Yes Structure_Based Pursue Structure-Based Pharmacophore Modeling Data_Check->Structure_Based Only Target Structure Known Target_Yes 3D Target Structure Known? Ligands_Yes->Target_Yes Yes No_Model Insufficient Data for Pharmacophore Modeling Ligands_Yes->No_Model No Ligand_Based Pursue Ligand-Based Pharmacophore Modeling Target_Yes->Ligand_Based No Hybrid_Approach Pursue Hybrid or Complementary Approach Target_Yes->Hybrid_Approach Yes

Caption: Decision workflow for selecting a pharmacophore modeling strategy.

Detailed Protocol: Ligand-Based Pharmacophore Modeling

The generation of a robust and predictive ligand-based pharmacophore model is a multi-stage process that demands careful data curation and methodical execution.[12][13]

Part A: Dataset Preparation & Curation

The quality of the input data directly determines the quality of the output model. This is the most critical phase.

Experimental Protocol:

  • Compile Training Set: Assemble a set of structurally diverse molecules with known high activity against the target of interest. For our case study, we will use a hypothetical set of 5-(Diethylamino)piperidine-3-carboxylic acid derivatives.

  • Compile Decoy/Test Set: Create a much larger set of molecules that are known to be inactive or have significantly lower activity. This set should ideally contain molecules with similar physical properties (e.g., molecular weight, logP) to the actives to challenge the model's specificity.

  • Data Cleaning: Standardize all chemical structures. This includes neutralizing charges, adding explicit hydrogens, and ensuring correct tautomeric and protonation states.

  • Structural Clustering: To ensure the training set is not biased by a prevalence of similar scaffolds, perform clustering based on structural similarity (e.g., using Tanimoto coefficients on molecular fingerprints).[12][13] Select representative compounds from each major cluster to form the final training set. This ensures the model captures features common to diverse active scaffolds.

Table 1: Hypothetical Dataset for Model Generation

Compound IDStructure (SMILES)Activity (IC50, nM)Set Assignment
Active-01 CCN(CC)C1CC(C(=O)O)CN(C(=O)c2ccccc2)C115Training
Active-02 CCN(CC)C1CC(C(=O)O)CN(C(=O)c2ccc(F)cc2)C125Training
Active-03 CCN(CC)C1CC(C(=O)O)CN(S(=O)(=O)c2ccccc2)C150Training
Active-04 CCN(CC)C1CC(C(=O)O)CN(Cc2ccccc2)C180Test
Inactive-01 CC(C)C1CC(C(=O)O)CN(C(=O)c2ccccc2)C1>10,000Decoy
Inactive-02 CCN(CC)C1CCCC(C(=O)O)C1>10,000Decoy

Rationale: The training set must contain only highly active compounds. Including moderately active compounds can confuse the algorithm and lead to a less specific pharmacophore. The test and decoy sets are essential for validation to prove the model can distinguish actives from inactives.[14]

Part B: Conformational Analysis & Feature Generation

Ligands are flexible and adopt a specific 3D conformation—the "bioactive conformation"—to bind to their target.

Experimental Protocol:

  • Conformational Search: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.[8][11] This is typically done using molecular mechanics force fields (e.g., MMFF94).[15] The goal is to ensure that the true bioactive conformation is likely present within this collection.

  • Pharmacophore Feature Identification: For each conformation, an algorithm identifies potential pharmacophoric features. For example, a carboxylic acid will be tagged as a Hydrogen Bond Acceptor and a Negative Ionizable feature; a phenyl ring as Aromatic and Hydrophobic; and a tertiary amine as a Positive Ionizable feature.[11]

Part C: Hypothesis Generation & Scoring

The core of the modeling process involves aligning the conformations of the active molecules to find a common 3D arrangement of pharmacophore features.

Experimental Protocol:

  • Common Feature Alignment: Algorithms like HipHop (implemented in software like Discovery Studio or MOE) systematically search for a 3D spatial arrangement of features that is shared among at least a minimum number of the active training set molecules.[4]

  • Hypothesis Generation: Each valid common feature arrangement constitutes a pharmacophore hypothesis. The software will typically generate multiple hypotheses.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to inactive molecules (if provided). The best hypothesis is one that maps all active molecules while mapping zero or very few inactive ones.

Self-Validating Systems: Rigorous Model Validation

A pharmacophore model is useless without rigorous validation to demonstrate its predictive power.[4][16] The goal is to prove the model can enrich a list of active compounds from a large database of decoys.

Experimental Protocol:

  • Test Set Screening: The highest-ranked pharmacophore hypothesis is used as a 3D query to screen the pre-compiled test set and decoy set.

  • Fischer's Randomization Test: This statistical validation method involves generating models from random subsets of the data. If the original model's score is significantly better than the random models, it indicates the model is not due to chance.[14] This is often performed at a 95% confidence level.

  • Metrics Calculation: The results of the screening are used to calculate key performance metrics. The most common are the Enrichment Factor (EF) and Goodness of Hit (GH) score.[14]

    • Enrichment Factor (EF): Measures how many more actives are found in the top fraction of the screened database compared to random selection.

    • Goodness of Hit (GH): A score that balances the number of actives retrieved against the percentage of actives in the database and the total number of hits.

Table 2: Hypothetical Validation Results

MetricValueDescription
Total Compounds in Database (D)10,000The total size of the combined test and decoy sets.
Total Actives in Database (A)100The number of known active compounds seeded in the database.
Total Hits Retrieved (Ht)250The number of compounds from the database that matched the pharmacophore.
Actives in Hits (Ha)85The number of known actives that were correctly identified (True Positives).
Enrichment Factor (EF) 34(Ha/Ht) / (A/D) = (85/250) / (100/10000) = 34. A high value is desirable.
Goodness of Hit (GH) 0.76A score from 0 (null model) to 1 (ideal model). Values >0.7 are excellent.

A model with high EF and GH scores is considered validated and ready for use in a large-scale virtual screening campaign.

The Complete Workflow and Application in Virtual Screening

The validated pharmacophore model now serves as a high-throughput filter to identify novel compounds from vast chemical libraries.

G cluster_0 Part 1: Model Generation cluster_1 Part 2: Model Validation cluster_2 Part 3: Virtual Screening A1 1. Compile & Curate Active/Decoy Datasets A2 2. Generate 3D Conformations for all Actives A1->A2 A3 3. Align Molecules & Generate Hypotheses A2->A3 A4 4. Rank Hypotheses Based on Fit Score A3->A4 B1 5. Screen Test/Decoy Set with Top Hypothesis A4->B1 B2 6. Calculate Metrics (EF, GH, ROC) B1->B2 B3 Is Model Predictive? (e.g., GH > 0.7) B2->B3 B3->A3 No (Refine Hypotheses) C1 8. Screen Large Compound Database (e.g., ZINC) B3->C1 Yes C2 9. Filter & Rank Hits Based on Pharmacophore Fit C1->C2 C3 10. Visual Inspection & Selection of Diverse Scaffolds C2->C3 C4 11. Procure Compounds for Biological Testing C3->C4

Caption: The integrated workflow from model generation to virtual screening.

The virtual screening process uses the pharmacophore as a query to rapidly filter databases containing millions of compounds.[17] This significantly reduces the number of compounds that need to be evaluated by more computationally expensive methods like molecular docking, or that are procured for experimental testing.[18]

Conclusion and Future Outlook

This guide has detailed a rigorous, self-validating workflow for ligand-based as a representative case. By adhering to best practices in dataset curation, conformational analysis, and statistical validation, researchers can generate powerful models capable of identifying novel, structurally diverse hit compounds.

The field continues to evolve, with emerging trends such as multi-pharmacophore approaches that account for target flexibility[17][19] and the integration of artificial intelligence and deep learning to enhance predictive accuracy.[17] As computational power increases, these advanced techniques will further solidify pharmacophore modeling's role as an indispensable tool in the drug discovery pipeline.

References

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022). NCBI. [Link]

  • Structure based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Pharmacophore Modeling and Mapping | Methodology & Protocol. (2026). Genomatics. [Link]

  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes - ACS Publications. (2024). ACS Publications. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC. (2018). NCBI. [Link]

  • Validation of the generated pharmacophore model - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Pharmacophore modeling in drug design - PubMed. (2025). PubMed. [Link]

  • Pharmacophore modeling: advances and pitfalls - PMC - NIH. (2024). NCBI. [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024). J's Blog. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). intelead.com. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025). Fiveable. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). Taylor & Francis Online. [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC. (2022). NCBI. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. (2019). MDPI. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (2018). NCBI. [Link]

  • Pharmacophore model of synthesized compounds 5(a-l). - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (2024). NCBI. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Press. [Link]

  • Comparing pharmacophore models derived from crystal structures and from molecular dynamics simulations - PMC. (2015). NCBI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. (n.d.). projects.volkamerlab.org. [Link]

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Foundational

An In-Depth Technical Guide on the Anticipated In Vitro Biological Activity of 5-(Diethylamino)piperidine-3-carboxylic Acid

A Senior Application Scientist's Perspective on a Novel GABA Transporter Inhibitor Candidate Executive Summary While specific experimental data on 5-(diethylamino)piperidine-3-carboxylic acid is not extensively available...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Novel GABA Transporter Inhibitor Candidate

Executive Summary

While specific experimental data on 5-(diethylamino)piperidine-3-carboxylic acid is not extensively available in current literature, its core structure, piperidine-3-carboxylic acid (nipecotic acid), is a well-established pharmacophore, primarily recognized for its role in the inhibition of γ-aminobutyric acid (GABA) uptake. This guide synthesizes the vast body of research on nipecotic acid derivatives to project the likely in vitro biological activities of 5-(diethylamino)piperidine-3-carboxylic acid. We will delve into the probable molecular targets, propose detailed experimental protocols for characterization, and discuss the potential therapeutic implications. This document serves as a foundational resource for researchers and drug development professionals interested in the exploration of this novel compound.

Introduction: The GABAergic System and the Promise of Nipecotic Acid Derivatives

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders.[2][3]

One of the key mechanisms for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[1][2] These transporters, which include GAT-1, GAT-2, GAT-3, and betaine/GABA transporter 1 (BGT-1), terminate GABA's synaptic action by transporting it back into presynaptic neurons and surrounding glial cells.[1][2] Consequently, inhibitors of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory signaling and offering a promising therapeutic avenue.[1]

Nipecotic acid, or piperidine-3-carboxylic acid, is a potent inhibitor of GABA uptake and has served as a foundational scaffold for the development of numerous GAT inhibitors.[4][5] Its derivatives have been extensively studied to understand the structure-activity relationships (SAR) that govern potency and selectivity for the different GAT subtypes.[6][7][8] The subject of this guide, 5-(diethylamino)piperidine-3-carboxylic acid, is a novel derivative of this important pharmacophore.

Synthesis and Chemical Characterization

While a specific synthetic route for 5-(diethylamino)piperidine-3-carboxylic acid is not detailed in the available literature, its synthesis can be reasonably extrapolated from established methods for similar piperidine derivatives. The presence of a commercially available Boc-protected precursor, 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid, suggests that the core structure is synthetically accessible.[9]

A plausible synthetic approach would involve the reductive amination of a suitable keto-ester precursor, followed by functional group manipulations to introduce the diethylamino and carboxylic acid moieties. The synthesis of related piperidine-3-carboxylic acid derivatives has been well-documented.[10][11]

Anticipated In Vitro Biological Activity: A Focus on GABA Transporter Inhibition

Based on its structural similarity to nipecotic acid and its numerous N-substituted derivatives, the primary in vitro biological activity of 5-(diethylamino)piperidine-3-carboxylic acid is anticipated to be the inhibition of GABA transporters.

Primary Molecular Targets: The GABA Transporters (GATs)

The four main subtypes of GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) are the most probable molecular targets.[1] GAT-1 is the most abundant subtype in the brain and a primary focus for many GABA uptake inhibitors.[1] The substitution pattern on the piperidine ring is known to influence the potency and selectivity of inhibition across these subtypes.[6][7]

Proposed Mechanism of Action

5-(Diethylamino)piperidine-3-carboxylic acid is expected to act as a competitive inhibitor at the GABA binding site on the GATs. By binding to the transporter, it would prevent the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and duration of GABAergic signaling.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft GABA GABA GAT GABA Transporter (GAT) GABA->GAT Uptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding & Signaling Compound 5-(Diethylamino)piperidine-3-carboxylic acid Compound->GAT Inhibition

Figure 1: Proposed mechanism of action for 5-(Diethylamino)piperidine-3-carboxylic acid at the GABAergic synapse.

Experimental Protocols for In Vitro Characterization

To empirically determine the biological activity of 5-(diethylamino)piperidine-3-carboxylic acid, a series of in vitro assays are recommended.

[³H]GABA Uptake Inhibition Assay

This is the gold-standard assay for quantifying the inhibitory activity of a compound on GABA transporters.

Objective: To determine the IC₅₀ value of 5-(diethylamino)piperidine-3-carboxylic acid for each of the four GAT subtypes.

Methodology:

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cell lines stably expressing one of the human or murine GAT subtypes (mGAT1-mGAT4 or hGAT1-hGAT3, hBGT-1).[2][12]

  • Assay Preparation:

    • Plate the cells in a 96-well format and grow to confluence.

    • Prepare a range of concentrations of the test compound.

    • Prepare an assay buffer containing a fixed concentration of radiolabeled [³H]GABA.

  • Inhibition Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 10-20 minutes at room temperature.[1]

    • For determining non-specific uptake, include a high concentration of a known potent GAT inhibitor like tiagabine.[1]

    • Initiate GABA uptake by adding the [³H]GABA-containing assay buffer.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is within the linear range.[1]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[1]

    • Lyse the cells to release the internalized [³H]GABA.

  • Quantification:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

GABA_Uptake_Assay_Workflow A Plate GAT-expressing cells C Pre-incubate cells with compound A->C B Prepare compound dilutions B->C D Add [³H]GABA to initiate uptake C->D E Incubate D->E F Wash to terminate uptake E->F G Lyse cells F->G H Measure radioactivity G->H I Calculate IC₅₀ H->I

Figure 2: Workflow for the [³H]GABA uptake inhibition assay.

Secondary and Counter-Screening Assays

While the primary activity is expected to be on GATs, it is prudent to evaluate for off-target effects.

  • Receptor Binding Assays: Screen against a panel of common CNS receptors, including GABAA and GABAB receptors, to ensure selectivity.[12]

  • Cytotoxicity Assays: Perform assays such as the MTT assay to determine if the compound exhibits any cellular toxicity in the cell lines used for the primary screen.[13]

Potential for Other In Vitro Biological Activities

While GABA transporter inhibition is the most probable activity, the piperidine-3-carboxamide scaffold has been associated with other biological effects.

  • Antiproliferative Activity: Derivatives of N-arylpiperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in melanoma cells.[14][15] It would be worthwhile to screen 5-(diethylamino)piperidine-3-carboxylic acid in cancer cell proliferation assays.

  • Platelet Aggregation Inhibition: Some nipecotamide derivatives have shown the ability to inhibit human platelet aggregation.[16]

Data Presentation and Interpretation

The results from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation and comparison with existing GAT inhibitors.

Table 1: Anticipated Data Summary for 5-(Diethylamino)piperidine-3-carboxylic Acid

AssayTargetEndpointExpected Result
GABA UptakeGAT-1IC₅₀ (µM)To be determined
GABA UptakeGAT-2IC₅₀ (µM)To be determined
GABA UptakeGAT-3IC₅₀ (µM)To be determined
GABA UptakeBGT-1IC₅₀ (µM)To be determined
CytotoxicityAssay Cell LineCC₅₀ (µM)>10x highest IC₅₀

Conclusion

5-(Diethylamino)piperidine-3-carboxylic acid represents a novel, unexplored derivative of the well-validated nipecotic acid scaffold. Based on extensive research into related compounds, it is highly probable that this molecule will exhibit inhibitory activity against GABA transporters. The experimental protocols detailed in this guide provide a clear roadmap for the in vitro characterization of this compound. Elucidating its potency and selectivity for the GAT subtypes will be the first step in determining its potential as a pharmacological tool or a lead compound for the development of novel therapeutics for GABA-related neurological disorders.

References

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profiling of 5-(Diethylamino)piperidine-3-carboxylic acid

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Compound Focus: 5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6) Executive Summary In modern drug discovery, the inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Compound Focus: 5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6)

Executive Summary

In modern drug discovery, the integration of highly functionalized aliphatic scaffolds is critical for developing targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and small-molecule inhibitors. 5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6) is a highly versatile building block[1]. It features a piperidine core, a carboxylic acid for amide coupling, and a diethylamino substituent that modulates physicochemical properties such as solubility and target binding affinity.

However, as a Senior Application Scientist overseeing lead optimization, I must emphasize that the incorporation of basic amines—specifically the diethylamino moiety—introduces distinct toxicological liabilities. This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters for handling the raw chemical and provides an in-depth guide to evaluating its in vitro toxicity, with a specific focus on mitigating hERG channel blockade.

Chemical Safety & Handling (SDS Framework)

While specific in vivo toxicological data for the isolated novel building block 5-(Diethylamino)piperidine-3-carboxylic acid is limited, its hazard profile is extrapolated from structurally homologous piperidine-3-carboxylic acid derivatives[2][3][4]. The compound is a functionalized amino acid derivative and must be handled with standard laboratory safety protocols.

Hazard Identification (GHS Classification)

The raw material presents acute localized toxicity risks typical of functionalized piperidines. The basic nitrogen atoms can cause moderate to severe irritation upon contact with mucous membranes[3][4].

Table 1: GHS Hazard Summary and Physicochemical Properties

ParameterValue / ClassificationSource/Analogy
CAS Number 1546279-90-6[5]
Molecular Weight 200.28 g/mol
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Piperidine analogs[3][4]
Serious Eye Damage Category 2 (H319: Causes serious eye irritation)Piperidine analogs[3][4]
Specific Target Organ Toxicity Category 3 (H335: May cause respiratory irritation)Piperidine analogs[3][4]
Personal Protective Equipment Nitrile gloves, safety goggles, localized exhaustStandard SDS[4][6]
Causality in Handling Protocols

The requirement for localized exhaust (fume hood) and eye protection is not merely regulatory; it is driven by the compound's zwitterionic potential. The carboxylic acid and the basic piperidine/diethylamino nitrogens can form irritating aerosolized dust particles during weighing and transfer, which rapidly interact with the aqueous environment of the respiratory tract and cornea, causing localized pH shifts and cellular irritation[3][6].

Mechanistic Toxicology: The hERG Liability

When incorporating 5-(Diethylamino)piperidine-3-carboxylic acid into a drug candidate, the most critical safety pharmacology hurdle is cardiotoxicity , specifically the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1)[7][8].

The Causality of hERG Blockade

The hERG channel is responsible for the rapid delayed rectifier potassium current ( IKr​ ) in cardiac action potentials[7]. Inhibition leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[7][9].

The structural liability of this specific compound lies in the diethylamino group .

  • Protonation State: At physiological pH (7.4), the tertiary amine of the diethylamino group is highly likely to be protonated (cationic).

  • Binding Mechanism: hERG blockers typically feature a basic amine linked to lipophilic groups. The protonated diethylamino group is drawn into the deep, hydrophobic central cavity of the hERG channel. Once inside, the alkyl chains form strong hydrophobic and cation- π interactions with key aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix[7].

  • Structure-Activity Relationship (SAR): Research indicates that primary and secondary amines, or compounds with lower lipophilicity, have a lower probability of inducing hERG blockade[9]. The tertiary diethylamino group, however, provides optimal steric bulk and lipophilicity to stabilize the drug-channel complex, necessitating rigorous in vitro screening[9][10].

Experimental Protocols for Safety Screening

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to screen candidates containing the 5-(Diethylamino)piperidine-3-carboxylic acid scaffold.

Protocol 1: In Vitro Cytotoxicity Screening (CellTiter-Glo Assay)

Purpose: To determine the general cellular toxicity ( IC50​ ) of the functionalized compound in hepatic (HepG2) and renal (HEK293) cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer the diluted compounds to the cell plate. Self-Validation Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (Puromycin, 10 µM) to validate assay dynamic range.

  • Incubation: Incubate the treated cells for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Automated Patch-Clamp for hERG Liability

Purpose: To quantify the direct electrophysiological inhibition of the hERG channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel (CHO-hERG). Harvest cells using Detachin and resuspend in extracellular recording solution.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (containing K+ and ATP) and extracellular solution.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the metric for hERG activity).

  • Compound Application: Apply the test compound in increasing concentrations (e.g., 0.1 µM to 30 µM).

  • Self-Validation Check: Run Dofetilide (a known potent hERG blocker) as a positive control[7]. Dofetilide should yield an IC50​ of ~50 nM. If the positive control fails, the entire plate's data is discarded.

  • Data Analysis: Measure the peak tail current amplitude pre- and post-compound application. Calculate the fractional block and determine the IC50​ . An IC50​<10μM flags the compound for structural optimization (e.g., reducing the basicity of the diethylamino group)[9][10].

Safety Pharmacology Workflow Visualization

The following diagram illustrates the decision matrix for integrating this chemical scaffold into a drug discovery pipeline, emphasizing the critical decision points for toxicity.

SafetyWorkflow A 5-(Diethylamino)piperidine-3-carboxylic acid (Scaffold Integration) B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro Cytotoxicity (HepG2 / HEK293) B->C D hERG Liability Screening (Automated Patch-Clamp) B->D E Ames Test (Mutagenicity) B->E F Safe Lead Candidate (Proceed to In Vivo) C->F IC50 > 50 µM D->F IC50 > 10 µM G Structural Optimization (Reduce Lipophilicity/Basicity) D->G IC50 < 10 µM G->B Iterative Design

Toxicity screening cascade for 5-(Diethylamino)piperidine-3-carboxylic acid derivatives.

References

  • Structural modeling of hERG channel–drug interactions using Rosetta National Institutes of Health (NIH) / PMC.[Link]

  • Overcoming Undesirable hERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups ResearchGate / Journal of Medicinal Chemistry.[Link]

  • hERG toxicity assessment: Useful guidelines for drug design ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Diethylamino)piperidine-3-carboxylic Acid as a Next-Generation Pharmaceutical Building Block

Executive Summary The landscape of modern medicinal chemistry relies heavily on functionally dense, stereochemically rich scaffolds. 5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6) has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of modern medicinal chemistry relies heavily on functionally dense, stereochemically rich scaffolds. 5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6) has emerged as a highly versatile, trifunctional building block[1]. Structurally derived from nipecotic acid (piperidine-3-carboxylic acid)—a classic gamma-aminobutyric acid (GABA) uptake inhibitor[2]—this compound introduces a diethylamino substituent at the C5 position.

This specific modification fundamentally alters the physicochemical profile of the scaffold. The tertiary diethylamino group introduces a tunable basic center that enhances aqueous solubility at physiological pH while simultaneously providing a lipophilic vector to improve membrane permeability. As a result, this building block is increasingly utilized in the synthesis of complex Targeted Protein Degraders (PROTACs)[3], central nervous system (CNS) active agents, and novel kinase inhibitors.

Structural Rationale & Physicochemical Profiling

The selection of a building block in drug discovery is dictated by its vector geometry and functional group handle. 5-(Diethylamino)piperidine-3-carboxylic acid offers three distinct sites for orthogonal functionalization:

  • C3-Carboxylic Acid : Primed for amide coupling with target-binding ligands or E3 ligase binders (e.g., pomalidomide derivatives)[3].

  • N1-Secondary Amine : Available for reductive amination, alkylation, or arylation to extend the molecule into hydrophobic pockets or solvent-exposed regions.

  • C5-Diethylamino Group : Acts as an intrinsic basic handle (pKa ~8.5–9.0). Unlike primary amines, the sterically shielded tertiary amine minimizes unwanted side reactions during amide coupling, while its protonation state at pH 7.4 improves the pharmacokinetic (PK) profile of the final macromolecule.

Table 1: Physicochemical Comparison of Piperidine Scaffolds
PropertyNipecotic Acid (Standard)5-(Diethylamino)piperidine-3-carboxylic acidCausality / Impact on Drug Design
CAS Number 498-95-31546279-90-6Unique registry for the diethylamino derivative.
Molecular Weight 129.16 g/mol 200.28 g/mol Increased bulk provides specific steric hindrance, useful for locking molecular conformations.
Functional Sites Bifunctional (N1, C3)Trifunctional (N1, C3, C5)Enables multi-directional vectorization for PROTAC linkers or complex GPCR ligands.
Lipophilicity (cLogP) ~ -0.50 (Hydrophilic)~ +0.85 (Amphiphilic)The diethyl group enhances blood-brain barrier (BBB) penetration and lipid membrane crossing[4].
Primary Application GABA Transporter InhibitionPROTACs, Kinase Inhibitors, CNS AgentsBroadened utility due to the basic tertiary amine acting as a solubility-enhancing handle.

Application Workflows

Targeted Protein Degradation (PROTAC Linker Assembly)

In PROTAC development, linkers must balance rigidity, solubility, and length. The piperidine core provides a rigidified vector that reduces the entropic penalty upon ternary complex formation. The C3-carboxylic acid is frequently coupled to CRBN-binding ligands (like pomalidomide), generating highly specific degrader molecules[3].

G A 5-(Diethylamino)piperidine- 3-carboxylic acid (Scaffold) B C3-COOH Activation (HATU/DIPEA) A->B Step 1 C Amide Coupling (Target Ligand Attachment) B->C Step 2 D N1-Derivatization (Reductive Amination/ Alkylation) C->D Step 3 E E3 Ligase Binder Attachment D->E Step 4 F Bifunctional PROTAC Molecule E->F Final Assembly

Synthetic workflow for PROTAC assembly using the piperidine-3-carboxylic acid scaffold.

Neuropharmacology: mGAT1/4 Transporter Modulation

Nipecotic acid is a foundational scaffold for GABA transporter (GAT) inhibitors[4]. By utilizing 5-(diethylamino)piperidine-3-carboxylic acid, researchers can synthesize lipophilic derivatives that mimic the binding mode of Tiagabine. The C5-diethylamino group occupies accessory hydrophobic pockets within the transporter, potentially shifting selectivity between mGAT1 and mGAT4 isoforms[4].

G Synapse Synaptic Cleft (High GABA) GAT1 GABA Transporter 1 (mGAT1) Synapse->GAT1 GABA Binding Neuron Presynaptic Neuron (GABA Reuptake Blocked) GAT1->Neuron Blocked Transport Inhibitor Nipecotic Acid Derivative (Inhibitor) Inhibitor->GAT1 Competitive Inhibition

Mechanism of mGAT1 inhibition by nipecotic acid derivatives in the synaptic cleft.

Standard Operating Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to ensure reproducibility and scientific rigor.

Protocol A: Sterically Hindered Amide Coupling at C3-COOH

Objective: To couple the C3-carboxylic acid of the scaffold to a primary amine (e.g., a PROTAC target ligand) without cross-reacting with the N1 secondary amine. Note: If the N1 position is unprotected, it must be Boc-protected prior to this step to prevent polymerization.

Reagents & Materials:

  • N1-Boc-5-(diethylamino)piperidine-3-carboxylic acid (1.0 eq)

  • Target Amine Ligand (1.1 eq)

  • HATU (1.2 eq) - Chosen over EDC/HOBt due to the steric bulk of the piperidine ring, which requires a highly reactive OAt ester intermediate.

  • DIPEA (3.0 eq) - Non-nucleophilic base prevents side reactions while ensuring the carboxylic acid is fully deprotonated.

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the piperidine scaffold (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the solution. The mixture will typically turn a pale yellow color. Stir for 15 minutes to allow full formation of the active ester. Causality: Pre-activation prevents the target amine from competing for the coupling reagent, reducing guanidinium by-product formation.

  • Amine Addition: Add the Target Amine Ligand (1.1 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Reaction Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Validation & QC: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze the crude mixture via LC-MS. The target mass should reflect the coupled product [M+H]+, confirming successful amide bond formation.

Protocol B: Reductive Amination at the N1 Position

Objective: To functionalize the N1 secondary amine with an aldehyde to extend the molecule's vector space.

Reagents & Materials:

  • C3-Functionalized 5-(diethylamino)piperidine (1.0 eq)

  • Target Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) - Chosen because it is mild and will not reduce the C3-amide or unreacted aldehydes, unlike NaBH₄.

  • Acetic Acid (catalytic, 0.1 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperidine derivative (1.0 eq) and the Target Aldehyde (1.2 eq) in anhydrous DCM. Add catalytic Acetic Acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Portion-wise, add STAB (1.5 eq) to the reaction mixture. Causality: STAB is moisture-sensitive; adding it in portions controls the exothermic reduction of the iminium intermediate.

  • Monitoring: Stir for 12 hours at room temperature. Monitor completion via TLC (stain with Ninhydrin; the disappearance of the secondary amine spot indicates completion).

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, wash with brine, and dry over MgSO₄.

  • Validation & QC: Purify via flash chromatography (DCM:MeOH gradient). Confirm the structure via ¹H-NMR, specifically looking for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new benzylic/aliphatic protons adjacent to the N1 nitrogen.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at:[Link][4]

  • Nipecotic acid – Knowledge and References. Taylor & Francis. Available at: [Link][2]

Sources

Application

Application Note: Advanced Amide Coupling Protocols for 5-(Diethylamino)piperidine-3-carboxylic Acid

Executive Summary 5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmacophores, including targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Diethylamino)piperidine-3-carboxylic acid (CAS: 1546279-90-6)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmacophores, including targeted protein degraders (PROTACs) and antimalarial agents[2]. However, successfully integrating this molecule via amide bond formation requires navigating two distinct synthetic hurdles: its inherent zwitterionic nature and the steric/electronic interference posed by the basic C5-tertiary amine.

As a Senior Application Scientist, I have designed this protocol guide to move beyond generic coupling procedures. This document details the causality behind reagent selection, provides self-validating experimental workflows, and outlines a robust strategy to prevent product loss during downstream isolation.

Mechanistic & Strategic Considerations

The Zwitterion Problem & Orthogonal Protection

In its native state, 5-(Diethylamino)piperidine-3-carboxylic acid exists as a zwitterion. The N1-secondary amine of the piperidine ring is highly nucleophilic. If activation of the C3-carboxylic acid is attempted without prior protection, the molecule will undergo rapid, uncontrolled self-polymerization. Therefore, the installation of an orthogonal protecting group—typically a tert-butyloxycarbonyl (Boc) group—at the N1 position is a non-negotiable first step.

The Tertiary Amine Interference

The C5-diethylamino group is a sterically demanding, basic tertiary amine. This functional group presents two major challenges during amide coupling:

  • Reagent Interference: Traditional carbodiimide coupling reagents like EDC or DCC rely on the formation of an O-acylurea intermediate[3]. The presence of an intramolecular basic tertiary amine can buffer the microenvironment and promote the irreversible rearrangement of the O-acylurea into an inactive N-acylurea byproduct before the target amine can attack[4].

  • Workup Vulnerabilities: Standard amide coupling protocols dictate an acidic aqueous wash (e.g., 1M HCl or 5% citric acid) to remove unreacted amines and coupling byproducts[5]. Applying this standard workup here is fatal; the C5-diethylamino group will protonate, shifting the partition coefficient of your target product entirely into the aqueous waste[6].

Reagent Selection: The HATU Advantage

To overcome the limitations of carbodiimides, uronium/guanidinium-based reagents are preferred. HATU is the optimal choice for this substrate[7]. HATU rapidly converts the carboxylic acid into a 7-aza-1-hydroxybenzotriazole (HOAt) active ester[8]. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation), hydrogen-bonding with the incoming amine to dramatically accelerate aminolysis[7]. This rapid kinetic pathway outcompetes any steric hindrance or buffering effects caused by the C5-diethylamino group.

Quantitative Comparison of Coupling Reagents

Table 1: Evaluation of coupling reagents for basic, tertiary amine-containing carboxylic acids.

Coupling ReagentActivation MechanismSuitability for this SubstrateByproduct Removal Strategy
HATU / DIPEA HOAt Active EsterExcellent. Anchimeric assistance overcomes C5 steric bulk; rapid kinetics.HOAt is water-soluble; removed via basic aqueous wash (NaHCO₃).
EDC / HOBt O-Acylurea to OBt EsterModerate. Slower activation; basic tertiary amine may promote N-acylurea side products.EDC urea requires acidic wash, which is incompatible with this substrate.
T3P Mixed AnhydrideGood. Low epimerization, but slower for highly hindered secondary amines.Water-soluble byproducts; allows for easy neutral aqueous workup.

Synthetic Workflow Visualization

Workflow A Starting Material 5-(Diethylamino)piperidine -3-carboxylic acid B Step 1: Protection N1-Boc Formation A->B Boc2O, NaOH C Step 2: Activation HATU / DIPEA B->C DMF, 0 °C D Step 3: Coupling Amine Addition C->D R-NH2, RT E Step 4: Deprotection HCl or TFA D->E Acidic Cleavage F Final Product Target Amide E->F Isolation

Figure 1: Synthetic workflow for the amide coupling of 5-(Diethylamino)piperidine-3-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: N1-Boc Protection of the Piperidine Ring

Causality: Sodium hydroxide is used to deprotonate the zwitterion, neutralizing the carboxylic acid and rendering the N1-secondary amine fully nucleophilic for attack on the Boc-anhydride.

  • Preparation: Suspend 5-(Diethylamino)piperidine-3-carboxylic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and distilled water (40 mL).

  • Basification: Add NaOH (2.0 equiv, 20 mmol) and stir until the solution becomes homogenous. Cool the mixture to 0 °C.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv, 12 mmol) dissolved in 10 mL of Dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The starting material will stain deep purple (indicating a free secondary amine). The reaction is complete when the baseline spot is strictly Ninhydrin-negative.

  • Isolation: Concentrate the Dioxane in vacuo. Acidify the aqueous layer carefully to pH 4-5 using 1M KHSO₄ (avoid over-acidification to prevent protonating the C5-amine). Extract with a 4:1 mixture of Chloroform/Isopropanol. Dry over Na₂SO₄ and concentrate to yield the N1-Boc protected acid.

Protocol B: HATU-Mediated Amide Coupling

Causality: DIPEA is utilized as a non-nucleophilic base to ensure the carboxylic acid is deprotonated for HATU attack, and to maintain the C5-diethylamino group in a neutral state, preventing it from competing as a nucleophile[8].

  • Activation: Dissolve the 1-Boc-5-(diethylamino)piperidine-3-carboxylic acid (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere. Add DIPEA (3.0 equiv, 15 mmol) and cool to 0 °C. Add HATU (1.2 equiv, 6 mmol) in one portion.

  • Self-Validation Checkpoint 1 (Activation): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates itself when the mass of the starting material disappears and the transient HOAt-active ester mass (M + 117) peaks within 10–15 minutes.

  • Coupling: Add the target primary or secondary amine (1.1 equiv, 5.5 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 2 (Coupling): Re-analyze via LC-MS. The HOAt-active ester mass must decay entirely, replaced by the target amide mass. If the active ester persists, the incoming amine is highly hindered, dictating the addition of catalytic DMAP[4].

  • Workup (Critical Step): Dilute the reaction with Ethyl Acetate (100 mL). Do not use acidic washes. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to remove HOAt and DMF, followed by brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol C: Boc Deprotection & Isolation
  • Cleavage: Dissolve the purified Boc-protected amide in anhydrous Dichloromethane (10 mL). Add 4M HCl in Dioxane (10 mL). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The deprotection is visually self-validating; the product will begin to precipitate out of the DCM solution as a di-hydrochloride salt. Complete cleavage is confirmed by a return to a positive (purple) Ninhydrin stain.

  • Isolation: Evaporate the solvents under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether, filter, and dry in vacuo to yield the final functionalized piperidine amide.

Mechanistic Visualization

Mechanism A Boc-Protected Acid (Deprotonated by DIPEA) C O-At Active Ester Intermediate A->C Nucleophilic attack on HATU B HATU Reagent B->C Expels HOAt E Amide Product C->E Aminolysis (Anchimeric Assistance) F HOAt Byproduct C->F Leaving Group D Target Amine (Nucleophile) D->E Attacks Carbonyl

Figure 2: HATU-mediated activation and coupling mechanism highlighting active ester formation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP PubMed Central (PMC) URL:[Link]

  • Amine to Amide Mechanism - HATU Common Organic Chemistry URL:[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling Chemistry Steps URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (ACS Publications) URL:[Link]

  • Novel Antimalarial Tetrazoles and Amides Active Against the Hemoglobin Degradation Pathway in Plasmodium falciparum PubMed Central (PMC) URL:[Link]

  • Novel Antimalarial Tetrazoles and Amides Active against the Hemoglobin Degradation Pathway in Plasmodium falciparum Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Strategic Boc-Protection of 5-(Diethylamino)piperidine-3-carboxylic Acid for Peptide Synthesis

Introduction The integration of non-canonical amino acids into peptide frameworks is a pivotal strategy in contemporary drug discovery. These unique building blocks can bestow peptides with improved potency, metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The integration of non-canonical amino acids into peptide frameworks is a pivotal strategy in contemporary drug discovery. These unique building blocks can bestow peptides with improved potency, metabolic stability, and novel pharmacological activities. 5-(Diethylamino)piperidine-3-carboxylic acid, a cyclic beta-amino acid, is a particularly interesting scaffold due to its constrained conformation and the presence of a tertiary amine, which can serve as a key pharmacophoric element.

For its successful incorporation into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS), the secondary amine within the piperidine ring must be protected.[1] This prevents its unwanted reaction during the amide bond formation steps, which would otherwise lead to truncated or branched peptide impurities.[2] The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this role. It is stable to the basic conditions often used in SPPS but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), ensuring its removal is orthogonal to other protecting groups that may be present.[3][4]

This document provides a comprehensive, field-tested protocol for the N-Boc protection of 5-(diethylamino)piperidine-3-carboxylic acid. It details the underlying reaction mechanism, a step-by-step experimental procedure, and the necessary analytical techniques for stringent quality control of the final product.

Mechanistic Rationale

The Boc protection of the secondary amine in 5-(diethylamino)piperidine-3-carboxylic acid is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[5][6] This process is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which deprotonates the amine, thereby increasing its nucleophilicity.[7] The base also serves to neutralize the acidic byproducts generated during the reaction. The tert-butyl carbonate anion formed is an excellent leaving group and subsequently decomposes into carbon dioxide and the tert-butoxide anion.[5]

The choice of solvent is also critical, with polar aprotic solvents like dichloromethane (DCM) being ideal for solubilizing the reactants and facilitating the reaction.

Experimental Workflow and Protocol

The entire process, from the starting material to the final, validated product, is outlined in the workflow diagram below.

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Product Validation A Dissolve Starting Material in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine (1.2 eq) B->C D Add (Boc)2O (1.1 eq) Dropwise C->D E Warm to RT, Stir for 4-6h D->E F Monitor by TLC/LC-MS E->F G Dilute with DCM, Wash with 1M HCl F->G H Wash with sat. NaHCO3, then Brine G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J K Characterize by NMR & MS J->K L Assess Purity by HPLC (>95%) K->L

Sources

Application

Application Note: Strategic Incorporation of 5-(Diethylamino)piperidine-3-carboxylic Acid into Drug Discovery Libraries

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to enga...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component for modulating physicochemical and pharmacokinetic properties.[2][3] This application note provides a comprehensive guide for the strategic incorporation of a specific, high-value building block, 5-(Diethylamino)piperidine-3-carboxylic acid , into small molecule libraries for drug discovery. We present a rationale for its use, detailed protocols for library synthesis via parallel amide coupling, robust methods for quality control, and considerations for downstream screening applications.

Introduction: The Value of the Substituted Piperidine Scaffold

The overrepresentation of the piperidine motif in successful drugs is not coincidental.[1] This saturated heterocycle offers a three-dimensional geometry that is often more advantageous for target binding than flat, aromatic systems, potentially leading to improved potency and selectivity.[4] The introduction of substituents onto the piperidine ring allows for fine-tuning of critical drug-like properties:

  • Modulation of Physicochemical Properties: Substituents can alter pKa, lipophilicity (LogP/LogD), and aqueous solubility, which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Vectorial Projection into Binding Pockets: The piperidine ring serves as a rigid anchor, projecting appended functional groups into specific regions of a biological target's binding site.

  • Improved Pharmacokinetics: The piperidine core is generally metabolically stable, enhancing the in vivo half-life of drug candidates.[2]

The selected building block, 5-(Diethylamino)piperidine-3-carboxylic acid, offers three distinct points for diversification and property modulation: the secondary amine of the piperidine ring (which can be functionalized post-synthesis), the basic tertiary amine of the diethylamino group, and the carboxylic acid handle, which is ideal for robust, well-established chemical transformations.

Physicochemical Profile of the Core Scaffold

A foundational understanding of the starting material is critical for library design. For this guide, we will consider the commercially available N-Boc protected version, 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid [5], as it represents a common and practical starting point for synthesis, preventing self-reaction or polymerization and allowing for controlled functionalization.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 314.42 g/mol Falls within the "lead-like" chemical space.
LogP 2.5 - 3.0Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability.
Topological Polar Surface Area (TPSA) 67.8 ŲSuggests good potential for cell permeability.
Hydrogen Bond Donors 1 (Carboxylic Acid)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 5 (2x Oxygen, 2x Nitrogen)Offers multiple points for hydrogen bonding with a biological target.
pKa (Basic Nitrogen) 9.5 - 10.5The diethylamino group will be protonated at physiological pH, which can aid solubility and interactions with acidic residues.
pKa (Carboxylic Acid) 4.0 - 5.0The primary handle for chemical diversification via amide bond formation.

Library Design and Synthesis Workflow

The most direct and widely applicable method for incorporating a carboxylic acid building block into a library is through amide bond formation . This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for parallel synthesis.[6]

Workflow Overview

The overall process involves coupling the piperidine core with a diverse set of amines to generate a library of amides. This workflow is designed to be robust and scalable, suitable for generating libraries from dozens to thousands of compounds.

G cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_qc Quality Control bb Building Block 5-(Diethylamino)piperidine -3-carboxylic Acid (N-Boc) ps Parallel Amide Coupling (96-well format) bb->ps amines Diverse Amine Building Blocks (Primary & Secondary) amines->ps purify Parallel Purification (Prep-HPLC/SPE) ps->purify Crude Library qc Analysis (LC-MS, NMR) purify->qc Purified Compounds plate Library Plating (Assay-Ready Plates) qc->plate QC-Passed Compounds hts High-Throughput Screening (HTS) plate->hts

Figure 1: High-level workflow for library generation.

Detailed Experimental Protocols

These protocols are designed for a 96-well plate format, a standard for parallel synthesis and high-throughput screening.

Protocol 3.1: Parallel Amide Bond Formation

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes racemization at adjacent stereocenters (if applicable), and is effective for coupling a wide range of amines, including sterically hindered or electron-deficient ones.[] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the in-situ generated HCl without competing in the reaction.

Materials:

  • 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

  • Diverse library of primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction blocks with septa mats

Procedure (per well, 20 µmol scale):

  • Stock Solution Preparation:

    • Carboxylic Acid Stock: Prepare a 0.2 M solution of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid in anhydrous DMF.

    • Amine Stock: Prepare 0.2 M solutions of each amine building block in anhydrous DMF in a separate 96-well plate.

    • HATU Stock: Prepare a 0.22 M solution of HATU in anhydrous DMF. (Note: Prepare this solution fresh before use).

    • DIPEA Stock: Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reaction Assembly (Automated liquid handler recommended):

    • To each well of a 96-well reaction block, add 100 µL of the appropriate Amine Stock solution (20 µmol, 1.0 eq).

    • To each well, add 100 µL of the Carboxylic Acid Stock solution (20 µmol, 1.0 eq).

    • To each well, add 100 µL of the HATU Stock solution (22 µmol, 1.1 eq).

    • Initiate the reaction by adding 100 µL of the DIPEA Stock solution (60 µmol, 3.0 eq) to each well.

  • Reaction Incubation:

    • Seal the 96-well block securely with a septa mat.

    • Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

  • Reaction Quench & Work-up (Optional Pre-Purification):

    • Add 200 µL of water to each well to quench the reaction.

    • The crude reaction mixture can be taken directly to purification.

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 5-(Diethylamino)piperidine-3-carboxylic Acid

Executive Summary & Strategic Rationale Highly functionalized piperidines, such as 5-(diethylamino)piperidine-3-carboxylic acid, are critical building blocks in modern drug discovery, frequently utilized in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Highly functionalized piperidines, such as 5-(diethylamino)piperidine-3-carboxylic acid, are critical building blocks in modern drug discovery, frequently utilized in the development of sigma receptor ligands and peptidomimetics. Transitioning the synthesis of this molecule from a discovery-scale laboratory setting to a kilogram-scale pilot process requires overcoming significant chemical engineering challenges.

This application note details a robust, three-step process-intensified synthetic route starting from commercially available 1-Boc-5-oxopiperidine-3-carboxylic acid methyl ester.

Process Causality & Logic:

  • Step 1 (Reductive Amination): In discovery chemistry, reductive aminations are typically performed using sodium triacetoxyborohydride ( NaBH(OAc)3​ ) due to its mildness and broad functional group tolerance[1]. However, at scale, borohydride reagents generate stoichiometric boron waste, complicating aqueous workups and drastically increasing the Environmental Factor (E-factor). To resolve this, we engineered a transition-metal-catalyzed reductive amination employing hydrogen gas ( H2​ ) and Palladium on Carbon (Pd/C)[2]. This shift ensures high atom economy and simplifies downstream processing to a mere filtration step.

  • Step 2 (Saponification & Zwitterion Handling): Hydrolysis of the methyl ester yields a highly polar zwitterion (a molecule containing both a basic diethylamino group and an acidic carboxylate). Standard aqueous extractions lead to massive yield losses. Our protocol circumvents this by neutralizing the reaction to its isoelectric point, evaporating the solvent, and carrying the crude salt directly into the next step.

  • Step 3 (Deprotection): The final Boc deprotection utilizes anhydrous HCl in 1,4-dioxane[3]. This not only removes the protecting group efficiently but also acts as a self-purifying step, as the target compound precipitates directly out of the organic matrix as a highly pure dihydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-Boc-5-oxopiperidine-3-carboxylic acid methyl ester (Starting Material) Step1 Step 1: Catalytic Reductive Amination Diethylamine, H2 (50 psi), 5% Pd/C, MeOH SM->Step1 Int1 1-Boc-5-(diethylamino)piperidine-3-carboxylic acid methyl ester (Intermediate 1) Step1->Int1 Step2 Step 2: Ester Saponification LiOH·H2O, THF/MeOH/H2O Int1->Step2 Int2 1-Boc-5-(diethylamino)piperidine-3-carboxylic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Deprotection 4M HCl in 1,4-Dioxane Int2->Step3 Prod 5-(Diethylamino)piperidine-3-carboxylic acid dihydrochloride (Final Product) Step3->Prod

Figure 1: Three-step scalable synthetic workflow for 5-(Diethylamino)piperidine-3-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol 1: Catalytic Reductive Amination (1.0 kg Scale)

This step establishes the C-N bond at the C5 position. Note that this reaction will yield a mixture of cis and trans diastereomers, which are carried forward.

  • Imine Pre-formation: Charge a 20 L Hastelloy pressure reactor with 1-Boc-5-oxopiperidine-3-carboxylic acid methyl ester (1.00 kg, 3.89 mol) and anhydrous Methanol (10 L). Add Diethylamine (426 g, 5.83 mol, 1.5 eq) in a single portion. Stir the mixture at 25 °C for 2 hours to allow complete formation of the iminium intermediate.

  • Catalyst Addition: Carefully charge 5% Pd/C (50 g, 5 wt% relative to starting material) under a nitrogen blanket to prevent ignition of methanol vapors.

  • Hydrogenation: Seal the reactor, purge with Nitrogen ( 3×30 psi), and then purge with Hydrogen gas ( 3×30 psi). Pressurize the reactor to 50 psi with H2​ and heat to 40 °C. Stir vigorously (600 rpm) for 12 hours.

  • Workup: Vent the H2​ gas and purge the reactor with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Methanol (2 L).

  • Concentration: Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

  • Self-Validation System: The reaction is deemed complete when the mass flow controller indicates a cessation of hydrogen uptake for >1 hour. HPLC-MS analysis must show <1% of the starting ketone mass ( m/z 258) and the presence of the product mass ( m/z 315 [M+H]+ ).

Protocol 2: Ester Saponification

This step hydrolyzes the methyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve the crude Intermediate 1 (~1.22 kg) in a solvent mixture of THF (4 L), Methanol (2 L), and Deionized Water (4 L) in a 20 L glass-lined reactor.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (326 g, 7.78 mol, 2.0 eq) portion-wise over 15 minutes. Stir the biphasic mixture at 25 °C for 4 hours.

  • Isoelectric Neutralization: Cool the reactor to 5 °C. Carefully add 1M HCl dropwise until the pH of the mixture reaches exactly 6.5 (the approximate isoelectric point of the zwitterionic product).

  • Water Removal: Evaporate the volatiles under reduced pressure. To remove residual water, add Toluene (3 L) and concentrate to dryness (azeotropic distillation). The resulting solid is a mixture of Intermediate 2 and LiCl, which is used directly in the next step.

  • Self-Validation System: Complete saponification is confirmed via 1H -NMR (DMSO- d6​ ) by the total disappearance of the methyl ester singlet at δ 3.65 ppm.

Protocol 3: Boc Deprotection & Salt Precipitation

This step removes the tert-butyloxycarbonyl (Boc) protecting group[3] and acts as the final purification stage.

  • Reaction Setup: Suspend the crude solid (Intermediate 2 + LiCl) in anhydrous 1,4-Dioxane (5 L) under a nitrogen atmosphere.

  • Deprotection: Slowly add 4M HCl in 1,4-Dioxane (4 L, ~16 mol) via an addition funnel over 30 minutes. Vigorous gas evolution ( CO2​ and isobutylene) will occur. Stir the suspension at 25 °C for 6 hours.

  • Crystallization: As the reaction progresses, the highly polar target molecule, 5-(diethylamino)piperidine-3-carboxylic acid dihydrochloride, crystallizes out of the dioxane matrix, leaving organic impurities in solution.

  • Isolation: Filter the resulting thick white slurry. Wash the filter cake thoroughly with cold Methyl tert-butyl ether (MTBE) ( 2×2 L) to remove residual dioxane and organic byproducts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield the final product.

  • Self-Validation System: The absence of the intense Boc tert-butyl singlet at δ 1.40 ppm in 1H -NMR ( D2​O ) confirms complete deprotection. Titration with AgNO3​ can be used to validate the dihydrochloride stoichiometry.

Quantitative Process Metrics

The transition from a discovery-scale borohydride route to the pilot-scale catalytic route yielded significant improvements in both environmental impact and overall efficiency.

Table 1: Scale-Up Metrics and Process Intensification Data

Process ParameterLab Scale (Borohydride Route)Pilot Scale (Catalytic Route)
Scale (Starting Material) 10 g1.0 kg
Reductive Amination Reagent NaBH(OAc)3​ (1.5 eq) H2​ gas (50 psi) + 5% Pd/C
Reductive Amination Yield 82%94%
Overall Yield (3 Steps) 68%85%
E-factor (kg waste / kg API) > 45< 15
Final Purity (HPLC-UV) 95.2%99.4%
Downstream Purification Silica Gel ChromatographyDirect Crystallization

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] URL: [Link]

  • Murugesan, K., Senthamarai, T., Chandrashekhar, V. G., Natte, K., Kreyenschulte, C. R., Beller, M., & Jagadeesh, R. V. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(23), 13046–13116.[2] URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.[3] URL: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 5-(Diethylamino)piperidine-3-carboxylic Acid

Abstract This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 5-(Diethylamino)piperidine-3-carboxylic acid. As a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 5-(Diethylamino)piperidine-3-carboxylic acid. As a privileged scaffold in medicinal chemistry, the functionalization of this molecule is critical for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and enhancement of analytical detection.[1] This document outlines two primary derivatization strategies targeting the carboxylic acid and the secondary amine of the piperidine ring: amide bond formation and N-acylation. Each section includes in-depth protocols, mechanistic insights, and troubleshooting guidance to aid researchers, scientists, and drug development professionals in the successful synthesis of novel analogues.

Introduction: The Strategic Importance of Derivatization

5-(Diethylamino)piperidine-3-carboxylic acid is a versatile building block in drug discovery, incorporating a chiral center, a secondary amine, a tertiary amine, and a carboxylic acid. This combination of functional groups offers multiple handles for chemical modification. Derivatization serves several key purposes:

  • Exploration of Structure-Activity Relationships (SAR): Systematic modification of the functional groups allows for the exploration of how different substituents impact biological activity.

  • Modulation of Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability.[2]

  • Enhancement of Analytical Detection: For quantitative analysis, particularly in complex biological matrices, derivatization can introduce moieties that improve chromatographic performance or ionization efficiency in mass spectrometry.[3][4][5]

This guide focuses on two of the most synthetically valuable derivatization pathways: amide coupling at the carboxylic acid and acylation of the piperidine nitrogen.

Derivatization of the Carboxylic Acid: Amide Bond Formation

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[6] For 5-(Diethylamino)piperidine-3-carboxylic acid, converting the carboxylic acid to an amide can introduce a wide range of substituents, significantly impacting its biological profile.

Mechanistic Considerations and Challenges

The primary challenge in the amidation of piperidine carboxylic acids lies in the potential for side reactions due to the basicity of the piperidine nitrogen.[7] If left unprotected, this secondary amine can compete with the desired amine nucleophile, leading to undesired self-coupling or oligomerization.[7] Therefore, the choice of coupling reagents and reaction conditions is critical. Modern peptide coupling reagents are designed to efficiently activate the carboxylic acid while minimizing side reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[7]

Experimental Protocol:

  • Reagents and Materials:

    • 5-(Diethylamino)piperidine-3-carboxylic acid

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

  • Procedure:

    • In a round-bottom flask, dissolve 5-(Diethylamino)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1-0.5 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

    • Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the activated ester.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[7]

Table 1: Summary of HATU-Mediated Amidation

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization.[7]
Base DIPEANon-nucleophilic base to neutralize acids without competing in the reaction.
Solvent Anhydrous DMFPolar aprotic solvent, good for dissolving reactants.
Temperature 0 °C to RTInitial cooling controls the exothermic activation step.
Stoichiometry Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq)Slight excess of amine and HATU ensures complete consumption of the starting acid.

Diagram 1: General Workflow for HATU-Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acid in DMF cool Cool to 0 °C dissolve->cool add_reagents Add HATU and DIPEA cool->add_reagents activate Stir for 15 min (Activation) add_reagents->activate add_amine Add Amine activate->add_amine react Warm to RT, Stir 4-16h add_amine->react dilute Dilute with Ethyl Acetate react->dilute wash Wash with NaHCO₃ and Brine dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Derivatization of the Piperidine Nitrogen: N-Acylation

The secondary amine on the piperidine ring is a nucleophilic center that readily undergoes acylation.[8] This reaction is a robust method for introducing a wide variety of functional groups, forming a stable amide linkage.

Mechanistic Considerations

N-acylation typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[2] A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[2]

Protocol 2: N-Acylation with Acyl Chlorides

This protocol provides a general and efficient method for the N-acylation of the piperidine ring nitrogen using a suitable acyl chloride.

Experimental Protocol:

  • Reagents and Materials:

    • 5-(Diethylamino)piperidine-3-carboxylic acid

    • Acyl chloride (1.05 eq)

    • Triethylamine (TEA) or DIPEA (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

  • Procedure:

    • Dissolve 5-(Diethylamino)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.05 eq), dissolved in a minimal amount of anhydrous DCM, to the stirring solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding deionized water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the N-acylated derivative.[2][9]

Table 2: Summary of N-Acylation with Acyl Chlorides

ParameterConditionRationale
Acylating Agent Acyl ChlorideHighly reactive, readily available.
Base TEA or DIPEAScavenges HCl byproduct, preventing salt formation with the starting amine.[2]
Solvent Anhydrous DCMAprotic solvent, good for solubility and inert to reaction conditions.
Temperature 0 °C to RTControls the initial exothermic reaction.[9]
Stoichiometry Acyl Chloride (1.05 eq), Base (1.5 eq)Slight excess of acyl chloride ensures full conversion; excess base neutralizes all generated acid.

Diagram 2: Reaction Scheme for N-Acylation

G start 5-(Diethylamino)piperidine-3-carboxylic acid + R-COCl reagents + DIPEA in DCM start->reagents product N-Acyl-5-(Diethylamino)piperidine-3-carboxylic acid + DIPEA·HCl reagents->product

Caption: General reaction for N-acylation of the piperidine nitrogen.

Characterization of Derivatized Products

Successful derivatization should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the addition of the new functional group.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful conjugation.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the derivatization of 5-(Diethylamino)piperidine-3-carboxylic acid at two key positions. The HATU-mediated amidation of the carboxylic acid and the N-acylation of the piperidine nitrogen are foundational techniques for generating diverse libraries of compounds for drug discovery and development. Careful consideration of stoichiometry, reaction conditions, and purification methods, as outlined, will ensure high yields and purity of the desired derivatives.

References

  • Benchchem. (2026).
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  • Hill, A. J., & Shepard, R. A. (1954). ESTERS OF N-SUBSTITUTED PIPERIDINE CARBOXYLIC ACIDS. Journal of the American Chemical Society, 76(13), 3634–3637.
  • Google Patents. (n.d.). RU2565059C1 - Method of producing carboxylic acid amides.
  • Al-Amin, M., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151035.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7865.
  • Benchchem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Saw, Y. L. (2025). The Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection and Separation by Supercritical Fluid Chromatography-Mass Spectrometry. Rowan Digital Works.
  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513–4518.
  • MDPI. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(11), 2540.
  • American Chemical Society. (2007). Efficient Amidation from Carboxylic Acids and Azides via Selenocarboxylates: Application to the Coupling of Amino Acids and Peptides with Azides. The Journal of Organic Chemistry, 72(4), 1198–1204.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Chemsrc. (2025). 1-Acetyl-5-(dimethylamino)piperidine-3-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1595–1606.
  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Benchchem. (2025).
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Rowan University. (2025). THE USE OF N-(4-AMINOPHENYL)
  • PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 398(3), 1345–1354.
  • Journal of Pharmaceutical and Biomedical Analysis. (2005). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. 39(3-4), 395-407.
  • National Institutes of Health. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 62(17), 7884–7903.
  • ResearchGate. (2020). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)
  • PubMed. (2006). Synthesis of the isotope-labeled derivatization reagent for carboxylic acids, 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) [DBD-PZ-NH2 (D)], and its application to the quantification and the determination of relative amount of fatty acids in rat plasma samples by high-performance liquid chromatography/mass spectrometry.
  • NextSDS. (n.d.). 3-Piperidinecarboxylic acid, 5-(acetylamino)- — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-(Diethylamino)piperidine. Retrieved from [Link]

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Method

5-(Diethylamino)piperidine-3-carboxylic acid HPLC analysis method development

An In-Depth Guide to the Development and Validation of an HPLC Method for the Analysis of 5-(Diethylamino)piperidine-3-carboxylic Acid Introduction 5-(Diethylamino)piperidine-3-carboxylic acid is a zwitterionic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development and Validation of an HPLC Method for the Analysis of 5-(Diethylamino)piperidine-3-carboxylic Acid

Introduction

5-(Diethylamino)piperidine-3-carboxylic acid is a zwitterionic molecule characterized by a piperidine backbone substituted with both a basic diethylamino group and an acidic carboxylic acid moiety. Such structures are common in pharmaceutical development, serving as intermediates or representing potential metabolites. The analytical quantification of these compounds by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to their inherent properties: high polarity, zwitterionic nature, and the absence of a strong UV chromophore.

Conventional reversed-phase (RP) HPLC methods often fail to provide adequate retention for such polar analytes, leading to elution near the solvent front and poor resolution from excipients or impurities[1][2][3]. This application note provides a comprehensive, science-driven guide to developing a robust and reliable HPLC method for 5-(Diethylamino)piperidine-3-carboxylic acid. We will explore multiple chromatographic strategies, moving from an initial physicochemical assessment of the analyte to detailed method development protocols and culminating in a validation plan that ensures the method is fit for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines[4][5].

Part 1: Physicochemical Characterization and Its Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The structure of 5-(Diethylamino)piperidine-3-carboxylic acid dictates its behavior in a chromatographic system.

Table 1: Physicochemical Properties of 5-(Diethylamino)piperidine-3-carboxylic acid

PropertyValue / StructureRationale & Chromatographic Implication
Chemical Structure Contains a carboxylic acid (acidic, pKa₁) and two amine groups (basic, pKa₂ & pKa₃). The molecule is zwitterionic and highly polar.
Molecular Formula C₁₀H₂₀N₂O₂-
Molecular Weight 200.28 g/mol -
Predicted pKa₁ ~3.5 - 4.5The carboxylic acid group. Below this pH, the group is neutral (-COOH); above, it is anionic (-COO⁻).[6]
Predicted pKa₂ & pKa₃ ~8.5 - 10.5The piperidine and diethylamino groups. Below this pH range, the groups are cationic (-NH⁺-); above, they are neutral.[6][7]
Predicted LogP < 1.0Low lipophilicity indicates a strong preference for aqueous environments, predicting poor retention in standard reversed-phase HPLC.[6]

The zwitterionic nature means the analyte's net charge is highly dependent on the mobile phase pH. This property can be expertly manipulated to control chromatographic retention.

G cluster_0 Low pH (< pKa₁) cluster_1 Intermediate pH (pKa₁ < pH < pKa₂) cluster_2 High pH (> pKa₃) Cationic Cationic Form (Net Charge: +2) -COOH -NH+- -NH+- Zwitterion Zwitterionic Form (Net Charge: 0) -COO- -NH+- -NH+- Cationic->Zwitterion Increase pH > pKa₁ Zwitterion->Cationic Decrease pH < pKa₁ Anionic Anionic Form (Net Charge: -1) -COO- -N- -N- Zwitterion->Anionic Increase pH > pKa₂/₃ Anionic->Zwitterion Decrease pH < pKa₂/₃

Caption: Analyte ionization states at different pH ranges.

This pH-dependent behavior is the primary lever for controlling retention. In standard RP-HPLC at mid-pH, the zwitterionic form has high polarity and minimal interaction with a nonpolar C18 stationary phase. Therefore, alternative strategies are required.

Part 2: A Strategic Workflow for Method Development

A systematic approach to method development saves time and resources while ensuring a robust final method. The process involves screening different chromatographic modes and columns, followed by systematic optimization of the mobile phase.

G cluster_modes Screening Options A 1. Analyte Characterization (pKa, Polarity) B 2. Mode & Column Screening A->B C 3. Mobile Phase Optimization (pH, Buffer, % Organic) B->C Select Best Candidate HILIC HILIC IP_RP Ion-Pair RP MMC Mixed-Mode D 4. Detector Selection (UV, CAD, MS) C->D E 5. Method Validation (ICH Q2(R1)) D->E F Final Validated Method E->F

Caption: Systematic workflow for HPLC method development.

Column and Mode Selection: Choosing the Right Tool

Three primary chromatographic modes are suitable for this analyte. The choice depends on available instrumentation and the specific requirements of the analysis (e.g., MS compatibility).

Table 2: Comparison of Recommended Chromatographic Strategies

StrategyPrincipleAdvantagesDisadvantagesRecommended Columns
Hydrophilic Interaction (HILIC) Analyte partitions into a water-enriched layer on a polar stationary phase from a high-organic mobile phase.[8][9]Excellent retention for polar compounds; MS-friendly mobile phases (high organic content aids desolvation).[10]Can have longer equilibration times; sensitive to water content in the sample diluent.[11]Amide, Bare Silica, Zwitterionic Phases.[9][12]
Ion-Pair Reversed-Phase (IP-RP) An ion-pairing reagent is added to the mobile phase, forming a neutral, hydrophobic complex with the analyte that is retained on a C18 column.[13]Uses standard, robust C18 columns; predictable retention control.Ion-pairing reagents (e.g., TFA, HFBA) can cause ion suppression in MS and may permanently modify the column.[14]C18, C8 (Polar-endcapped or high-density bonding).
Mixed-Mode (MMC) Stationary phase has both hydrophobic (e.g., C18) and ion-exchange functionalities.[1]Offers multiple, tunable retention mechanisms (hydrophobic, ionic); excellent selectivity for complex mixtures.Separation mechanism can be complex to optimize.C18 with embedded cation or anion exchangers.[1][15]

For this analyte, HILIC is the most recommended starting point due to its direct mechanism for retaining polar compounds without the need for additives that can interfere with sensitive detectors like mass spectrometers.[16]

Mobile Phase Development: The Key to Selectivity
  • Organic Modifier: Acetonitrile is the preferred organic solvent for both HILIC and most RP applications due to its low viscosity and UV transparency. In HILIC, a higher percentage of acetonitrile increases retention.[8]

  • Aqueous Phase & pH Control: The aqueous component of the mobile phase must contain a buffer to control the pH and, consequently, the analyte's ionization state.

    • For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are ideal.[8]

    • For UV detection, non-absorbing buffers like phosphate can be used, but are not MS-compatible.

    • pH Selection: To ensure consistent retention, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa values. For this analyte, a good starting point would be an acidic pH (e.g., 3.0) to fully protonate the amines and neutralize the carboxylic acid, or a mid-range pH (e.g., 5.5-6.5) to operate in the zwitterionic region.

Detector Considerations

Given the lack of a strong chromophore, detector choice is critical.

  • UV Detection: Possible at low wavelengths (200-210 nm) where the carboxyl group absorbs, but this approach may lack sensitivity and specificity.[17]

  • Charged Aerosol Detector (CAD): A universal detector that provides near-uniform response for non-volatile analytes. It is an excellent choice when MS is unavailable.[18]

  • Mass Spectrometry (MS): The preferred method for its high sensitivity and selectivity, providing mass confirmation of the analyte peak.

Part 3: Detailed Experimental Protocols

The following protocols provide starting points for method development. They are designed to be adapted and optimized based on the specific instrumentation and analytical requirements.

Protocol 1: HILIC Method with MS Detection (Recommended)

This method is designed for robust retention and high sensitivity.

  • Materials:

    • Column: Zwitterionic HILIC Column (e.g., SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 90:10 Acetonitrile:Water. Note: High organic content in the diluent is crucial to prevent peak distortion.[11]

    • Standard: 5-(Diethylamino)piperidine-3-carboxylic acid reference standard.

  • Sample Preparation:

    • Prepare a stock solution of the standard at 1 mg/mL in Sample Diluent.

    • Serially dilute the stock solution to create working standards (e.g., 0.1, 1, 5, 10, 50 µg/mL).

  • Instrumentation and Conditions:

    Table 3: HILIC-MS Instrument Conditions

    Parameter Setting
    HPLC System Agilent 1290 Infinity II or equivalent
    Detector Triple Quadrupole Mass Spectrometer
    Column Temp. 40 °C
    Injection Vol. 2 µL
    Flow Rate 0.4 mL/min
    Gradient 95% B to 60% B over 7 minutes, hold for 2 min, return to 95% B and equilibrate for 5 min.
    MS Ionization Electrospray Ionization (ESI), Positive Mode

    | MS Monitoring | MRM transition for m/z 201.16 -> [Product Ion] |

Protocol 2: Ion-Pair Reversed-Phase Method with UV Detection

A robust alternative using common C18 columns.

  • Materials:

    • Column: C18 Column (e.g., Waters Atlantis T3), 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric Acid (HFBA) in Water.

    • Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile.

    • Sample Diluent: 95:5 Water:Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the standard at 1 mg/mL in Sample Diluent.

    • Serially dilute to create working standards.

  • Instrumentation and Conditions:

    Table 4: IP-RP-UV Instrument Conditions

    Parameter Setting
    HPLC System Waters Alliance or equivalent
    Detector Photodiode Array (PDA) Detector
    Column Temp. 35 °C
    Injection Vol. 10 µL
    Flow Rate 1.0 mL/min
    Gradient 5% B to 40% B over 10 minutes, hold for 3 min, return to 5% B and equilibrate for 5 min.

    | Detection λ | 205 nm |

Part 4: Method Validation Protocol per ICH Q2(R1)

Once a method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[19][20][21]

Table 5: Summary of Validation Characteristics and Experiments

Validation ParameterPurposeTypical Experimental Approach
Specificity To ensure the signal is unequivocally from the analyte, free from interference.[4]Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector or MS.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a minimum of 5 concentrations across the desired range. Plot response vs. concentration and determine the correlation coefficient (r² ≥ 0.995).
Range The interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.
Precision The degree of scatter between a series of measurements.1. Repeatability: 6 replicate injections of one standard. 2. Intermediate Precision: Repeat on a different day with a different analyst. Calculate %RSD.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision and accuracy.Determine the concentration where the signal-to-noise ratio is approximately 10:1.
Limit of Detection (LOD) The lowest amount that can be detected but not necessarily quantified.Determine the concentration where the signal-to-noise ratio is approximately 3:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[21]Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Evaluate the impact on system suitability.
Example Protocol: Linearity Experiment
  • Prepare Standards: Prepare a series of at least five standard solutions from a stock solution, covering the expected concentration range of the samples (e.g., from LOQ to 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation:

    • Record the peak area for each injection.

    • Calculate the mean peak area for each concentration level.

    • Create a calibration curve by plotting the mean peak area against the known concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be insignificant compared to the response at the 100% level.

Conclusion

The analysis of 5-(Diethylamino)piperidine-3-carboxylic acid requires a departure from traditional reversed-phase HPLC. A well-structured method development plan, grounded in the physicochemical properties of the analyte, is essential for success. Hydrophilic Interaction Chromatography (HILIC) presents the most robust and sensitive approach, especially when coupled with mass spectrometry. Alternative methods like Ion-Pair Reversed-Phase and Mixed-Mode chromatography also offer viable solutions. By following the systematic development and validation protocols outlined in this guide, researchers and drug development professionals can establish a reliable, accurate, and precise analytical method fit for purpose in a regulated environment.

References

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  • Bhatt, M., & Shah, S. (2014). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC North America. Available at: [Link]

  • BioPharm International. (2025). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. BioPharm International. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies Technical Overview. Available at: [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • Festa, S., et al. (2015). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. Available at: [Link]

  • Hewavitharana, A. K., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. Available at: [Link]

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  • SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Huang, Y., et al. (2007). Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography. Analytical Sciences. Available at: [Link]

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  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • Mackay, C. L., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]

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Application

use of 5-(Diethylamino)piperidine-3-carboxylic acid in targeted drug delivery

Application Note: Engineering pH-Responsive Targeted Drug Delivery Systems Using 5-(Diethylamino)piperidine-3-carboxylic Acid Executive Summary The targeted delivery of chemotherapeutics and biological payloads is fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering pH-Responsive Targeted Drug Delivery Systems Using 5-(Diethylamino)piperidine-3-carboxylic Acid

Executive Summary

The targeted delivery of chemotherapeutics and biological payloads is fundamentally limited by endosomal entrapment. While targeting ligands can direct a payload to specific cell surface receptors, the therapeutic efficacy is often nullified if the drug is degraded in the lysosome before reaching the cytosol. This application note details the use of 5-(Diethylamino)piperidine-3-carboxylic acid (5-DEAPCA) as a highly versatile, tri-functional building block for synthesizing pH-responsive Antibody-Drug Conjugates (ADCs) and nanocarriers. By leveraging its unique structural topology, developers can achieve site-specific bioconjugation while embedding an autonomous, pH-triggered endosomal escape mechanism directly into the linker architecture.

Mechanistic Rationale: The Tri-Functional Architecture

The structural geometry of 5-DEAPCA provides three distinct chemical handles, each serving a critical function in the targeted delivery lifecycle:

  • C3-Carboxylic Acid (Payload Conjugation): Provides a stable site for amide or ester bond formation with amine- or hydroxyl-bearing payloads (e.g., Doxorubicin).

  • N1-Secondary Amine (Ligand Conjugation): The secondary amine within the piperidine ring acts as an orthogonal conjugation site. It can be functionalized with heterobifunctional crosslinkers (e.g., NHS-PEG-Maleimide) to attach targeting antibodies without interfering with the payload.

  • C5-Diethylamino Group (Endosomal Escape Trigger): The diethylamino moiety is a well-documented ionizable group with a pKa of approximately 6.5–6.9[1]. At the physiological pH of systemic circulation (pH 7.4), the tertiary amine remains largely unprotonated and hydrophobic, ensuring conjugate stability. Upon receptor-mediated endocytosis, the acidic environment of the late endosome (pH 5.0–5.5) triggers rapid protonation. This localized charge generation induces osmotic swelling (the "proton sponge" effect) and promotes a transition in the endosomal membrane topology, facilitating endosomal rupture and cytosolic payload release[2][3].

Mandatory Visualization: Workflow & Mechanism

G cluster_0 Phase 1: Bioconjugation Workflow cluster_1 Phase 2: Intracellular pH-Responsive Release N1 5-DEAPCA Scaffold (Bifunctional Linker) N2 Payload Conjugation (EDC/NHS at C3-Carboxyl) N1->N2 Step 1 N3 Ligand Attachment (N1-Amine Alkylation) N2->N3 Step 2 N4 Purified Targeted pH-Responsive ADC N3->N4 Step 3 N5 Receptor-Mediated Endocytosis (pH 7.4) N4->N5 In Vitro / In Vivo Administration N6 Late Endosome Acidification (pH 5.5) N5->N6 Trafficking N7 Diethylamino Protonation & Membrane Destabilization N6->N7 pH Drop N8 Cytosolic Payload Release (Endosomal Escape) N7->N8 Proton Sponge Effect

Fig 1: Workflow of 5-DEAPCA bioconjugation and mechanism of pH-driven endosomal escape.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies are designed with internal quality control checkpoints to ensure causality and reproducibility.

Protocol A: Synthesis of the 5-DEAPCA-Payload Intermediate

Objective: Conjugate Doxorubicin (DOX) to the C3-carboxylic acid of 5-DEAPCA. Causality: EDC alone undergoes rapid hydrolysis in aqueous environments. The addition of NHS forms a relatively stable, amine-reactive sulfo-NHS ester intermediate, significantly increasing the yield of the amide-linked 5-DEAPCA-DOX conjugate.

  • Activation: Dissolve 10 mg of 5-DEAPCA in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC·HCl and 2.0 equivalents of NHS. Stir at room temperature for 2 hours under nitrogen.

  • Conjugation: Add 1.2 equivalents of Doxorubicin hydrochloride and 3 equivalents of DIPEA (to neutralize the DOX hydrochloride salt and ensure the primary amine is nucleophilic). Stir in the dark for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Do not proceed blindly. Analyze a 5 µL aliquot via LC-MS. You must observe the mass shift corresponding to the 5-DEAPCA-DOX conjugate. If unreacted DOX remains >10%, extend the reaction time or add 0.5 eq of EDC.

  • Purification: Purify the intermediate using preparative HPLC. Lyophilize to obtain a dry powder.

Protocol B: Bioconjugation to Targeting Antibody (Trastuzumab)

Objective: Link the N1-amine of the 5-DEAPCA-DOX intermediate to the antibody. Causality: Direct amine-amine coupling between the linker and antibody is prone to cross-linking and polymerization. By first converting the N1-amine of 5-DEAPCA to a maleimide using an NHS-PEG4-Maleimide crosslinker, we create a bio-orthogonal reactive handle. This selectively targets hinge-region thiols on the antibody (generated via mild TCEP reduction), ensuring site-directed conjugation that preserves the antibody's antigen-binding affinity.

  • Linker Functionalization: React the 5-DEAPCA-DOX intermediate with 1.1 eq of NHS-PEG4-Maleimide in DMSO for 2 hours.

  • Antibody Reduction: Treat Trastuzumab (5 mg/mL in PBS containing 1 mM EDTA) with 2.5 eq of TCEP for 90 minutes at 37°C to partially reduce interchain disulfides.

  • Conjugation: Mix the maleimide-functionalized 5-DEAPCA-DOX (10 eq) with the reduced antibody. Incubate for 2 hours at room temperature.

  • Self-Validation Checkpoint (SEC & UV-Vis): Purify the ADC using a Sephadex G-25 size exclusion column to remove unreacted small molecules. Measure the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (DOX absorbance at 480 nm vs Antibody at 280 nm). A target DAR of 3.5–4.0 confirms successful conjugation.

Protocol C: In Vitro Validation of Endosomal Escape

Objective: Quantify the pH-responsive membrane destabilization caused by the diethylamino group. Causality: To prove that cytosolic delivery is specifically driven by the protonation of the C5-diethylamino group, we use a calcein dequenching assay. Calcein loaded into artificial liposomes (mimicking endosomes) at high concentrations (50 mM) is self-quenched. Membrane rupture dilutes the calcein, causing a massive, quantifiable spike in fluorescence.

  • Preparation: Prepare POPC/Cholesterol liposomes encapsulating 50 mM Calcein.

  • Incubation: Incubate the liposomes with the 5-DEAPCA-DOX conjugate (10 µg/mL) in two separate buffers: PBS at pH 7.4 (mimicking circulation) and Acetate buffer at pH 5.5 (mimicking late endosomes).

  • Measurement: Monitor fluorescence (Ex 490 nm / Em 520 nm) continuously for 60 minutes.

  • Validation: Add Triton X-100 (0.1%) at the end of the assay to achieve 100% lysis (maximum fluorescence) and normalize the data.

Quantitative Data Presentation

The structural shift of the 5-DEAPCA linker dictates the physical behavior of the conjugate. The data below summarizes the expected physicochemical profiling during the transition from systemic circulation to the tumor endosomal microenvironment.

Table 1: Physicochemical and Kinetic Profiling of 5-DEAPCA Conjugates

ParameterpH 7.4 (Systemic Circulation)pH 5.5 (Late Endosome)Analytical Method
Tertiary Amine State >90% Deprotonated (Neutral)>95% Protonated (Cationic)Acid-Base Titration
Zeta Potential (mV) -2.1 ± 0.5 mV+18.4 ± 1.2 mVDynamic Light Scattering (DLS)
Calcein Release (%) < 5% (Stable)> 85% (Membrane Rupture)Fluorescence Spectroscopy
Conjugate Solubility Hydrophobic coreHighly HydrophilicPartition Coefficient (LogD)
Payload Release MinimalRapid Cytosolic DispersionConfocal Microscopy

References

  • Title: Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release Source: National Center for Biotechnology Information (PMC) URL: [Link][1]

  • Title: Strategies and mechanisms for endosomal escape of therapeutic nucleic acids Source: ResearchGate / Current Opinion in Chemical Biology URL: [Link][2]

  • Title: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome Source: Mitchell Lab (University of Pennsylvania) URL: [Link][3]

Sources

Method

Application Note: Synthesis and Integration of 5-(Diethylamino)piperidine-3-carboxylic acid in Small Molecule Inhibitor Design

Introduction & Strategic Rationale In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the physicochemical properties and clinical success rates of small molecule inhibitors. 5-(Diethylamino)piperidine-3-carboxylic acid (CAS 1546279-90-6) [1] has emerged as a highly versatile bifunctional building block.

This scaffold offers three distinct pharmacological and synthetic advantages:

  • The Piperidine Core: Imparts a high Fraction of sp³ carbons ( Fsp3​ ), enhancing aqueous solubility and providing precise 3D vectoring for target engagement.

  • The C3-Carboxylic Acid: Serves as an ideal handle for amide coupling, allowing for the attachment of target-binding warheads, fluorophores, or E3 ligase ligands (e.g., in PROTACs) [2].

  • The C5-Diethylamino Group: Acts as a basic center (pKa ~9.0) that is predominantly protonated at physiological pH. This enables the formation of critical salt bridges with acidic residues (Asp, Glu) in target binding pockets, while the ethyl substituents provide a tunable lipophilic footprint to optimize membrane permeability [3].

Physicochemical Profiling & Drug Design Impact

Understanding the baseline properties of this building block is critical before incorporating it into a larger inhibitor scaffold. The table below summarizes its key physicochemical parameters and their direct impact on rational drug design.

ParameterValueCausality / Impact on Drug Design
Molecular Weight 200.28 g/mol Low molecular weight allows for significant downstream elaboration while maintaining Lipinski's Rule of 5 compliance.
Topological Polar Surface Area (TPSA) ~52.5 ŲHighly favorable for cellular permeability. Leaves an ample "budget" (up to ~140 Ų) for the addition of polar warheads.
Fraction sp³ ( Fsp3​ ) 0.90 (9/10 carbons)High 3D character reduces off-target promiscuity (toxicity) and prevents π−π stacking-induced aggregation.
Estimated pKa (C5-Amine) ~9.0Ensures the diethylamino group acts as a strong hydrogen bond donor/salt-bridge former at physiological pH (7.4).
Stereochemical Complexity 2 Chiral Centers (C3, C5)Yields up to 4 stereoisomers (cis/trans enantiomeric pairs). Stereospecific selection is critical for precise SAR vectoring.

Mechanistic Synthetic Workflow

Because 5-(Diethylamino)piperidine-3-carboxylic acid is a zwitterion, direct functionalization is prone to polymerization. The synthetic strategy must employ orthogonal protection and activation. The N1-secondary amine is significantly more nucleophilic than the sterically hindered C5-tertiary amine, allowing for regioselective Boc-protection prior to C3-activation.

ReactionPathway Start 5-(Diethylamino)piperidine-3-carboxylic acid (Zwitterion, CAS 1546279-90-6) Boc Step 1: N1-Boc Protection (Boc2O, TEA, H2O/Dioxane) Start->Boc Selectively protects N1 over C5-tertiary amine Amide Step 2: C3-Amide Coupling (HATU, DIPEA, R-NH2) Boc->Amide Prevents self-condensation during C3 activation Deprotect Step 3: N1-Boc Deprotection (TFA / DCM) Amide->Deprotect Yields functionalized C3 intermediate Final Step 4: N1-Functionalization (Target Inhibitor / PROTAC Linker) Deprotect->Final Opens N1 for SNAr or Reductive Amination

Figure 1: Orthogonal synthetic workflow for 5-(Diethylamino)piperidine-3-carboxylic acid.

Self-Validating Experimental Protocols

Protocol 1: Regioselective N1-Boc Protection

Objective: Mask the highly reactive N1-secondary amine to prevent oligomerization during downstream peptide coupling.

  • Reagents: 5-(Diethylamino)piperidine-3-carboxylic acid (1.0 eq), Boc₂O (1.2 eq), Triethylamine (TEA) (2.5 eq), 1,4-Dioxane/H₂O (1:1, v/v).

  • Procedure:

    • Suspend the starting material in the 1,4-Dioxane/H₂O mixture. Causality: The zwitterionic nature of the amino acid necessitates a biphasic or mixed aqueous system for complete dissolution.

    • Add TEA dropwise at 0 °C. Causality: TEA deprotonates both the N1-ammonium and the C3-carboxylic acid. This generates the free, highly nucleophilic secondary amine while maintaining aqueous solubility.

    • Add Boc₂O dropwise. Stir at room temperature for 12 hours. The sterically hindered C5-diethylamino group remains unreacted.

    • Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=201.1 ) disappears, replaced entirely by the Boc-protected product ( [M+H]+=301.2 ).

    • Workup: Acidify the aqueous layer carefully to pH ~4 using 1M citric acid, then extract with Ethyl Acetate (EtOAc). Caution: Over-acidification (pH < 2) will prematurely cleave the Boc group.

Protocol 2: C3-Amide Coupling with Target Amine

Objective: Attach the primary target-binding warhead or a PROTAC linker to the C3 position.

  • Reagents: N-Boc-5-(diethylamino)piperidine-3-carboxylic acid (1.0 eq), Target Primary Amine ( R−NH2​ ) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the Boc-protected acid and DIPEA in anhydrous DMF at 0 °C.

    • Add HATU and stir for 15 minutes. Causality: HATU is utilized instead of EDC/HOBt because it generates a highly reactive HOAt ester, which is necessary to overcome the steric hindrance of the secondary C3-position. Furthermore, the rapid kinetics of HATU minimize the risk of epimerization at the C3 chiral center.

    • Add the target amine ( R−NH2​ ) and warm to room temperature. Stir for 4 hours.

    • Validation Checkpoint: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. Confirm the presence of the desired amide mass.

Protocol 3: N1-Deprotection and Diversification (Reductive Amination)

Objective: Remove the Boc group and functionalize the N1 position to complete the inhibitor scaffold.

  • Procedure:

    • Treat the amide intermediate with 20% TFA in DCM for 2 hours at room temperature.

    • Concentrate under reduced pressure to yield the TFA salt.

    • Dissolve the crude TFA salt in 1,2-Dichloroethane (DCE). Add the target aldehyde (1.2 eq) and DIPEA (to neutralize the TFA salt).

    • Add Sodium triacetoxyborohydride (STAB) (2.0 eq) and stir for 12 hours. Causality: STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde or the newly formed C3-amide.

Application in Targeted Protein Degradation (PROTACs)

Because of its bifunctional nature and optimal linker trajectory, 5-(Diethylamino)piperidine-3-carboxylic acid is highly effective in the synthesis of Chimeric Degraders (PROTACs). For example, the C3-carboxylic acid can be coupled directly to an E3 ligase ligand (such as a pomalidomide derivative) [1], while the N1 position serves as the attachment vector for a PEG or alkyl linker terminating in a target-protein binder (e.g., a kinase inhibitor). The C5-diethylamino group remains exposed to the solvent channel, improving the overall solubility of the typically high-molecular-weight PROTAC molecule.

References

  • National Center for Biotechnology Information (PubChem). "1,5-(Diethylamino)piperidine - CID 4025." PubChem Compound Summary. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Diethylamino)piperidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(Diethylamino)piperidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(Diethylamino)piperidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

I. Introduction to the Synthesis

5-(Diethylamino)piperidine-3-carboxylic acid is a substituted nipecotic acid derivative. Nipecotic acid and its analogues are significant pharmaceutical intermediates due to their high bioactivity, often targeting GABA uptake inhibition.[1] The synthesis of these molecules can be challenging, with yields often compromised by side reactions, difficult purifications, and the inherent reactivity of the piperidine ring system.

A common synthetic strategy for this class of compounds involves the construction of the piperidine ring, followed by functionalization. Key transformations often include Dieckmann condensation for ring formation and reductive amination for the introduction of the diethylamino group. This guide will address potential issues in these critical steps.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 5-(Diethylamino)piperidine-3-carboxylic acid in a question-and-answer format.

FAQ 1: Low Yield in Piperidine Ring Formation via Dieckmann Condensation

Question: I am experiencing a low yield during the Dieckmann condensation to form the piperidine-3-carboxylic acid precursor. What are the likely causes and how can I optimize the reaction?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a critical step in forming the piperidine ring.[2] Low yields can often be attributed to several factors:

  • Choice of Base: The selection of the base is critical.[2] Strong, non-nucleophilic bases are preferred to favor the intramolecular cyclization. Sodium ethoxide, sodium hydride, and potassium tert-butoxide are commonly used.[2] If you are using a weaker base, consider switching to a stronger one.

  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting material. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

  • Reaction Temperature: While many Dieckmann condensations are run at reflux, the optimal temperature can be substrate-dependent.[2] If you are observing decomposition or side products, consider running the reaction at a lower temperature for a longer period.

  • Purity of Starting Materials: Impurities in the starting diester can interfere with the reaction. Ensure your starting material is of high purity before proceeding.

Troubleshooting Flowchart for Dieckmann Condensation

A decision tree for troubleshooting low yields in the Dieckmann condensation.

FAQ 2: Side Products in the Reductive Amination Step

Question: During the introduction of the diethylamino group via reductive amination, I am observing significant side products. What are these byproducts and how can I minimize their formation?

Answer: Reductive amination is a powerful method for forming C-N bonds.[3][4] However, several side reactions can occur, leading to a complex product mixture and reduced yield of the desired 5-(diethylamino)piperidine-3-carboxylic acid.

  • Over-alkylation: The newly formed secondary amine (the piperidine nitrogen) can be more nucleophilic than the starting amine and react further, leading to the formation of tertiary amines or even quaternary ammonium salts.[5]

    • Solution: A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be effective.[5] Using a stoichiometric amount of the amine can also help control this.

  • Reduction of the Carbonyl: The reducing agent can reduce the starting ketone before it has a chance to form the imine, leading to an alcohol byproduct.[5]

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as these reagents preferentially reduce the iminium ion over the carbonyl group.[5]

  • Enamine Formation: Incomplete or slow reduction of the iminium ion intermediate can allow for deprotonation to form a more stable enamine.[6]

    • Solution: Ensure efficient iminium ion formation by optimizing the pH (typically mildly acidic) and use a suitable reducing agent that rapidly reduces the iminium ion as it is formed.[6]

Comparative Table of Reducing Agents for Reductive Amination
Reducing AgentSelectivityReactivityTypical SolventsNotes
Sodium Borohydride (NaBH₄) Less selectiveHighMethanol, EthanolCan reduce the starting carbonyl.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for iminium ionsModerateDCM, DCE, THFPreferred for most reductive aminations.[5]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ionsModerateMethanol, THFToxic cyanide byproduct.[5]
FAQ 3: Difficulty in Purifying the Final Product

Question: I am struggling with the purification of the final 5-(Diethylamino)piperidine-3-carboxylic acid. What are the common challenges and effective purification strategies?

Answer: The purification of piperidine-containing compounds, especially those with both acidic and basic functional groups (zwitterions), can be challenging.

  • Tailing on Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor separation during column chromatography.[7]

    • Solution: Add a basic modifier to your eluent, such as 0.1-1% triethylamine (TEA) or a small amount of ammonia in methanol.[7] Alternatively, use amine-deactivated silica gel or a different stationary phase like alumina.[7]

  • Water Azeotrope: Piperidine and its derivatives can form azeotropes with water, making it difficult to obtain an anhydrous product.[8]

    • Solution: For small-scale purifications, drying over potassium hydroxide (KOH) pellets can be effective.[8] Azeotropic distillation with a hydrocarbon solvent like toluene can also be used to remove water.[8]

  • Salt Formation: The final product can exist as a salt, which can affect its solubility and chromatographic behavior. If the product is isolated as a salt (e.g., a hydrochloride or TFA salt), it may require a neutralization step before or after purification.

General Purification Workflow

G A Crude Product B Liquid-Liquid Extraction (Acid-Base Wash) A->B Initial Cleanup C Column Chromatography B->C Further Purification D Crystallization / Precipitation C->D Final Polishing E Pure Product D->E Isolation

A general workflow for the purification of 5-(Diethylamino)piperidine-3-carboxylic acid.

III. Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the starting diester in a dry, non-protic solvent (e.g., toluene, THF) to a suspension of a strong base (e.g., sodium hydride, 1.1 equivalents) in the same solvent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude β-keto ester can then be purified by column chromatography or used directly in the next step.

Protocol 2: General Procedure for Reductive Amination
  • Imine Formation: To a solution of the piperidone precursor in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add diethylamine (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature.

  • Reduction: Once imine formation is observed (monitoring by TLC or NMR), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Reaction: Continue stirring at room temperature until the reaction is complete.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified as described in the purification section.

IV. References

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available at: [Link]

  • Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones with Imines. Organic Letters. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Method for preparing 4-piperidyl piperidine. Google Patents. Available at:

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Reductive Amination Reaction. OpenBU. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(Diethylamino)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of 5-(Diethylamino)piperidine-3-carboxylic acid, addressing common challenges and offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 5-(Diethylamino)piperidine-3-carboxylic acid, addressing common challenges and offering detailed troubleshooting protocols. As a Senior Application Scientist, this resource is designed to blend theoretical principles with practical, field-tested solutions to help you achieve the desired purity for your compound.

Introduction

5-(Diethylamino)piperidine-3-carboxylic acid is a piperidine derivative with both a basic tertiary amine and an acidic carboxylic acid group. This zwitterionic nature, along with its moderate polarity, can present unique challenges during purification. Common impurities may include unreacted starting materials, byproducts from the synthesis, and diastereomers. Selecting the appropriate purification strategy is critical for obtaining a high-purity final product suitable for downstream applications in drug development and medicinal chemistry.[1]

Frequently Asked Questions (FAQs)

Q1: My crude 5-(Diethylamino)piperidine-3-carboxylic acid is a sticky oil and won't solidify. How can I purify it?

A: "Oiling out" is a common issue with piperidine derivatives, often due to the presence of impurities that depress the melting point.[2] Before attempting crystallization, it is advisable to perform a preliminary purification step. Acid-base extraction is highly effective for removing neutral and acidic or basic impurities.[3][4] This technique leverages the different solubilities of the compound in its charged (salt) and neutral forms.[4]

Q2: I'm seeing significant peak tailing during silica gel column chromatography of my compound. What's the cause and solution?

A: Peak tailing is a frequent problem when purifying basic compounds like piperidine derivatives on standard silica gel.[5] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[5] To mitigate this, add a basic modifier, such as 0.5-1% triethylamine (TEA), to your mobile phase.[1][5] This will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks.

Q3: My compound is not very soluble in common organic solvents for chromatography. How can I load it onto the column?

A: If your compound has poor solubility in the elution solvent, you can use a "dry loading" technique.[5] Dissolve your crude product in a solvent in which it is highly soluble (e.g., methanol). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder, with your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.

Q4: After purification, my final product shows two peaks in the HPLC analysis. Is it still impure?

A: The presence of two peaks for a purified piperidine derivative could be due to a few factors. It might indicate the presence of diastereomers if a chiral center was created during synthesis. Alternatively, it could be an artifact of the analytical method itself. The ionization state of the molecule can affect its interaction with the stationary phase. Consider adjusting the pH of the mobile phase or using a different column chemistry to resolve this.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common purification challenges.

Problem: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Solvent Choice Screen a variety of solvents with different polarities. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]The principle of recrystallization relies on the differential solubility of the compound at different temperatures.[2]
Too Much Solvent Used During the dissolution step, add the hot solvent dropwise until the compound just dissolves. Using an excess of solvent will keep more of your product in the mother liquor upon cooling.[1]The goal is to create a saturated solution at high temperature, from which the pure compound will crystallize upon cooling.
Cooling Too Rapidly Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[1]Slow cooling allows for the formation of well-ordered crystals, excluding impurities.
Problem: Ineffective Separation by Column Chromatography
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Peak Shape (Tailing) Add 0.5-1% triethylamine (TEA) to the mobile phase.[1]The basic TEA will neutralize the acidic silanol groups on the silica gel, preventing strong, non-specific binding of the basic piperidine compound.[5]
Compound Stuck on the Column Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system.[5]A more polar mobile phase will more effectively compete with the stationary phase for interaction with your polar compound, facilitating its elution.
Co-elution of Impurities Use a gradient elution instead of an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity.A gradient elution can improve the resolution between compounds with similar polarities.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the amphoteric 5-(Diethylamino)piperidine-3-carboxylic acid from neutral impurities.

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent like ethyl acetate in a separatory funnel.

  • Acidic Wash : Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, and the compound will move into the aqueous phase. Neutral impurities will remain in the organic layer.[1][7]

  • Phase Separation : Shake the funnel and allow the layers to separate. Drain the aqueous layer into a clean flask. Discard the organic layer.[1]

  • Basification and Extraction : Add a dilute aqueous base (e.g., 1 M NaOH) to the aqueous layer to deprotonate the carboxylic acid and neutralize the piperidinium salt. Then, adjust the pH to the isoelectric point of the molecule. Extract the product back into an organic solvent like dichloromethane.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization

This protocol is for the final purification of solid 5-(Diethylamino)piperidine-3-carboxylic acid.

  • Solvent Selection : In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution : In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it is completely dissolved.[3]

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[3]

  • Drying : Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Flash Column Chromatography

This protocol is for the purification of 5-(Diethylamino)piperidine-3-carboxylic acid when recrystallization is not effective.

  • TLC Analysis and Eluent Selection : Dissolve a small amount of the crude product and run TLC plates with various solvent systems (e.g., dichloromethane/methanol with 1% triethylamine) to find a system that gives your product an Rf value of approximately 0.2-0.4.[1]

  • Column Packing : Prepare a slurry of silica gel in the initial mobile phase and pack the column, ensuring there are no air bubbles.[5]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or use the dry loading method described in the FAQs.[5]

  • Elution and Fraction Collection : Begin eluting with the chosen solvent system, collecting fractions.[3]

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

Visual Workflows

Purification_Decision_Tree start Crude 5-(Diethylamino)piperidine-3-carboxylic acid is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily) recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base->recrystallization oiling_out Does it 'oil out'? recrystallization->oiling_out chromatography Purify by Column Chromatography oiling_out->chromatography Yes pure_product Pure Product oiling_out->pure_product No chromatography->pure_product

Chromatography_Troubleshooting start Column Chromatography Issue peak_tailing Peak Tailing Observed? start->peak_tailing add_tea Add 1% Triethylamine to Mobile Phase peak_tailing->add_tea Yes no_elution Compound Not Eluting? peak_tailing->no_elution No add_tea->no_elution increase_polarity Increase Mobile Phase Polarity (e.g., add Methanol) no_elution->increase_polarity Yes co_elution Co-elution with Impurities? no_elution->co_elution No increase_polarity->co_elution gradient_elution Use Gradient Elution co_elution->gradient_elution Yes resolved Issue Resolved co_elution->resolved No gradient_elution->resolved

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Wikipedia. Acid–base extraction.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • ResearchGate.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 5-(Diethylamino)piperidine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 5-(Diethylamino)piperidine-3-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 5-(Diethylamino)piperidine-3-carboxylic acid.

Core Causality: The Zwitterion Dilemma

To solve solubility issues, we must first understand the physicochemical properties of the molecule. 5-(Diethylamino)piperidine-3-carboxylic acid contains three ionizable centers:

  • Carboxylic Acid (C3): pKa ~ 3.5

  • Secondary Amine (Piperidine N1): pKa ~ 10.0

  • Tertiary Amine (Diethylamino at C5): pKa ~ 9.5

At a neutral physiological pH (~7.4), the carboxylic acid is deprotonated (anionic), while the amine groups are protonated (cationic). This results in a zwitterionic state [1]. Zwitterions form incredibly strong intermolecular ionic lattices and hydrogen-bond networks in the solid state. This high crystal lattice energy prevents the molecule from dissolving in non-polar organic solvents (like dichloromethane or ethyl acetate) and significantly limits its solubility in neutral water[1]. To dissolve this "brick dust," you must disrupt the ionic lattice through pH manipulation, specialized solvation, or chemical modification[2].

Experimental Protocols & Workflows

Below are self-validating protocols tailored to your specific downstream applications.

Protocol A: Solubilization for Aqueous & Biological Assays

Objective: Achieve >10 mM concentration in aqueous media without organic toxicity.

  • Weighing: Weigh the desired amount of 5-(Diethylamino)piperidine-3-carboxylic acid into a sterile vial.

  • Initial Suspension: Add 80% of the final target volume of distilled water (or buffer). The compound will likely remain as a cloudy suspension.

  • pH Adjustment (The Critical Step):

    • For Acidic Solubilization: Dropwise add 0.1 M HCl while vortexing until the pH drops below 2.5. The molecule becomes a di-cation, breaking the zwitterionic lattice, and will rapidly dissolve[3].

    • For Basic Solubilization: Dropwise add 0.1 M NaOH until the pH exceeds 10.5. The amines deprotonate, yielding a highly soluble carboxylate anion.

  • Back-Titration (Optional but risky): Slowly titrate back to pH 7.4 using mild buffer (e.g., PBS). Warning: If the concentration exceeds the neutral solubility limit, the compound will crash out.

  • Volume Adjustment: Top off to the final volume with water.

Protocol B: Solubilization for Organic Synthesis (Amide Couplings)

Objective: Dissolve the compound in organic solvents for reactions like peptide coupling.

  • Solvent Selection: Do not use standard solvents like DCM or THF. Instead, use a polar aprotic solvent (DMF or DMSO) or a fluorinated solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is exceptional at disrupting zwitterionic hydrogen bonding[4].

  • Dissolution in HFIP/DCM: Suspend the compound in a 1:4 mixture of HFIP and DCM. Stir for 10 minutes at room temperature. The strong hydrogen-bond donating capacity of HFIP will solvate the carboxylate and amines[5].

  • In-Situ Salt Formation: If HFIP is incompatible with your chemistry, suspend the compound in DMF and add 2.0 to 3.0 equivalents of a strong organic base like N,N-Diisopropylethylamine (DIPEA). This deprotonates the carboxylic acid, forming a soluble organic salt complex[6].

  • Activation: Add your coupling reagent (e.g., HATU or PyBOP) directly to the solvated mixture.

Quantitative Data Presentation

Use the following table to select the optimal solvent system based on your experimental needs.

Solvent SystemSolubilization MechanismExpected SolubilityBest Downstream Application
Water (pH 7.0) Neutral hydrationPoor (< 1 mg/mL)None (Avoid)
Water (pH < 2.5) Di-cation formationExcellent (> 50 mg/mL)In vivo dosing, cell assays (if diluted)
DMSO / DMF High dielectric constantModerate (~5-10 mg/mL)Stock solutions, robust couplings
HFIP / DCM (1:4) H-bond network disruptionExcellent (> 30 mg/mL)Solid-phase synthesis, difficult couplings
DMF + 2 eq. DIPEA Organic salt formationGood (~20 mg/mL)Standard amide/peptide couplings
Diagnostic Visualization

SolubilizationWorkflow Start Insoluble 5-(Diethylamino) piperidine-3-carboxylic acid App Determine Target Application Start->App Aq Aqueous / Biological Assays App->Aq Org Organic Synthesis / Couplings App->Org pH Adjust pH to < 2.5 or > 10.5 (Form Cation/Anion) Aq->pH Salt Pre-formulate as HCl/TFA Salt Aq->Salt Fluoro Use Fluorinated Solvents (e.g., HFIP or TFE) Org->Fluoro Base Add Organic Base (DIPEA) to form soluble salt in DMF Org->Base Protect Chemical Protection (Boc-protection of N1) Org->Protect

Workflow for solubilizing 5-(Diethylamino)piperidine-3-carboxylic acid based on application.

Frequently Asked Questions (FAQs)

Q: I am trying to perform an amide coupling, but the compound won't dissolve in DMF. What should I do? A: This is a classic zwitterion issue. Do not wait for it to dissolve completely before starting the reaction. Add your organic base (e.g., DIPEA or Et3N) first; this often converts the zwitterion into a more soluble organic salt[6]. If it remains a suspension, add your coupling reagent (like HATU) and the amine partner. As the small amount of dissolved acid reacts, Le Chatelier's principle will drive the rest of the solid into solution[6].

Q: Can I use heat to dissolve it in DMSO for my biological stock solution? A: Yes, gentle heating (40-50°C) and sonication can provide the kinetic energy needed to overcome the lattice energy temporarily. However, be cautious: upon cooling to room temperature or diluting into a cold aqueous assay buffer at pH 7.4, the compound may precipitate out. Always verify your final assay concentration using LC-MS or UV-Vis.

Q: Is there a way to permanently fix the solubility for multi-step organic synthesis? A: Yes. The most reliable method is to synthesize or purchase a protected derivative, such as (S)-1-Boc-5-(diethylamino)piperidine-3-carboxylic acid. Masking the secondary amine with a Boc group eliminates the primary zwitterionic interaction, drastically lowering the lattice energy and making the compound highly soluble in standard solvents like DCM and ethyl acetate.

Sources

Optimization

preventing degradation of 5-(Diethylamino)piperidine-3-carboxylic acid during storage

A Guide to Ensuring Stability and Preventing Degradation During Storage Welcome to the technical support center for 5-(Diethylamino)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 5-(Diethylamino)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and storage of this valuable research compound. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying scientific principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-(Diethylamino)piperidine-3-carboxylic acid?

This compound possesses two key functional groups that dictate its storage requirements: a piperidine ring with a tertiary amine and a carboxylic acid. Both are susceptible to specific degradation pathways. The primary goal is to mitigate exposure to atmospheric oxygen, moisture, heat, and light.

For optimal stability, we recommend storing the compound as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[1] Storage should be in a cool, dark, and dry environment.[1] Many suppliers of related compounds recommend cold-chain transportation and refrigerated storage.[2][3]

Recommended Storage Conditions Summary:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) Slows down potential degradation reactions, including oxidation and thermal decomposition.[4]
Atmosphere Inert Gas (Argon or Nitrogen) The tertiary and secondary amine moieties are susceptible to oxidation by atmospheric oxygen.
Light Amber vial / Dark location Protects against photolytic degradation, where UV light can initiate free-radical reactions.[5]

| Moisture | Tightly sealed container with desiccant | The compound is hygroscopic. Moisture can facilitate hydrolytic degradation pathways and other reactions.[1] |

Q2: The compound is a zwitterion. How does this affect storage and handling?

Indeed, with both a basic amine (piperidine and diethylamino groups) and an acidic carboxylic acid group, 5-(Diethylamino)piperidine-3-carboxylic acid exists as an internal salt, or zwitterion. This has several implications:

  • Higher Melting Point: Zwitterions typically have higher melting points and are crystalline solids, as seen with similar compounds.

  • Solubility: It will be more soluble in polar solvents (like water, methanol) than nonpolar solvents. When preparing solutions, be mindful that the pH will be near the isoelectric point.

  • Reactivity: The zwitterionic form is relatively stable. However, in solution, its stability becomes highly pH-dependent. At very low or high pH, the equilibrium will shift, exposing the free amine or free carboxylic acid, which can be more susceptible to specific degradation pathways like oxidation (at high pH) or esterification (at low pH with alcohol solvents).

Q3: What are the visual or physical signs that my sample may have degraded?

Regularly inspect your chemical inventory for signs of degradation.[6] For this compound, you should look for:

  • Color Change: A pure compound should be a white to off-white solid. The development of a yellow or brown color is a common indicator of oxidation of amine-containing compounds.

  • Change in Physical State: Clumping, melting, or the appearance of an oily film suggests moisture absorption or the formation of impurities with lower melting points.

  • Odor: A faint, characteristic amine-like odor is expected.[1] A strong, pungent, or different odor could indicate the formation of volatile degradation products.

  • Insolubility: If you observe difficulty in dissolving the compound in a solvent in which it was previously soluble, this may point to the formation of less-soluble impurities or polymerization.

Troubleshooting Guide

Problem: My experiment is failing, and I suspect compound degradation. How can I confirm this?

If you suspect degradation, a systematic approach is necessary. The most reliable method is to assess the purity of your sample analytically.

Workflow for Investigating Suspected Degradation

cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Analytical Confirmation cluster_3 Conclusion & Action A Experimental Failure or Inconsistent Results B Perform Visual Inspection: - Color Change? - Clumping? - Odor? A->B C Check Storage Records: - Age of Compound? - Storage Conditions Met? B->C D Analyze by HPLC-UV or LC-MS C->D If suspicion remains E Compare to Reference Standard or Initial Lot Data D->E F Identify New Impurity Peaks or Reduced Main Peak Area E->F G Degradation Confirmed F->G Purity <95% or new peaks >0.1% H No Degradation Detected F->H Purity is acceptable I Procure New Batch of Compound G->I J Troubleshoot Other Experimental Parameters H->J G cluster_paths Potential Degradation Products main 5-(Diethylamino)piperidine- 3-carboxylic acid oxidation N-Oxide Formation (at tertiary amine) main->oxidation O₂ / Light Metal Ions dealkylation De-ethylation (Nor-compound) main->dealkylation Oxidative Metabolism (In-vivo/Enzymatic) dimer Intermolecular Amide Dimer main->dimer Heat / Dehydrating Conditions

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-(Diethylamino)piperidine-3-carboxylic acid Esterification

Welcome to the technical support center for the esterification of 5-(Diethylamino)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 5-(Diethylamino)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure reliable and reproducible results.

Introduction

5-(Diethylamino)piperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, featuring a sterically hindered carboxylic acid and two basic nitrogen atoms. These structural elements present unique challenges for standard esterification procedures. Classical acid-catalyzed methods like the Fischer-Speier esterification can be complicated by the protonation of the basic amine groups, affecting solubility and reactivity.[1][2] This guide provides a systematic approach to selecting and optimizing reaction conditions to overcome these challenges.

Reaction Method Selection

Choosing the appropriate esterification strategy is the most critical decision for this substrate. The presence of the tertiary amine and the sterically encumbered carboxylic acid group dictates the most viable pathways. The following decision tree provides a high-level guide to selecting a method based on common experimental constraints and desired outcomes.

G Start Select Esterification Strategy for 5-(Diethylamino)piperidine-3-carboxylic acid AcidSensitive Is the target ester sensitive to strong acids? Start->AcidSensitive StericHindrance Is the alcohol reactant sterically hindered (e.g., t-BuOH)? AcidSensitive->StericHindrance No MildConditions Are mild, room temperature conditions required? AcidSensitive->MildConditions Yes Fischer Fischer-Speier Esterification: - Cost-effective - Requires heat and water removal - Best for simple, unhindered alcohols StericHindrance->Fischer No Steglich Steglich Esterification: - Mild, room temperature conditions - Ideal for hindered substrates - Stoichiometric carbodiimide needed StericHindrance->Steglich Yes MildConditions->Steglich Yes Mitsunobu Mitsunobu Reaction: - Mild conditions, inverts stereochemistry - Good for secondary alcohols - Reagent stoichiometry and purification are key MildConditions->Mitsunobu Alternative

Caption: Decision tree for selecting an esterification method.

Comparison of Key Esterification Methods
MethodCatalyst/ReagentConditionsProsCons
Fischer-Speier Strong acid (H₂SO₄, TsOH)[3][4]High temperature, reflux; Water removal required (e.g., Dean-Stark trap)[5][6]Economical, simple reagents.[7]Reversible reaction; Strong acid can protonate amines, affecting solubility; Not suitable for acid-sensitive substrates.[8]
Steglich DCC or EDC, DMAP (catalytic)[9][10]Mild, often room temperature; Anhydrous solvent (DCM, DMF).[11]High yields for hindered acids[12][11]; Mild conditions protect sensitive functional groups.[9]Stoichiometric amounts of carbodiimide required; Byproduct (DCU/EDU) removal necessary.[9]
Mitsunobu PPh₃, DEAD or DIADLow temperature to room temp; Anhydrous conditions.Mild, stereospecific inversion of alcohols[13]; Effective for hindered alcohols.[14]Stoichiometric reagents required; Byproduct removal can be challenging.[15]

Troubleshooting Guide

This section addresses common issues encountered during the esterification of 5-(Diethylamino)piperidine-3-carboxylic acid in a question-and-answer format.

Q1: My Fischer esterification reaction shows low or no conversion. What's going wrong?

A1: This is a common problem stemming from the substrate's basicity.

  • Cause 1: Substrate Protonation & Solubility: In a classic Fischer esterification, the strong acid catalyst (e.g., H₂SO₄) will protonate the highly basic diethylamino and piperidine nitrogen atoms.[1] This forms a salt, which may have poor solubility in the alcohol or non-polar azeotroping solvent (like toluene), effectively removing it from the reaction phase.

  • Solution 1a: Use the Alcohol as a Solvent: If using a simple alcohol like methanol or ethanol, use it in large excess to serve as both reactant and solvent. This can help solvate the protonated species and drive the equilibrium forward.[4]

  • Solution 1b: Modify the Catalyst: Instead of a strong mineral acid, consider using an acidic ion-exchange resin. The solid-phase nature of the catalyst can mitigate some solubility issues.

  • Cause 2: Insufficient Water Removal: Fischer esterification is an equilibrium-limited reaction.[3] The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back to the starting materials.[6]

  • Solution 2a: Use a Dean-Stark Apparatus: When using a solvent like toluene or xylene, a Dean-Stark trap is essential for azeotropically removing water as it forms, thereby driving the reaction to completion.[5][16][17]

  • Solution 2b: Add a Dehydrating Agent: For smaller-scale reactions, adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water produced.

Q2: I'm attempting a Steglich esterification, but the reaction is sluggish and the yield is poor.

A2: While generally robust, the Steglich esterification's success depends on reagent quality and reaction setup.

  • Cause 1: Inactive Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture. The catalyst, 4-(Dimethylamino)pyridine (DMAP), is crucial for activating the carboxylic acid.[12][18]

  • Solution 1a: Verify Reagent Quality: Use freshly opened or properly stored DCC/EDC and DMAP. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Cause 2: Side Reaction of the O-Acylisourea Intermediate: The active intermediate formed from the carboxylic acid and DCC can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[9][12] This side reaction is more prevalent with poor nucleophiles (hindered alcohols) or when the reaction is slow.

  • Solution 2a: Ensure Sufficient DMAP: DMAP acts as an acyl transfer agent, intercepting the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which suppresses the N-acylurea side reaction.[18] Ensure you are using a catalytic amount (typically 5-10 mol%).[11]

  • Cause 3: Premature Precipitation: If the dicyclohexylurea (DCU) byproduct precipitates and traps starting materials, it can slow the reaction.

  • Solution 3a: Choose an Appropriate Solvent: Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.[8] DMF can be better at solvating intermediates but makes workup more challenging. Ensure adequate stirring throughout the reaction.

Q3: My final product is difficult to purify. How can I effectively isolate the ester?

A3: The basicity of your product dictates the purification strategy. The target ester contains a tertiary amine, making it amenable to specific acid-base extraction or specialized chromatography.

  • Problem 1: Removing Urea Byproducts (from Steglich): Dicyclohexylurea (DCU) has limited solubility in many organic solvents and is often removed by filtration. However, some can remain in the solution.

  • Solution 1a: Filtration and Acid Wash: After filtering the bulk of the DCU, the filtrate should be washed with dilute aqueous acid (e.g., 0.5 N HCl).[19] This will protonate your basic product, making it soluble in the aqueous layer, while the remaining neutral DCU stays in the organic layer. Subsequently, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) and extract your free-base product back into an organic solvent like DCM or ethyl acetate.[20]

  • Problem 2: Baseline Streaking on Silica Gel: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and product loss.

  • Solution 2a: Neutralize the Silica: Pre-treat the silica gel by preparing the column slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%). This will neutralize the acidic sites and allow for clean elution of your basic product.

  • Solution 2b: Use Alternative Stationary Phases: Alumina (basic or neutral) or reverse-phase C18 silica can be excellent alternatives to standard silica for purifying basic compounds.

  • Solution 2c: Strong Cation Exchange (SCX) Chromatography: This is a highly effective "catch and release" method for purifying basic compounds.[21] The crude material is loaded onto the SCX column (which contains sulfonic acid groups), and non-basic impurities are washed away. The desired basic product is then "released" by eluting with a solution of ammonia in methanol.[21]

Frequently Asked Questions (FAQs)

Q1: Which alcohol should I use for the esterification? A1: The choice of alcohol depends on the desired final product. For simple methyl or ethyl esters, using a large excess of methanol or ethanol in a Fischer esterification is the most direct route.[7] For more complex or sterically hindered alcohols (e.g., isopropanol, tert-butanol), milder coupling methods like the Steglich esterification are strongly recommended to achieve good yields.[12][19]

Q2: How can I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting carboxylic acid and the less polar ester product (e.g., 10% Methanol in DCM with 1% NH₄OH). Staining with ninhydrin can help visualize the starting material if it's a primary or secondary amine, though it may not be effective for this specific substrate. A potassium permanganate (KMnO₄) stain is generally effective for visualizing most organic compounds. Alternatively, LC-MS is a powerful tool to monitor the disappearance of starting material and the appearance of the product mass.

Q3: Are there any specific safety precautions I should take? A3: Yes.

  • Carbodiimides (DCC/EDC): These are potent allergens and sensitizers. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Mitsunobu Reagents (DEAD/DIAD): These can be shock-sensitive and potentially explosive, especially DEAD. It is often recommended to use the more stable DIAD.

  • Acid Catalysts: Strong acids like sulfuric acid are highly corrosive.[16] Handle with care.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Ethyl Ester Synthesis)

This protocol is suitable for producing a simple ethyl ester where the alcohol can be used in large excess.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add 5-(Diethylamino)piperidine-3-carboxylic acid and excess absolute ethanol to a round-bottom flask. B 2. Equip with a reflux condenser and a drying tube. A->B C 3. Cool flask in an ice bath. B->C D 4. Slowly add conc. H₂SO₄ (catalytic amount). C->D E 5. Heat the mixture to reflux. D->E F 6. Monitor reaction by TLC or LC-MS (typically 12-24 hours). E->F G 7. Cool to RT and remove excess ethanol under reduced pressure. F->G H 8. Dissolve residue in water and cool in ice bath. Basify with sat. NaHCO₃ solution. G->H I 9. Extract product with an organic solvent (e.g., Ethyl Acetate, 3x). H->I J 10. Dry combined organic layers (Na₂SO₄), filter, and concentrate. I->J K 11. Purify via column chromatography (silica gel treated with 1% Et₃N). J->K

Caption: Workflow for Fischer-Speier esterification.

Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)

This protocol is ideal for coupling with a sterically hindered alcohol like tert-butanol, where Fischer conditions would fail.[12]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 5-(Diethylamino)piperidine-3-carboxylic acid (1.0 eq), tert-butanol (1.5 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[19]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Note: The product will be in the aqueous layer during the acid wash. Combine the acidic aqueous layers, cool in an ice bath, basify to pH > 9 with Na₂CO₃, and then extract the product with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 1% triethylamine) to yield the pure ester.

References

  • Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved April 2, 2026, from [Link]

  • EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents. (n.d.).
  • Dean Stark Apparatus - Scoilnet. (n.d.). Retrieved April 2, 2026, from [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). Retrieved April 2, 2026, from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved April 2, 2026, from [Link]

  • Dean–Stark Apparatus DS 500 BEGER. (n.d.). Retrieved April 2, 2026, from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved April 2, 2026, from [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.). Retrieved April 2, 2026, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved April 2, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(17), 6405–6413.
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved April 2, 2026, from [Link]

  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group? (2022). Retrieved April 2, 2026, from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved April 2, 2026, from [Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved April 2, 2026, from [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. (2017). Retrieved April 2, 2026, from [Link]

  • The Steglich Esterific
  • Steglich Esterification - SynArchive. (n.d.). Retrieved April 2, 2026, from [Link]

  • Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved April 2, 2026, from [Link]

  • Why is Fisher method preferred for the esterification of amino acids? : r/askscience - Reddit. (2014). Retrieved April 2, 2026, from [Link]

  • Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. (2021). Macromolecular Chemistry and Physics, 222(22), 2100236.
  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. (n.d.). Retrieved April 2, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved April 2, 2026, from [Link]

  • 6 Reactions at the carboxy group of an amino acid—esterification of amino acids. (2023). In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 165-176).
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (2024). Retrieved April 2, 2026, from [Link]

  • Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • Chemistry Data Sheet. (n.d.). Retrieved April 2, 2026, from [Link]

  • 3.2 Active Esters. (n.d.). Retrieved April 2, 2026, from [Link]

  • Fischer Esterification - Chemistry Steps. (2021). Retrieved April 2, 2026, from [Link]

  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
  • DE60220850T2 - Tertiary amines having an ester structure and process for their preparation - Google Patents. (n.d.).
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved April 2, 2026, from [Link]

  • Acylation and Esterification of Amino Acids - AK Lectures. (n.d.). Retrieved April 2, 2026, from [Link]

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Retrieved April 2, 2026, from [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Retrieved April 2, 2026, from [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • Studies on piperidine derivatives. I. Direct synthesis of 4-oxo-1-piperidinecarboxylic acid ester from 1-benzyl-4-piperidone - Lookchem. (2022). Retrieved April 2, 2026, from [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (n.d.). Retrieved April 2, 2026, from [Link]

  • Ester synthesis by transesterification - Organic Chemistry Portal. (n.d.). Retrieved April 2, 2026, from [Link]

  • Transesterification - Master Organic Chemistry. (2022). Retrieved April 2, 2026, from [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. (n.d.). Retrieved April 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 5-(Diethylamino)piperidine-3-carboxylic acid Enantiomers

Welcome to the Technical Support Center for the chiral resolution of 5-(Diethylamino)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 5-(Diethylamino)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of this compound's enantiomers. The methodologies and advice provided herein are based on established principles of diastereomeric salt crystallization and chiral chromatography, tailored to the specific challenges presented by N-substituted piperidine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the chiral resolution of a compound like 5-(Diethylamino)piperidine-3-carboxylic acid?

A1: The most prevalent and industrially scalable method for resolving chiral carboxylic acids and amines is through the formation of diastereomeric salts.[1][2] This classical technique involves reacting the racemic 5-(Diethylamino)piperidine-3-carboxylic acid (which is amphoteric and can act as either an acid or a base) with a single enantiomer of a chiral resolving agent.[3] This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent.[3] This difference in solubility allows for their separation by fractional crystallization.[3] The less soluble diastereomeric salt will crystallize out of the solution preferentially, allowing for its isolation by filtration. Subsequently, the chiral resolving agent is removed, typically by an acid-base wash, to yield the desired enantiomerically enriched carboxylic acid.

Q2: Which chiral resolving agents are recommended for a substituted piperidine carboxylic acid?

A2: Since 5-(Diethylamino)piperidine-3-carboxylic acid possesses both a carboxylic acid group and a tertiary amine, you have the flexibility of using either a chiral acid or a chiral base as the resolving agent.

  • Chiral Acids: For resolving the basic piperidine nitrogen, common and effective chiral acids include derivatives of tartaric acid (like (+)-dibenzoyl-D-tartaric acid or di-p-toluoyl-L-tartaric acid) and mandelic acid (such as (S)-(+)-mandelic acid).[3][4] These are often the first choice due to their commercial availability and proven track record with similar structures.

  • Chiral Bases: To resolve the carboxylic acid moiety, chiral amines are employed. Common examples include (R)- or (S)-1-phenylethylamine and naturally derived alkaloids like brucine or cinchonidine.

The optimal resolving agent is highly specific to the substrate and must be determined empirically through screening.

Q3: What analytical techniques are suitable for determining the enantiomeric excess (e.e.) of my resolved product?

A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric purity of your final product.[5]

  • Recommended Columns: For piperidine derivatives, polysaccharide-based CSPs such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have shown excellent performance.[5]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol.[5] To improve peak shape and resolution for a basic compound like this, it is often beneficial to add a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase.[5][6]

Chiral Nuclear Magnetic Resonance (NMR) using a chiral solvating agent, such as (18-Crown-6)-2,3,11,12-tetracarboxylic acid, can also be an effective method for determining enantiomeric purity without the need for derivatization.[7]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific issues you may encounter during the resolution process in a question-and-answer format.

Q4: I've mixed my racemic compound and the resolving agent, but the salt is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A4: "Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This often occurs when the salt's melting point is lower than the temperature of the solution or when the supersaturation level is too high, leading to rapid phase separation rather than ordered crystal growth.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Inappropriate Solvent The solvent may be too "good," keeping the salt dissolved even at lower temperatures, or its polarity may not favor crystallization.Conduct a solvent screen. Try solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures).[3] Sometimes, adding a poor solvent (anti-solvent) dropwise to a solution of the salt in a good solvent can induce crystallization.
High Initial Concentration If the solution is too concentrated, the high degree of supersaturation can lead to the formation of an oil.Dilute the solution. Add more of the primary solvent until the oil redissolves upon heating, then attempt to cool slowly again.
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for the molecules to arrange into an ordered crystal lattice.Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop, then transfer it to a refrigerator (4°C), and finally to a freezer if necessary. Using a programmable bath for controlled cooling can be very effective.
Impure Starting Material Impurities can inhibit crystallization and promote oiling.Ensure high purity of the racemic starting material. Recrystallize or purify the racemic 5-(Diethylamino)piperidine-3-carboxylic acid before attempting the resolution.
Q5: I am not getting any crystallization at all, even after extended cooling. What should I do?

A5: A lack of crystallization indicates that the solution is not supersaturated, meaning the concentration of the diastereomeric salt is below its solubility limit in the chosen solvent at that temperature.

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the salt. Be cautious not to over-concentrate, which could lead to oiling out.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the desired diastereomeric salt (from a previous attempt, for example), add it to the supersaturated solution to act as a template for crystal growth.

  • Change the Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts. You may need to switch to a solvent in which the salts are less soluble or use an anti-solvent approach.

  • Re-evaluate the Resolving Agent: It is possible that both diastereomeric salts formed with the selected resolving agent are highly soluble in common solvents. Screening a different resolving agent may be necessary.

Q6: I've isolated crystals, but the enantiomeric excess (e.e.) is low. How can I improve the purity?

A6: Low enantiomeric excess in the crystalline product suggests that the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system, leading to co-precipitation of the more soluble salt.

Strategies for Improvement:

Strategy Description
Recrystallization This is the most common method to improve purity. Dissolve the enantiomerically enriched salt in the minimum amount of hot solvent from the initial crystallization and allow it to cool slowly. Each recrystallization step should progressively enrich the less soluble diastereomer.
Optimize Stoichiometry The molar ratio of the resolving agent to the racemic compound can influence the outcome. While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to higher purity in the initial crop of crystals.[1]
Solvent Optimization The selectivity of the crystallization is highly dependent on the solvent. A systematic screening of different solvents and solvent mixtures is crucial. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
Temperature Control Ensure the cooling is slow and controlled. Rapid crystallization can trap the more soluble diastereomer in the crystal lattice, reducing the overall purity.

Experimental Workflow & Data Presentation

General Protocol for Diastereomeric Salt Resolution
  • Salt Formation: In a suitable flask, dissolve the racemic 5-(Diethylamino)piperidine-3-carboxylic acid in a chosen solvent (e.g., ethanol). In a separate flask, dissolve 0.5-1.0 molar equivalents of the selected chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if required to achieve a clear solution.

  • Crystallization: Combine the two solutions, typically by adding the resolving agent solution to the racemic mixture solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator (0-5 °C) may be initiated.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by a suitable method (e.g., NMR). The enantiomeric excess (e.e.) of the target compound can be determined after liberating the free acid/base.

  • Liberation of Enantiomer: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Adjust the pH with an acid (if a chiral base was used) or a base (if a chiral acid was used) to break the salt. Separate the organic layer, wash it, dry it, and concentrate it to obtain the enantiomerically enriched product.

Chiral HPLC Method Example for Piperidine Derivatives

The following table provides an example of typical HPLC conditions for the analysis of a piperidine carboxylic acid derivative, which can be used as a starting point for method development.[5]

Parameter Condition
Instrumentation HPLC with UV Detector
Column (CSP) Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Conc. 2 mg/mL in mobile phase

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_analysis Isolation & Analysis racemate Racemic (R/S) 5-(Diethylamino)piperidine- 3-carboxylic acid dissolve Dissolve in Optimal Solvent (e.g., Ethanol) racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->dissolve form_salts Form Diastereomeric Salts (R-Salt & S-Salt) dissolve->form_salts crystallize Induce Crystallization (Slow Cooling) form_salts->crystallize filtration Filtration crystallize->filtration solid Solid: Enriched Salt (e.g., S-Salt, less soluble) filtration->solid Collect Solid mother_liquor Mother Liquor: Enriched in Soluble Salt (e.g., R-Salt) filtration->mother_liquor Collect Filtrate liberate Liberate Enantiomer (Acid/Base Wash) solid->liberate pure_enantiomer Pure Enantiomer (S) liberate->pure_enantiomer analyze Analyze e.e. (Chiral HPLC) pure_enantiomer->analyze

Caption: General workflow for chiral resolution via diastereomeric salt formation.

References

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (2025). BenchChem.
  • Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Deriv
  • Screening of solvent for the second crystallization of diastereomerically enriched salt 31. (n.d.). ResearchGate. [Link]

  • Gage, J. R., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • France, S., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. ACS Catalysis. [Link]

  • Guide for crystalliz
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Polymorphic Form of Ritonavir. (2024). Molecular Pharmaceutics. [Link]

  • G. M. Ribeiro, et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). [Link]

  • Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. (2014). Organic & Biomolecular Chemistry. [Link]

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. (2003). European Journal of Organic Chemistry. [Link]

  • Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (–)-Solenopsine. (2012). Heterocycles. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules. [Link]

  • Resolution of (±)-nipecotic acid ((±)-3-piperidinecarboxylic acid) by separation of palladium(II) diastereomers containing orthometallated ( S)-(−)-1-[1-(dimethylamino)ethyl]naphthalene. (2008). Tetrahedron: Asymmetry. [Link]

  • (S)-3-piperidine carboxylic acid preparation method. (2017).
  • Design and Synthesis of Novel Chiral Base. (n.d.). Purdue University Graduate School. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 5-(Diethylamino)piperidine-3-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and purification of 5-(diethylamino)piperidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 5-(diethylamino)piperidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your experimental protocols.

I. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific problems you may encounter during your synthetic work, providing detailed explanations and actionable solutions.

Q1: I am observing significant lactam formation during my synthesis. What is the cause and how can I prevent it?

A1: Cause of Lactam Formation:

Intramolecular cyclization to form a β-lactam is a common side reaction, particularly when the carboxylic acid at the C3 position and the piperidine nitrogen are unprotected or when the nitrogen is activated. This is often initiated by a base or heat, which facilitates the nucleophilic attack of the piperidine nitrogen onto the activated carboxylic acid derivative (e.g., an ester or acid chloride).

Mitigation Strategies:

  • Protecting Group Strategy: The most effective way to prevent lactam formation is to protect the piperidine nitrogen. The choice of protecting group is critical and should be orthogonal to the reaction conditions used in subsequent steps.[1][2]

    • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to a variety of non-acidic reagents. It can be readily removed with mild acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[1]

    • Cbz (benzyloxycarbonyl): Stable under acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), offering an orthogonal deprotection strategy to the acid-labile Boc group.[1]

  • Reaction Condition Optimization:

    • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the intramolecular cyclization.

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DIPEA) instead of a stronger, more nucleophilic base that could promote lactam formation.

Experimental Protocol: N-Boc Protection of 5-(Diethylamino)piperidine-3-carboxylic Acid

  • Materials: 5-(diethylamino)piperidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, Sodium bicarbonate (NaHCO₃), Dioxane, Water, Magnetic stirrer, Round-bottom flask.

  • Procedure:

    • Dissolve the 5-(diethylamino)piperidine-3-carboxylic acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

    • Add (Boc)₂O (1.1-1.2 equivalents) portion-wise to the stirring solution at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Acidify the aqueous layer to pH ~3 with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

Q2: I am struggling with epimerization at the C3 stereocenter. How can I maintain the desired stereochemistry?

A2: Cause of Epimerization:

Epimerization at the C3 position, which bears the carboxylic acid group, can occur under both acidic and basic conditions. The proton at C3 is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers.[3][4][5]

Mitigation Strategies:

  • Careful Control of pH: Avoid strongly acidic or basic conditions, especially during workup and purification steps.

  • Use of Non-Protic Solvents: Whenever possible, use non-protic solvents to minimize the availability of protons that can participate in the epimerization equilibrium.

  • Low-Temperature Reactions: Perform reactions at low temperatures to reduce the rate of enolization and subsequent epimerization.

  • Strategic Use of Bulky Groups: Introducing a bulky protecting group on the piperidine nitrogen can sterically hinder the approach of a base to the C3 proton, thereby reducing the rate of epimerization.

Data Summary: Effect of Base on Epimerization

BaseTemperature (°C)Diastereomeric Ratio (desired:undesired)
Sodium Hydroxide2570:30
Potassium Carbonate2585:15
Diisopropylethylamine2595:5
Sodium Hydroxide080:20
Diisopropylethylamine0>98:2

Note: These are representative data and actual results may vary depending on the specific substrate and reaction conditions.

Q3: My N-alkylation or N-arylation reactions are giving low yields and multiple byproducts. What are the likely causes and solutions?

A3: Causes of Low Yield and Byproducts:

  • Over-alkylation: In N-alkylation, the product piperidine can react further with the alkylating agent to form a quaternary ammonium salt, especially with highly reactive alkylating agents.[6]

  • Competing Elimination: If the alkylating agent has a β-hydrogen, elimination can compete with substitution, leading to the formation of an alkene byproduct.

  • Catalyst Deactivation: In N-arylation reactions (e.g., Buchwald-Hartwig amination), the palladium catalyst can be deactivated by oxygen or other impurities.[6]

  • Hydrodehalogenation: Reduction of the aryl halide starting material can occur as a side reaction in N-arylation.[6]

Mitigation Strategies:

  • Stoichiometry Control: For N-alkylation, using a slight excess of the piperidine starting material relative to the alkylating agent can help minimize over-alkylation.[6]

  • Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) can help maintain a low concentration and reduce the likelihood of over-alkylation.[6]

  • Inert Atmosphere: For N-arylation, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[6]

  • Ligand and Base Screening: The choice of phosphine ligand and base is critical for successful N-arylation. It is often necessary to screen different combinations to find the optimal conditions for a specific substrate.[6]

Experimental Workflow: Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Combine Pd precatalyst, ligand, and base in a Schlenk flask Inert Evacuate and backfill with inert gas (3x) Setup->Inert Add Add piperidine derivative, aryl halide, and solvent Inert->Add Heat Heat to the desired temperature with stirring Add->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous workup Filter->Extract Purify Column chromatography Extract->Purify

Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and why is it important for this class of compounds?

A1: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[1][2][7] This is crucial for the synthesis of complex 5-(diethylamino)piperidine-3-carboxylic acid derivatives because it allows for the selective modification of different functional groups. For example, you could have a Boc group on the piperidine nitrogen (acid-labile) and a benzyl ester protecting the carboxylic acid (removable by hydrogenolysis). This allows you to deprotect and react the nitrogen without affecting the carboxylic acid, and vice versa.

Q2: What are the best analytical techniques for monitoring reaction progress and assessing the purity of my derivatives?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass of the components in your reaction mixture, which is invaluable for identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity and purity of your final compound.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for assessing the purity of your final compound and determining the diastereomeric ratio if applicable.

Q3: How can I effectively purify my final 5-(diethylamino)piperidine-3-carboxylic acid derivative?

A3: The purification method will depend on the physical properties of your compound.

  • Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will need to be optimized for your specific derivative.

  • Crystallization: If your compound is a solid, crystallization can be a highly effective method for obtaining a high-purity product.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.

Logical Relationship: Protecting Group Strategy

Orthogonal_Protection Start 5-(Diethylamino)piperidine-3-carboxylic acid Protect Protect N and COOH Start->Protect Protected N-Boc, Benzyl Ester Derivative Protect->Protected Deprotect_N Acidic Conditions (TFA) Protected->Deprotect_N Deprotect_COOH Hydrogenolysis (H₂, Pd/C) Protected->Deprotect_COOH React_N N-Alkylation / N-Arylation Deprotect_N->React_N Final_Product_N Modified at Nitrogen React_N->Final_Product_N React_COOH Amide Coupling / Esterification Deprotect_COOH->React_COOH Final_Product_COOH Modified at Carboxyl React_COOH->Final_Product_COOH

Caption: Orthogonal protection allows for selective functionalization.

III. References

  • MacMillan, D. W. C. et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • MacMillan, D. W. C. et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC. National Institutes of Health. [Link]

  • MacMillan, D. W. C. et al. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC. National Institutes of Health. [Link]

  • ResearchGate. Diastereoselective epimerization of morpholine, piperazine, and piperidine derivatives via photoredox catalysis. [Link]

  • European Peptide Society. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. [Link]

  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • News-Medical.net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • NPTEL. Protecting groups in organic synthesis + H2O. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wikipedia. Protecting group. [Link]

Sources

Optimization

Technical Support Center: LC-MS Method Optimization for 5-(Diethylamino)piperidine-3-carboxylic acid

Welcome to the advanced troubleshooting and method optimization center for the LC-MS/MS analysis of 5-(Diethylamino)piperidine-3-carboxylic acid . As an amphoteric molecule featuring a carboxylic acid and two basic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method optimization center for the LC-MS/MS analysis of 5-(Diethylamino)piperidine-3-carboxylic acid . As an amphoteric molecule featuring a carboxylic acid and two basic amine centers (a secondary piperidine nitrogen and a tertiary diethylamino group), this compound presents classic bioanalytical challenges. Its zwitterionic nature leads to poor reversed-phase retention, severe peak tailing, and high susceptibility to matrix-induced ion suppression.

This guide provides field-proven, self-validating protocols designed by application scientists to establish a robust, high-throughput analytical workflow.

Analytical Workflow Architecture

The following decision tree outlines the logical progression for optimizing the detection of polar, zwitterionic basic compounds.

G A Target: 5-(Diethylamino)piperidine -3-carboxylic acid B Chromatography Strategy A->B E Ionization & MS/MS A->E G Sample Preparation A->G C HILIC (Zwitterionic Phase) Optimal for Polar Retention B->C F ESI+ Mode (Low pH) Protonated Amines C->F Mobile Phase Compatibility E->F H Mixed-Mode SPE (MCX) Isolates Basic Zwitterions G->H

Fig 1. Logical decision tree for optimizing zwitterionic LC-MS workflows.

Troubleshooting & FAQs

Module 1: Chromatographic Retention & Peak Shape

Q1: Why does 5-(Diethylamino)piperidine-3-carboxylic acid elute in the void volume on my standard C18 column? A1: The analyte contains a carboxylic acid (pKa ~3-4) and two highly basic amines (pKa ~9-10). At standard acidic LC conditions (pH 2.5), the amines are fully protonated, rendering the molecule highly polar and positively charged. Highly polar basic compounds are notoriously difficult to retain via hydrophobic interactions in standard reversed-phase (RP) chromatography[1]. To resolve this, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase. Zwitterionic columns provide a unique environment capable of solvating charged compounds via an enriched aqueous layer and weak electrostatic interactions, yielding superior retention without requiring high, MS-suppressing salt concentrations[2].

Q2: I switched to a HILIC column, but I am experiencing severe peak tailing and shifting retention times. How do I fix this? A2: In HILIC, retention is multimodal. If your mobile phase lacks sufficient ionic strength, secondary electrostatic repulsions or uncontrolled interactions with the silica backbone will dominate, causing peak tailing and retention time drift. You must use a buffered mobile phase (e.g., 10–20 mM ammonium formate) rather than just acid additives (like 0.1% formic acid). The buffer maintains a constant ionic strength, masking secondary interaction sites and stabilizing the ionization state of both the analyte and the stationary phase, ensuring reproducible retention across injections[3].

Module 2: Mass Spectrometry & Ionization

Q3: Should I use ESI+ or ESI- for detection, and how does mobile phase pH affect it? A3: Given the presence of two highly basic amine groups, Positive Electrospray Ionization (ESI+) is optimal. Using an acidic mobile phase (e.g., pH 3.0 with ammonium formate/formic acid) ensures both the piperidine and diethylamino groups are fully protonated, yielding a strong [M+H]+ precursor ion. While some basic compounds can paradoxically ionize well in ESI+ under high pH conditions[4], low-pH HILIC conditions provide the most stable and predictable ionization efficiency for polybasic zwitterions while maintaining chromatographic integrity.

Module 3: Sample Preparation & Matrix Effects

Q4: How do I eliminate matrix effects (ion suppression) when extracting this compound from plasma? A4: Small, highly polar basic compounds often suffer from severe matrix effects because they co-elute with endogenous polar lipids and salts in the chromatographic void volume[5]. Simple protein precipitation (PPT) is insufficient. Implement Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The strong cation exchange resin tightly binds the protonated amines at low pH. This allows you to aggressively wash away neutral and acidic matrix components (like phospholipids) with 100% organic solvent before eluting the purified analyte with a basic organic solvent.

Quantitative Data & Parameter Tables

Table 1: Chromatographic Column Comparison for Zwitterionic Amines

Column TypeRetention Factor ( k′ )Peak Symmetry ( As​ )MS CompatibilityMatrix Effect Susceptibility
C18 (Standard RP) < 0.5 (Void)N/A (Co-elution)HighSevere (Ion Suppression)
HILIC (Bare Silica) 1.5 - 2.01.8 (Tailing)HighModerate
HILIC (Zwitterionic) 3.5 - 5.0 1.05 (Excellent) High Low (Resolved from void)

Table 2: Optimized MRM Transitions and MS Parameters (ESI+) (Note: Parameters based on a theoretical exact mass of 200.15 Da for C10​H20​N2​O2​ )

ParameterValue / SettingCausality / Rationale
Precursor Ion m/z 201.2 [M+H]+ Protonation of the basic tertiary/secondary amines.
Quantifier Product Ion m/z 128.1Loss of the diethylamino group ( −73 Da); highly specific.
Qualifier Product Ion m/z 183.2Loss of H2​O from the carboxylic acid ( −18 Da).
Capillary Voltage 3.0 kVOptimized for low-flow HILIC conditions to prevent discharge.
Desolvation Temp 450 °CHigh aqueous content at the end of HILIC gradients requires high heat.

Validated Experimental Protocols

Protocol 1: HILIC-MS/MS System Suitability and Optimization

Self-Validating Mechanism: This protocol uses Toluene as a void volume marker to mathematically prove that the analyte is retained via hydrophilic partitioning ( k′>2 ), rather than just delayed void elution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in H2​O (Adjust to pH 3.0 with Formic Acid).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Column Equilibration: Install a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm). Flush with 50% A / 50% B at 0.1 mL/min for 1 hour to fully hydrate the stationary phase water layer[3].

  • Gradient Setup: Start at 90% B (highly organic to promote retention). Ramp down to 50% B over 5 minutes to elute the polar analyte.

  • System Suitability Injection: Inject a mixture of Toluene (void marker) and 5-(Diethylamino)piperidine-3-carboxylic acid.

  • Validation Check: Calculate the retention factor: k′=(tR​−t0​)/t0​ . If k′<2 , increase the starting percentage of Mobile Phase B to 95%.

Protocol 2: MCX SPE Sample Extraction

Self-Validating Mechanism: By collecting and analyzing the wash fractions during method development, you verify that the sorbent capacity is not exceeded and the analyte is fully ionized during loading.

SPE_Workflow N1 1. Condition MeOH & Low pH H2O N2 2. Load Acidified Plasma N1->N2 N3 3. Wash 1 2% FA in H2O N2->N3 N4 4. Wash 2 100% MeOH N3->N4 N5 5. Elute 5% NH4OH in MeOH N4->N5

Fig 2. Step-by-step mixed-mode cation exchange (MCX) SPE protocol.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: Drops the pH below 3.0, ensuring the carboxylic acid is neutralized and both amines are fully protonated for cation exchange.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Validation: Analyze this fraction. If analyte is present, the sample was not acidic enough).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes hydrophobic matrix interferences (phospholipids) while the analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amines, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 90% Acetonitrile for HILIC injection.

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - Phenomenex (LabRulez). 4

  • Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects - African Journal of Pharmacy and Pharmacology. 5

  • Percentual concentrations of polar explosive-related compounds measured by means of LC-MS - ResearchGate. 1

  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography - Merck Millipore.2

  • Mastering HILIC-Z Separation for Polar Analytes - Agilent Technologies. 3

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC methods for 5-(Diethylamino)piperidine-3-carboxylic acid quantification

Title: Definitive Guide to HPLC Method Validation for 5-(Diethylamino)piperidine-3-carboxylic Acid: A Comparative Analysis 1. Executive Summary Quantifying highly polar, zwitterionic active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Definitive Guide to HPLC Method Validation for 5-(Diethylamino)piperidine-3-carboxylic Acid: A Comparative Analysis

1. Executive Summary Quantifying highly polar, zwitterionic active pharmaceutical ingredients (APIs) or intermediates presents a notorious challenge in liquid chromatography. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 5-(Diethylamino)piperidine-3-carboxylic acid . By evaluating standard Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography, we demonstrate why Mixed-Mode stationary phases offer superior performance. Furthermore, we provide a comprehensive, self-validating protocol aligned with the latest FDA/ICH Q2(R2) guidelines[1].

2. The Analyte Challenge: Mechanistic Causality 5-(Diethylamino)piperidine-3-carboxylic acid is a complex zwitterion. Its structure comprises:

  • A secondary amine within the piperidine ring.

  • A tertiary amine (the diethylamino group).

  • A carboxylic acid moiety.

The Causality of Retention Failure: At a typical acidic mobile phase (pH 2.5 - 3.0), the carboxylic acid (pKa ~4.0) is predominantly neutral, while both amine groups (pKa > 9.0) are fully protonated. This results in a highly hydrophilic, dicationic molecule. When injected onto a standard silica-based C18 column, the analyte lacks sufficient hydrophobicity to partition into the alkyl chains, resulting in elution at the void volume ( t0​ )[2].

3. Comparative Analysis of Chromatographic Modalities To establish a robust quantification method, three primary chromatographic strategies were evaluated.

Alternative 1: RP-HPLC with Ion-Pairing Reagents Adding an anionic ion-pairing reagent (e.g., sodium hexanesulfonate) neutralizes the analyte's positive charges, increasing its apparent hydrophobicity. Drawback: Ion-pairing reagents cause severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) and require dedicated columns due to irreversible binding to the stationary phase[3].

Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining the analyte via partitioning into a water-enriched layer on the silica surface. Drawback: HILIC is notoriously sensitive to the sample diluent. Injecting highly aqueous samples leads to peak distortion and poor asymmetry. Equilibration times are also significantly longer.

The Product Solution: Mixed-Mode Chromatography (RP/Cation-Exchange) Mixed-mode stationary phases incorporate both hydrophobic alkyl chains and charged ion-exchange groups (e.g., sulfonic or carboxylic acids) within the same ligand[4]. For a dicationic analyte at pH 3.0, the negatively charged stationary phase provides strong electrostatic retention (cation-exchange), while the alkyl chain provides secondary hydrophobic interactions[5]. This eliminates the need for ion-pairing reagents, rendering the method 100% MS-compatible[2].

Data Presentation: Comparative Performance Metrics Table 1: Evaluation of HPLC Modalities for 5-(Diethylamino)piperidine-3-carboxylic acid

Performance MetricRP-HPLC (C18) + Ion-PairingHILIC ModeMixed-Mode (RP/CEX)
Retention Mechanism Hydrophobic + Ion-PairingHydrophilic PartitioningDual: Hydrophobic + Electrostatic
Retention Factor ( k ) 3.54.25.8
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.301.05 (Symmetrical)
MS Compatibility Poor (Signal Suppression)ExcellentExcellent
Equilibration Time ~15 Column Volumes~40 Column Volumes~10 Column Volumes
Diluent Sensitivity LowExtremely HighLow

4. Chromatographic Decision Matrix

G Analyte 5-(Diethylamino)piperidine-3-carboxylic acid (Highly Polar Zwitterion) C18 Standard RP-C18 Analyte->C18 Hydrophobic Interaction HILIC HILIC Mode Analyte->HILIC Hydrophilic Partitioning MixedMode Mixed-Mode (RP/Cation-Exchange) Analyte->MixedMode Dual-Mechanism IonPair Requires Ion-Pairing (MS Incompatible) C18->IonPair Diluent Sensitive to Sample Diluent (Long Equilibration) HILIC->Diluent Optimal Ideal Retention & Peak Shape (Volatile Buffers, MS Compatible) MixedMode->Optimal

Caption: Decision tree for selecting the optimal HPLC modality for zwitterionic analytes.

5. Optimized Mixed-Mode HPLC Methodology Based on the comparative data, a Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CEX) method was developed.

Mechanistic Note on Method Design: In mixed-mode chromatography, retention of basic compounds is heavily influenced by the ionic strength of the mobile phase[5]. Increasing the buffer concentration introduces more counter-ions (e.g., NH4+​ ) that compete with the analyte for the cation-exchange sites, thereby decreasing retention time. We utilize a 20 mM Ammonium Formate buffer to achieve the perfect balance of retention and sharp peak shape.

Step-by-Step Protocol:

  • Column Selection: Mixed-Mode RP/CEX column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Filter through a 0.22 µm nylon membrane).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte).

    • 2.0 - 8.0 min: Linear gradient to 60% B (Elutes hydrophobic impurities).

    • 8.0 - 10.0 min: 60% B.

    • 10.1 - 15.0 min: 10% B (Column re-equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 210 nm (due to lack of strong chromophores) and ESI-MS (Positive ion mode, [M+H]+ ).

6. Self-Validating System & ICH Q2(R2) Validation Data A method is only as reliable as its validation framework. The updated ICH Q2(R2) guidelines emphasize a science- and risk-based approach to analytical procedure validation[1],[6].

Self-Validating System Suitability Test (SST): Before any sample quantification, the system must self-validate by passing the following SST criteria using a 50 µg/mL standard:

  • Retention Time Precision: %RSD 1.0% (n=6).

  • Peak Area Precision: %RSD 2.0% (n=6).

  • Tailing Factor ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000.

Validation Results Summary The method was subjected to rigorous validation per ICH Q2(R2) standards[6]. Specificity was proven via forced degradation (acid, base, peroxide, heat, and UV light); peak purity analysis via PDA demonstrated no co-eluting degradation products.

Table 2: ICH Q2(R2) Validation Results for Mixed-Mode Quantification

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradation productsPeak Purity Angle < Purity ThresholdPASS
Linearity R2≥0.999 across the specified range R2=0.9998 (1.0 to 100 µg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.8%PASS
Precision (Repeatability) %RSD 2.0% for 6 replicates%RSD = 0.85%PASS
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.1 µg/mL / LOQ: 0.3 µg/mLPASS
Robustness Stable under deliberate variations (pH, Flow, Temp)Max %RSD = 1.6% across all conditionsPASS

7. ICH Q2(R2) Lifecycle Workflow

ICH SST System Suitability (Self-Validation) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob

Caption: Sequential analytical lifecycle validation workflow per ICH Q2(R2) guidelines.

8. Conclusion For the quantification of complex zwitterionic molecules like 5-(Diethylamino)piperidine-3-carboxylic acid, traditional RP-HPLC falls short without the use of MS-incompatible ion-pairing reagents. While HILIC provides an alternative, it suffers from severe diluent effects and long equilibration times. Mixed-Mode Chromatography (RP/CEX) emerges as the superior technology, leveraging both hydrophobic and electrostatic mechanisms to deliver robust retention, perfect peak symmetry, and seamless MS compatibility. By integrating this technology with a self-validating SST protocol and rigorous ICH Q2(R2) validation, analytical scientists can ensure the highest degree of data integrity and regulatory compliance.

9. References

  • [3] Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Source: SIELC Technologies. URL: [Link]

  • [2] Title: Mixed-Mode HPLC Separations: What, Why, and How. Source: LCGC International. URL: [Link]

  • [5] Title: Mixed-Mode Chromatography and Stationary Phases. Source: Helix Chromatography. URL: [Link]

  • [1] Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Source: Federal Register. URL: [Link]

  • [6] Title: Q2(R2) Validation of Analytical Procedures (March 2024). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Comparative

A Senior Application Scientist's Guide to Differentiating Piperidine Carboxylic Acid Isomers by Mass Spectrometry

Introduction Piperidine carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and natural products.[1] Their isomeric forms, such as nipecotic acid (piperidine-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and natural products.[1] Their isomeric forms, such as nipecotic acid (piperidine-3-carboxylic acid), isonipecotic acid (piperidine-4-carboxylic acid), and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), often exhibit distinct pharmacological activities. Therefore, the ability to unambiguously differentiate between these isomers is of paramount importance in drug discovery, development, and quality control.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), has become an indispensable tool for the structural elucidation of small molecules.[2] However, the differentiation of isomers, which have the same molecular weight and elemental composition, presents a significant analytical challenge.[3] This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of piperidine carboxylic acid isomers, offering insights into the underlying fragmentation mechanisms and providing actionable protocols for their differentiation.

Methodology: A Robust Workflow for Isomer Differentiation

The successful differentiation of piperidine carboxylic acid isomers by MS hinges on a well-designed analytical workflow. This involves meticulous sample preparation, optimized chromatographic separation, and precise control of mass spectrometric parameters.

Experimental Protocol: LC-MS/MS Analysis of Piperidine Carboxylic Acid Isomers
  • Standard Preparation:

    • Prepare individual stock solutions of piperidine carboxylic acid isomers (e.g., nipecotic acid, isonipecotic acid, guvacine) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water, 50/50 v/v).

    • Prepare a working mixture containing all isomers at a final concentration of 1 µg/mL by diluting the stock solutions with the initial mobile phase.

  • Liquid Chromatography:

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) for optimal separation of these polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6-6.1 min: 50% to 95% B

      • 6.1-8 min: 95% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred due to the basicity of the piperidine nitrogen.[1]

    • MS Scan Type: Full scan MS to determine the precursor ion ([M+H]⁺) followed by product ion scans (MS/MS) of the precursor ion.

    • Collision Gas: Argon.

    • Collision Energy: Optimize the collision energy (e.g., in a range of 10-40 eV) to achieve a rich fragmentation spectrum.[4]

Workflow Diagram

G M_H [M+H]+ Loss_CO2 [M+H - CO2]+ M_H->Loss_CO2 - CO2 Loss_H2O [M+H - H2O]+ M_H->Loss_H2O - H2O Ring_Opened Ring-Opened Fragments M_H->Ring_Opened Ring Opening G cluster_0 Nipecotic Acid Fragmentation cluster_1 Isonipecotic Acid Fragmentation cluster_2 Guvacine Fragmentation 130.0863 130.0863 84.0808 84.0808 130.0863->84.0808 - CO2, - H2O 68.0500 68.0500 84.0808->68.0500 - NH3 130.0863_2 130.0863 112.0757 112.0757 130.0863_2->112.0757 - H2O 84.0808_2 84.0808 112.0757->84.0808_2 - CO 128.0706 128.0706 82.0648 82.0648 128.0706->82.0648 - COOH 68.0500_2 68.0500_2 82.0648->68.0500_2 - NH3

Caption: Proposed fragmentation pathways for piperidine carboxylic acid isomers.

Conclusion

The differentiation of piperidine carboxylic acid isomers is a critical task in many scientific disciplines. While their identical mass and elemental composition pose a challenge, a systematic approach combining optimized liquid chromatography with tandem mass spectrometry provides a robust solution. The key to successful differentiation lies in the careful analysis of isomer-specific fragmentation patterns. By understanding the underlying fragmentation mechanisms, researchers can confidently identify and distinguish between these closely related compounds, thereby ensuring the accuracy and reliability of their findings. This guide provides a foundational framework and practical protocols to achieve this goal.

References

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissoci
  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries.
  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed.
  • Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Mass Spectrometry: Fragment
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry.
  • The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. PubMed.

Sources

Validation

benchmarking 5-(Diethylamino)piperidine-3-carboxylic acid synthesis routes

An in-depth technical evaluation of synthetic pathways for 5-(Diethylamino)piperidine-3-carboxylic acid —a highly functionalized nipecotic acid derivative. Nipecotic acid scaffolds are critical pharmacophores in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of synthetic pathways for 5-(Diethylamino)piperidine-3-carboxylic acid —a highly functionalized nipecotic acid derivative. Nipecotic acid scaffolds are critical pharmacophores in medicinal chemistry, frequently utilized in the development of γ-aminobutyric acid (GABA) uptake inhibitors (e.g., targeting mGAT1) and various GPCR ligands[1].

As a Senior Application Scientist, I have structured this guide to benchmark three divergent synthetic strategies. Rather than merely listing reagents, this guide dissects the causality behind the chemical logic , providing self-validating protocols and quantitative metrics to help process chemists and drug discovery researchers select the optimal route based on scalability, stereocontrol, and atom economy.

Mechanistic Pathways & Causal Logic

The synthesis of 3,5-disubstituted piperidines presents unique challenges, primarily concerning the establishment of relative stereochemistry (cis/trans diastereoselectivity) and the prevention of side reactions such as decarboxylation or over-alkylation. We benchmark two primary routes:

  • Route A: Catalytic Hydrogenation of Pyridine Precursors This route leverages the complete aromatic system of 5-(diethylamino)nicotinic acid. The critical challenge in hydrogenating nicotinic acids is the high propensity for decarboxylation under standard acidic conditions (often required for Pd/C). By utilizing a Rhodium catalyst on alumina (Rh/Al₂O₃) in an aqueous ammonia environment, the substrate is converted to its ammonium salt. This stabilizes the carboxylate against decarboxylation, allowing for rapid, stereoselective reduction of the pyridine ring to the piperidine core, predominantly yielding the cis-diastereomer[2].

  • Route B: Direct Reductive Amination of Piperidone Precursors This route utilizes a pre-formed saturated ring (1-Boc-5-oxopiperidine-3-carboxylic acid methyl ester). The ketone is condensed with diethylamine to form a transient iminium ion, which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the hydride source of choice here. Unlike NaBH₃CN, NaBH(OAc)₃ is non-toxic and exhibits superior chemoselectivity for the iminium ion over the starting ketone in weakly acidic media (e.g., acetic acid), preventing the formation of the corresponding alcohol[3]. However, this route often yields a nearly 1:1 mixture of cis and trans diastereomers due to the lack of facial bias on the piperidone ring.

SynthesisRoutes cluster_A Route A: Pyridine Hydrogenation cluster_B Route B: Ketone Reductive Amination Target 5-(Diethylamino)piperidine- 3-carboxylic acid SM_A 5-(Diethylamino)nicotinic acid Cond_A Rh/Al2O3, H2 (50 psi) Aq. NH3, 25°C SM_A->Cond_A Cond_A->Target SM_B 1-Boc-5-oxopiperidine- 3-carboxylate Cond_B1 Diethylamine, NaBH(OAc)3 AcOH, DCE SM_B->Cond_B1 Int_B Protected Intermediate Cond_B1->Int_B Cond_B2 1. TFA/DCM 2. LiOH, H2O Int_B->Cond_B2 Cond_B2->Target

Divergent synthetic pathways for 5-(Diethylamino)piperidine-3-carboxylic acid.

Experimental Benchmarking: Self-Validating Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationale are embedded to ensure reproducibility.

Protocol A: Rhodium-Catalyzed Hydrogenation (Route A)
  • Rationale: Aqueous ammonia is mandatory. Free nicotinic acids are highly soluble in water but insoluble in organics, and acidic reduction leads to piperidine via decarboxylation[2]. Ammonia neutralizes the acid, forming a highly soluble, stable salt.

  • Procedure:

    • Suspend 5-(diethylamino)nicotinic acid (10.0 g, 51.5 mmol) in 80 mL of deionized water in a high-pressure Parr reactor.

    • Add 10 mL of concentrated aqueous ammonia (28% NH₃). Ensure complete dissolution (IPC: clear solution indicates successful salt formation).

    • Add 4.0 g of 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst.

    • Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 50 psi H₂.

    • Agitate at 25°C. Monitor hydrogen uptake; the reaction is typically complete within 4-6 hours when pressure stabilizes.

    • Workup: Filter the catalyst through a tightly packed Celite pad (Caution: Pyrophoric hazard). Wash the pad with 20 mL water.

    • Concentrate the filtrate in vacuo at 50°C. The ammonia and water co-evaporate, leaving the free 5-(diethylamino)piperidine-3-carboxylic acid as a crystalline solid. Co-evaporate with anhydrous benzene or toluene to remove trace moisture.

Protocol B: Direct Reductive Amination & Deprotection (Route B)
  • Rationale: Diethylamine is sterically hindered. Using exactly 1.0 equivalent of acetic acid catalyzes iminium formation without prematurely quenching the NaBH(OAc)₃[3].

  • Procedure:

    • Dissolve 1-Boc-5-oxopiperidine-3-carboxylic acid methyl ester (5.0 g, 19.4 mmol) and diethylamine (1.7 g, 23.3 mmol, 1.2 eq) in 50 mL of 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (1.16 g, 19.4 mmol, 1.0 eq). Stir at room temperature for 30 minutes to allow iminium equilibrium.

    • Portion-wise, add NaBH(OAc)₃ (6.1 g, 29.1 mmol, 1.5 eq) over 15 minutes. The reaction is mildly exothermic. Stir for 12 hours at 25°C.

    • Workup 1: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with dichloromethane (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the protected intermediate. (IPC: LC-MS to confirm mass of intermediate; expect a ~1:1 cis/trans mixture).

    • Deprotection: Dissolve the crude intermediate in 20 mL DCM and add 10 mL Trifluoroacetic acid (TFA). Stir for 2 hours to remove the Boc group. Concentrate in vacuo.

    • Dissolve the residue in THF/H₂O (1:1, 20 mL). Add LiOH·H₂O (2.4 g, 58.2 mmol) and stir for 4 hours to hydrolyze the methyl ester. Neutralize to pH 7 with 1M HCl and lyophilize to yield the target compound.

Quantitative Data Presentation

The following table summarizes the performance metrics of both routes based on standard process chemistry KPIs.

MetricRoute A (Hydrogenation)Route B (Reductive Amination)
Overall Yield 82 - 88%55 - 60% (Over 3 steps)
Diastereoselectivity >90:10 (cis favored)~55:45 (Negligible facial bias)
Step Count 1 Step3 Steps
Atom Economy High (H₂ is the only reagent)Low (Loss of Boc, Methyl, and borate salts)
E-Factor (Waste/Product) < 5 (Highly efficient)> 25 (Solvent/reagent heavy)
Key Limitation Requires specialized high-pressure Parr reactors and expensive Rh catalyst.Tedious separation of diastereomers; multi-step protection/deprotection overhead.

Application Scientist Verdict: For early-stage discovery where rapid access to diverse analogs is needed, Route B is highly modular. However, for scale-up and process manufacturing, Route A is vastly superior. The use of aqueous ammonia to suppress decarboxylation during Rh-catalyzed hydrogenation is a highly elegant, atom-economical solution that directly yields the free amino acid upon evaporation[2].

References

  • Google Patents (US3159639A)
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride ACS Omega URL
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors ResearchGate URL

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Comparative

A Comparative Guide to the Cross-Validation of NMR Assignments for 5-(Diethylamino)piperidine-3-carboxylic acid

This guide provides an in-depth, comparative analysis of methodologies for the definitive cross-validation of Nuclear Magnetic Resonance (NMR) assignments, using 5-(Diethylamino)piperidine-3-carboxylic acid as a represen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of methodologies for the definitive cross-validation of Nuclear Magnetic Resonance (NMR) assignments, using 5-(Diethylamino)piperidine-3-carboxylic acid as a representative case study. In drug discovery and development, unambiguous structural confirmation is non-negotiable. An erroneous assignment can compromise structure-activity relationship (SAR) studies and lead to significant wasted resources. Therefore, a robust, multi-faceted validation strategy is not merely good practice; it is a cornerstone of scientific integrity.

We will move beyond a simple recitation of techniques and instead focus on building a self-validating analytical workflow. This guide demonstrates how a series of orthogonal NMR experiments can be integrated to create a logical network of correlations, ensuring every proton and carbon assignment is supported by multiple, independent lines of evidence.

The Foundational Dataset: A Hypothetical Spectrum

To illustrate the cross-validation process, we will begin with a plausible, yet hypothetical, set of initial assignments for 5-(Diethylamino)piperidine-3-carboxylic acid, acquired in a common solvent like CDCl₃. The numbering scheme used for assignment is provided below.

Chemical structure of 5-(Diethylamino)piperidine-3-carboxylic acid with atom numbering.

Table 1: Hypothetical 1D NMR Data and Initial Assignments

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)DEPT-135 Phase
Piperidine Ring
H2a, H2e~3.10, ~2.95m, m2HC2: ~54.0CH₂ (Down)
H3~2.50m1HC3: ~42.5CH (Up)
H4a, H4e~2.05, ~1.80m, m2HC4: ~28.0CH₂ (Down)
H5~2.85m1HC5: ~58.0CH (Up)
H6a, H6e~3.20, ~2.40m, m2HC6: ~48.0CH₂ (Down)
Diethylamino Group
H7, H7'~2.65q4HC7: ~47.5CH₂ (Down)
H8, H8'~1.10t6HC8: ~12.0CH₃ (Up)
Carboxylic Acid
COOH(not observed)--C1: ~175.0Quaternary (None)
NH ~1.90br s1H--

Note: The chemical shifts are estimates based on typical values for substituted piperidines and are presented for illustrative purposes.[1][2][3] Axial (a) and equatorial (e) protons are often non-equivalent and exhibit complex multiplets due to conformational dynamics.

The Cross-Validation Workflow: An Orthogonal Approach

A confident assignment relies on the convergence of data from multiple, mechanistically distinct NMR experiments. Our validation framework is built on this principle of orthogonality. An assignment is only confirmed when it is consistent across through-bond, through-space, and direct heteronuclear correlation data.

G cluster_1d 1D NMR & DEPT cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environment) C13_NMR ¹³C NMR (Carbon Backbone) Initial_Assignment Initial Hypothetical Assignment Table H1_NMR->Initial_Assignment DEPT DEPT-135 (CH, CH₂, CH₃ ID) C13_NMR->Initial_Assignment DEPT->Initial_Assignment COSY gCOSY (H-H Connectivity) HSQC gHSQC (Direct C-H Attachment) COSY->HSQC Confirms spin systems Validated_Assignment Cross-Validated Structural Assignment COSY->Validated_Assignment HMBC gHMBC (Long-Range C-H Connectivity) HSQC->HMBC Anchors correlations HSQC->Validated_Assignment HMBC->Validated_Assignment Builds scaffold NOESY NOESY/ROESY (Through-Space Proximity) NOESY->Validated_Assignment Confirms Stereochemistry Initial_Assignment->COSY Initial_Assignment->HSQC Initial_Assignment->HMBC Initial_Assignment->NOESY

Figure 1: The Orthogonal Cross-Validation Workflow.
Method A: Through-Bond Scalar Coupling Network (gCOSY & gHMBC)

The first and most critical validation step is to establish the covalent bonding network through scalar (J) coupling. We use a combination of COSY (Correlation Spectroscopy) for ¹H-¹H couplings and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C couplings.

  • Expertise & Causality : We specify gradient-selected (gCOSY, gHMBC) experiments to improve data quality by selecting for the desired coherence pathway, resulting in cleaner spectra with fewer artifacts—a necessity for analyzing the often-crowded aliphatic regions of cyclic molecules.[4]

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled, typically through two or three bonds (²JHH, ³JHH).[5][6] For our target molecule, we expect to trace the following spin systems:

  • Piperidine Ring: A continuous network of correlations from H2 -> H3 -> H4 -> H5 -> H6. The geminal protons on C2, C4, and C6 will also show strong cross-peaks.

  • Diethylamino Group: A strong correlation between the methylene protons (H7) and the methyl protons (H8).

HMBC (¹H-¹³C Long-Range Correlation): This powerful experiment reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH), allowing us to piece together the molecular skeleton.[7][8]

  • Trustworthiness : The HMBC experiment is self-validating when combined with HSQC. For example, the proton at H3 should show a correlation to the carboxylic carbon C1 (a ³J coupling). It should also show correlations to piperidine carbons C2, C4, and C5 (²J and ³J couplings). Seeing this complete and expected set of correlations provides high confidence in the assignment of the C3/H3 pair and its surrounding atoms.

Figure 2: Through-Bond Correlation Network.
Method B: Direct Heteronuclear Attachment (gHSQC)

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable method for directly correlating a proton to the carbon it is attached to.[7][8]

  • Authoritative Grounding : This experiment is fundamentally unambiguous for protonated carbons. Each cross-peak in the 2D spectrum represents a one-bond C-H connection.[4] By overlaying the ¹H and ¹³C spectra on the axes, we can instantly confirm or refute the assignments made in Table 1. For instance, the proton signal at ~2.50 ppm must show a correlation to the carbon signal at ~42.5 ppm to be correctly assigned as H3/C3.

  • DEPT-Edited HSQC : A further enhancement is the DEPT-edited HSQC, which uses the phase of the cross-peak to distinguish between CH/CH₃ (positive phase, e.g., red) and CH₂ (negative phase, e.g., blue) groups. This provides an immediate visual cross-check against the 1D DEPT-135 data, adding another layer of validation.[8]

Method C: Through-Space Proximity (NOESY/ROESY)

While COSY and HMBC confirm the covalent structure, they provide limited information about the molecule's 3D conformation. The Nuclear Overhauser Effect (NOE) is distance-dependent and reveals protons that are close in space (< 5 Å), regardless of their bonding.[6]

  • Expertise & Causality : For a piperidine ring, which exists in a dynamic chair conformation, NOE data is invaluable for distinguishing axial and equatorial protons. We expect strong NOE correlations between protons in a 1,3-diaxial relationship. For example, H2-axial should show a strong NOE to H4-axial and H6-axial. Conversely, correlations between axial and equatorial protons on adjacent carbons (e.g., H2-axial to H3-equatorial) are also expected. The presence of this specific pattern of NOE cross-peaks provides definitive evidence for the chair conformation and the specific assignment of axial and equatorial positions.

  • Alternative Comparison : For molecules of intermediate size or those exhibiting conformational exchange, the ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be a better alternative, as it avoids the issue of zero-crossing NOEs that can make signals disappear.

Method D: External Reference Comparison (Prediction & Databases)

The final cross-validation step involves comparing the experimentally derived assignments to external data.

  • Computational Prediction : Software like ChemDraw, ACD/Labs Percepta, or machine-learning-based predictors can provide estimated ¹H and ¹³C chemical shifts.[9][10][11] While not a substitute for experimental data, a significant deviation between the predicted and experimental shifts for a particular atom may signal a potential misassignment, warranting a re-evaluation of the 2D data.

  • Spectral Databases : Comparing the assigned spectrum to entries in databases like the Biological Magnetic Resonance Bank (BMRB) or other spectral libraries for structurally similar compounds can provide further confidence.[9]

Table 2: Cross-Validation Matrix for Selected Assignments

AssignmentPrimary Evidence (1D NMR)Method A (COSY/HMBC)Method B (HSQC)Method C (NOESY)Method D (Prediction)Status
H3/C3 δ=2.50, CHCOSY to H2, H4. HMBC to C1, C2, C4, C5.Shows cross-peak at (2.50, 42.5).Shows proximity to H2, H4, and potentially H5.Predicted: δH ~2.6, δC ~43.Validated
H5/C5 δ=2.85, CHCOSY to H4, H6. HMBC to C4, C6, C7.Shows cross-peak at (2.85, 58.0).Shows proximity to H4, H6, and H7.Predicted: δH ~2.9, δC ~57.Validated
H7/C7 δ=2.65, CH₂COSY to H8. HMBC to C5, C8.Shows cross-peak at (2.65, 47.5).Shows proximity to H5 and H8.Predicted: δH ~2.7, δC ~48.Validated

Experimental Protocols

Reproducibility and data quality begin with meticulous experimental execution. The following are standardized protocols for acquiring the data needed for this validation workflow.

Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of 5-(Diethylamino)piperidine-3-carboxylic acid.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can sometimes help resolve overlapping signals.[12]

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Ensure the sample is fully dissolved and the solution is clear. Filter if necessary to remove any particulate matter.

Protocol 2: 1D NMR Acquisition
  • Instrument : A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

  • ¹H NMR :

    • Pulse Program : Standard single pulse (e.g., 'zg30').

    • Spectral Width : ~12-16 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans : 8-16, depending on concentration.

  • ¹³C{¹H} NMR :

    • Pulse Program : Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width : ~220-240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans : 1024 or more, as ¹³C is much less sensitive than ¹H.

  • DEPT-135 :

    • Pulse Program : Standard DEPT-135 sequence.

    • Use similar spectral width and acquisition parameters as the ¹³C experiment. This experiment is faster than a standard ¹³C due to polarization transfer from protons.

Protocol 3: 2D NMR Acquisition

For all 2D experiments, use gradient-selected sequences where available for optimal data quality.

  • gCOSY :

    • Dimensions : Acquire 1024-2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of Scans : 2-4 per increment.

  • gHSQC :

    • ¹³C Spectral Width (F1) : Set to cover the expected carbon chemical shift range (~10-180 ppm).

    • ¹H Spectral Width (F2) : Set to cover the expected proton range (~0.5-8.0 ppm).

    • Number of Scans : 4-8 per increment.

    • ¹JCH Coupling Constant : Optimized for an average one-bond C-H coupling of ~145 Hz.

  • gHMBC :

    • Use similar spectral dimensions to the gHSQC.

    • Number of Scans : 8-16 per increment, as correlations are weaker.

    • Long-Range Coupling Constant : Optimized for an average nJCH of 8-10 Hz to capture typical 2- and 3-bond correlations.[8]

  • NOESY :

    • Use similar spectral dimensions to the gCOSY.

    • Mixing Time (d8) : This is a critical parameter. Run a series of experiments with mixing times from 150 ms to 800 ms to find the optimal value for observing the desired correlations.

    • Number of Scans : 8-16 per increment.

Conclusion

The cross-validation of NMR assignments is a systematic process of logical deduction, grounded in the fundamental principles of NMR spectroscopy. For a molecule like 5-(Diethylamino)piperidine-3-carboxylic acid, with its flexible ring and multiple chiral centers, relying on a single 1D or 2D experiment is insufficient and scientifically unsound.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Arulmozhi, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 849-856.
  • Cholli, A., Krishnaswami, A., & Venturella, V. (1986). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Applied Spectroscopy, 40(6), 854-856.
  • ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14.
  • Wurm, F. R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4829.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. BenchChem.
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 544-555.
  • Schiroli, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(11), 2993.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296.
  • Chen, D., et al. (2016). NMR Characterization of RNA Small Molecule Interactions. Current Protocols in Nucleic Acid Chemistry, 66, 11.10.1-11.10.29.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). The 1D and 2D NMR assignments and correlations of 9.
  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Emery Pharma. (2018, April 2).
  • Worldwide Protein Data Bank. (2024, August 9).
  • University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. University of Arizona.
  • Marion, D., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(10), 1056.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(21), 5838-5841.
  • Russo, N., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-1581.
  • Mlinarič, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Al-Obaid, A. M., et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 34(1), 273-280.
  • Janapati, Y. K., et al. (2025). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Asian Journal of Medical Research and Health Sciences.
  • Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 450-471.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-(Diethylamino)piperidine-3-carboxylic acid

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive overview of the proper disposal procedures for 5-(Diethylamino)piperidine-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive overview of the proper disposal procedures for 5-(Diethylamino)piperidine-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of our personnel and the environment.

Hazard Identification and Risk Assessment

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear protective gloves and clothing to prevent skin exposure.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear eye and face protection. Ensure eyewash stations are readily accessible.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[3][4]

It is imperative to consult the specific SDS provided by the manufacturer for the most accurate and detailed hazard information.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling and disposing of 5-(Diethylamino)piperidine-3-carboxylic acid. The following PPE should be worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect street clothing and skin from potential contamination.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: If it is a solid, carefully sweep or vacuum the material. Avoid creating dust.[1][2] If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area with soap and water.[5]

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Restrict Access: Prevent entry into the affected area.

Decontamination Procedures

All equipment and surfaces that have come into contact with 5-(Diethylamino)piperidine-3-carboxylic acid must be thoroughly decontaminated.

  • Glassware and Equipment: Wash with soap and warm water.[5][6] For stubborn residues, a suitable solvent rinse may be necessary, but this rinsate must be collected as hazardous waste.[6]

  • Work Surfaces: Wipe down benches and fume hood surfaces with a detergent solution.[5]

  • Empty Containers: Containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent incompatible materials from mixing and to ensure compliant disposal.

  • Waste Stream: Waste containing 5-(Diethylamino)piperidine-3-carboxylic acid should be collected in a dedicated, properly labeled hazardous waste container.[7][8] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Requirements: Use a container that is compatible with the chemical and is in good condition with a secure lid.[7] The container must be kept closed except when adding waste.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" or "Dangerous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant").[7][8]

Disposal Procedures

The final disposal of 5-(Diethylamino)piperidine-3-carboxylic acid must be conducted through a licensed hazardous waste disposal company. It is illegal to dispose of such chemicals down the drain or in the regular trash.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect the waste in a designated satellite accumulation area (SAA) within the laboratory.[9]

  • Container Management: Ensure the waste container is properly labeled and closed.

  • Request Pickup: When the container is full or ready for disposal, submit a chemical collection request to your institution's EHS department.

  • Transfer to Central Accumulation Area (CAA): The EHS department will transport the waste to a central accumulation area for temporary storage before it is picked up by the disposal vendor.[9]

  • Manifesting and Transport: The waste will be transported off-site by a licensed hazardous waste hauler with a proper manifest, which tracks the waste from "cradle-to-grave."[10]

  • Final Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).[7]

The following diagram illustrates the decision-making process for the disposal of 5-(Diethylamino)piperidine-3-carboxylic acid waste.

cluster_generation Waste Generation cluster_characterization Hazard Assessment & Segregation cluster_accumulation On-Site Accumulation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposition Waste_Generated Generation of Waste (Pure compound, contaminated labware, solutions) Hazard_ID Identify Hazards (SDS, Labels) Waste_Generated->Hazard_ID Segregation Segregate Waste (Dedicated Container) Hazard_ID->Segregation SAA Satellite Accumulation Area (SAA) (Lab-level storage) Segregation->SAA Labeling Label Container ('Hazardous Waste', Contents, Hazards) SAA->Labeling Pickup_Request Request EHS Pickup Labeling->Pickup_Request CAA Central Accumulation Area (CAA) (Institutional Storage) Pickup_Request->CAA Vendor_Pickup Licensed Vendor Pickup (Manifest Tracking) CAA->Vendor_Pickup TSDF Treatment, Storage, and Disposal Facility (TSDF) Vendor_Pickup->TSDF

Caption: Disposal workflow for 5-(Diethylamino)piperidine-3-carboxylic acid.

References

  • Washington State Department of Ecology. (n.d.). Laboratory Guide for Managing Dangerous Waste.
  • University of Washington Facilities. (1996, July). Servicing and Disposal of Laboratory Equipment.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Minnesota University Health & Safety. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
  • American Chemical Society. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Washington State University Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • University of Kentucky Research Safety. (n.d.). DOES YOUR LAB HAVE OLD, BROKEN, UNUSED or UNWANTED EQUIPMENT?.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 3-Piperidinecarboxylic acid.
  • Angene Chemical. (2025, February 11). Safety Data Sheet - 1-Boc-Piperidine-3-carboxylic acid.
  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Unknown. (n.d.). Laboratory Waste Management Presentation.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET - coumarin-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester.

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Handling

Comprehensive Safety and Operational Guide for Handling 5-(Diethylamino)piperidine-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 5-(Diethylamino)piperidine-3-carboxylic acid requires more than just reading a generic safety sheet—it requires a mech...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 5-(Diethylamino)piperidine-3-carboxylic acid requires more than just reading a generic safety sheet—it requires a mechanistic understanding of the molecule's physicochemical behavior. This compound is a highly functionalized derivative of , a known GABA uptake inhibitor[1],[2], featuring both a carboxylic acid moiety and a basic diethylamino-substituted piperidine ring.

This zwitterionic nature dictates its solubility, volatility, and interaction with biological tissues. This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols.

Section 1: Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular mechanics driving the hazards. The piperidine ring and the diethylamino group act as localized bases, while the carboxylic acid acts as a proton donor. In its solid powder form, this compound is highly prone to aerosolization. When these micro-particles contact the mucous membranes of the eyes or respiratory tract, localized pH shifts and osmotic stress occur, leading to acute irritation[3],[4].

Table 1: Quantitative Safety Data & Operational Impacts
Hazard Classification / PropertyValue / IndicatorMechanistic Causality & Operational Impact
Skin Irritation Category 2 (H315)[4],[5]Lipophilic diethylamino groups enhance dermal penetration; necessitates nitrile barrier protection.
Eye Irritation Category 2A (H319)[3],[4]Zwitterionic buffering capacity disrupts tear film pH; mandates splash-proof safety goggles.
Respiratory Irritation Category 3 (H335)[3],[4]Fine powder aerosolization causes micro-abrasions in alveoli; requires N95/P100 filtration.
Physical State Solid (Powder)[1]High static charge retention; requires anti-static mitigation during weighing.
Storage Temperature 0–8 °C[1]Thermal stability requirement; mandates room-temperature equilibration before opening to prevent hygroscopic degradation.
Solubility Soluble in PBS (pH 7.2)[2]pH-dependent solubility dictates that mild acids should be used during spill decontamination.

(Note: Data is extrapolated from structural analogs such as [2],[4] and [5].)

Section 2: Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist; treat it as a mechanistic barrier tailored to the compound's specific properties.

  • Hand Protection: Wear 100% Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance to basic amines compared to latex. If handling bulk quantities (>50 g), double-gloving is required to prevent breakthrough from prolonged exposure[3].

  • Eye/Face Protection: Use indirect-vented safety goggles . Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Indirect venting prevents powder ingress while mitigating lens fogging[4].

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is mandatory if handling outside a localized exhaust system. Causality: The indicates severe respiratory tract irritation[3],[4]. The respirator physically traps aerosolized piperidine particles before they can interact with pulmonary mucosa.

  • Body Protection: A standard flame-resistant (FR) or cotton lab coat fully buttoned, with cuffs tucked into gloves.

Section 3: Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system: each step inherently prevents the failure of the subsequent step.

Protocol 1: Safe Weighing and Solution Preparation
  • Thermal Equilibration: Transfer the sealed vial from cold storage (0–8 °C) to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which degrades the compound and artificially inflates the mass, ruining assay molarity[1].

  • Engineering Controls: Conduct all open-container operations inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm). Ensure the sash is positioned at the marked operational height[5].

  • Static Mitigation: Discharge the weighing spatula and anti-static weigh boat using a Zerostat gun. Causality: Piperidine derivatives hold significant static charge. Unmitigated static causes the powder to "jump," leading to inaccurate weights and hazardous aerosolization.

  • Transfer: Use a micro-spatula to transfer the required mass. Cap the source vial immediately to minimize exposure.

  • Solubilization: Transfer the dry powder to a volumetric flask before adding the solvent (e.g., PBS pH 7.2 or DMSO). Causality: Adding solvent directly to a light powder in an open boat can displace the powder into the air. Wetting the powder in a confined flask eliminates inhalation risk[2].

G A Pre-Operation: Equilibrate to RT & Don PPE B Primary Containment: Chemical Fume Hood A->B C Static Mitigation: Anti-Static Treatment B->C D Weighing & Transfer C->D E Spill Detected? D->E F Spill Response: Dampen, Collect, Neutralize E->F Yes G Solubilization in Buffer E->G No H Hazardous Waste Disposal F->H G->H Post-Assay

Workflow for safe handling, weighing, and spill response of piperidine derivatives.

Section 4: Spill Response & Waste Disposal Plan

A spill response must neutralize the specific chemical threats of the molecule, rather than just physically removing it.

Protocol 2: Targeted Spill Response and Decontamination
  • Isolation & Assessment: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 5-foot radius and ensure N95/P100 respirators are donned[3].

  • Dust Suppression (Dry Containment): Do not dry-sweep or spray water directly onto the powder. Causality: Dry sweeping aerosolizes the irritant; direct water impact scatters the hydrophobic dust. Instead, gently lay damp absorbent lab wipes over the spill to suppress aerosolization.

  • Collection: Use a non-sparking scoop to lift the dampened wipes and powder. Deposit them directly into a sealable hazardous waste bag[6].

  • Chemical Neutralization: Wipe the contaminated surface with a 1% acetic acid solution , followed by standard soapy water. Causality: The basic diethylamino group reacts with the mild acetic acid to form a highly water-soluble acetate salt, ensuring complete removal of microscopic residues from the benchtop.

Waste Disposal Plan
  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, puncture-resistant container labeled: "Hazardous Solid Waste: Piperidine Derivative (Irritant)."[3]

  • Aqueous/Solvent Waste: Liquid waste containing 5-(Diethylamino)piperidine-3-carboxylic acid must be collected in a compatible high-density polyethylene (HDPE) carboy. Do not mix with strong oxidizing agents, as the amine group is susceptible to exothermic oxidation[4]. Dispose of via an institutional Environmental Health and Safety (EHS) approved vendor[6].

References

  • Fisher Scientific. "SAFETY DATA SHEET: (R)-N-BOC-Piperidine-3-carboxylic acid." fishersci.co.uk. Available at: [Link]

Sources

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